molecular formula C23H15ClN2O5 B2360956 F3226-1387

F3226-1387

Cat. No.: B2360956
M. Wt: 434.8 g/mol
InChI Key: CKBMRUVXIVHHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a sophisticated synthetic compound designed for research applications, integrating multiple pharmaceutically relevant heterocyclic scaffolds. While specific bioactivity data for this precise molecule is not yet available in the published literature, its structure suggests significant potential for exploration in medicinal chemistry and drug discovery. The molecular architecture combines a benzofuran moiety, a structure recognized for a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral effects . This is fused with a 3-hydroxy-2-pyrrolone core and a 5-methylisoxazole unit, heterocycles commonly employed in the development of bioactive molecules. The presence of the 3-chlorophenyl substituent further enhances the potential for unique target interaction. Researchers may find value in investigating this compound's properties as a key intermediate in synthetic pathways or as a novel chemical entity for high-throughput screening campaigns, particularly in oncology and infectious disease research given the established profiles of its structural components . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBMRUVXIVHHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Antimicrobial Action of F3226-1387: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F3226-1387 has been identified as a potent inhibitor of O-acetylserine sulfhydrylase isoform 3 from Entamoeba histolytica (EhOASS3), an enzyme crucial for the parasite's survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on EhOASS3 and its subsequent impact on the growth of E. histolytica. The methodologies for the key experiments are outlined, and all pertinent quantitative data are presented for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the compound's function.

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, relies on the de novo biosynthesis of L-cysteine for its growth, survival, and defense against oxidative stress. A key enzyme in this pathway is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step of converting O-acetylserine (OAS) to L-cysteine. Notably, this pathway is absent in humans, making the enzymes involved promising targets for the development of novel therapeutics. E. histolytica possesses three isoforms of OASS. The compound this compound has emerged from pharmacophore-based virtual screening as a specific inhibitor of the isoform EhOASS3.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of Entamoeba histolyticaO-acetylserine sulfhydrylase isoform 3 (EhOASS3).

The L-Cysteine Biosynthetic Pathway in Entamoeba histolytica

The synthesis of L-cysteine in E. histolytica is a two-step process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). Subsequently, OASS facilitates the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent conversion of OAS and sulfide (B99878) into L-cysteine and acetate. By inhibiting EhOASS3, this compound disrupts this vital pathway, leading to a depletion of L-cysteine, which is essential for the parasite's viability.

cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica L-Serine L-Serine O-Acetylserine (OAS) O-Acetylserine (OAS) L-Serine->O-Acetylserine (OAS) Serine Acetyltransferase (SAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetylserine (OAS) L-Cysteine L-Cysteine O-Acetylserine (OAS)->L-Cysteine O-Acetylserine Sulfhydrylase (OASS) Acetate Acetate O-Acetylserine (OAS)->Acetate Sulfide Sulfide Sulfide->L-Cysteine F3226_1387 This compound F3226_1387->O-Acetylserine (OAS) inhibits

Caption: Inhibition of the L-Cysteine Biosynthetic Pathway.
In Vitro Enzyme Inhibition

This compound demonstrates potent inhibitory activity against EhOASS3 in in vitro enzymatic assays. The compound was identified through a screening of small-molecule libraries, with subsequent experimental validation confirming its efficacy.

Inhibition of Entamoeba histolytica Growth

The inhibitory effect of this compound on EhOASS3 translates to the suppression of E. histolytica growth in cell-based assays. This confirms that the L-cysteine biosynthetic pathway is a viable target for anti-amoebic drug development and that this compound can effectively disrupt this pathway in a cellular context.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueTargetOrganismReference
IC50 38 μMEhOASS3Entamoeba histolytica[1]
Growth Inhibition 72%TrophozoitesEntamoeba histolytica

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Pharmacophore-Based Virtual Screening

A pharmacophore model was generated based on the crystal structure of EhOASS3. This model was used to screen small-molecule libraries to identify potential inhibitors. Compounds were shortlisted based on their docking scores and predicted binding interactions with the active site of the enzyme.

cluster_workflow Virtual Screening Workflow EhOASS3 Crystal Structure of EhOASS3 Pharmacophore Pharmacophore Model Generation EhOASS3->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Libraries Small-Molecule Libraries Libraries->Screening Docking Docking and Scoring Screening->Docking Shortlist Shortlisted Compounds (including this compound) Docking->Shortlist

Caption: Workflow for virtual screening of EhOASS3 inhibitors.
In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound against purified recombinant EhOASS3 was determined using a spectrophotometric assay. The assay measures the rate of L-cysteine production, and the IC50 value was calculated by measuring the enzyme activity at various concentrations of the inhibitor.

Entamoeba histolytica Growth Inhibition Assay

E. histolytica trophozoites were cultured in the presence of varying concentrations of this compound. The growth of the amoeba was monitored over a period of time, and the percentage of growth inhibition was calculated relative to a vehicle-treated control.

Conclusion

This compound is a validated inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3). Its mechanism of action involves the direct inhibition of this key enzyme in the essential L-cysteine biosynthetic pathway, leading to the suppression of amoebic growth. The absence of this pathway in humans underscores the potential of this compound as a lead compound for the development of novel and specific anti-amoebic therapies. Further investigation into the structure-activity relationship and in vivo efficacy of this compound and its analogs is warranted.

References

Unraveling the Antimicrobial Action of F3226-1387: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F3226-1387 has been identified as a potent inhibitor of O-acetylserine sulfhydrylase isoform 3 from Entamoeba histolytica (EhOASS3), an enzyme crucial for the parasite's survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on EhOASS3 and its subsequent impact on the growth of E. histolytica. The methodologies for the key experiments are outlined, and all pertinent quantitative data are presented for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the compound's function.

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, relies on the de novo biosynthesis of L-cysteine for its growth, survival, and defense against oxidative stress. A key enzyme in this pathway is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step of converting O-acetylserine (OAS) to L-cysteine. Notably, this pathway is absent in humans, making the enzymes involved promising targets for the development of novel therapeutics. E. histolytica possesses three isoforms of OASS. The compound this compound has emerged from pharmacophore-based virtual screening as a specific inhibitor of the isoform EhOASS3.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of Entamoeba histolyticaO-acetylserine sulfhydrylase isoform 3 (EhOASS3).

The L-Cysteine Biosynthetic Pathway in Entamoeba histolytica

The synthesis of L-cysteine in E. histolytica is a two-step process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). Subsequently, OASS facilitates the pyridoxal 5'-phosphate (PLP)-dependent conversion of OAS and sulfide into L-cysteine and acetate. By inhibiting EhOASS3, this compound disrupts this vital pathway, leading to a depletion of L-cysteine, which is essential for the parasite's viability.

cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica L-Serine L-Serine O-Acetylserine (OAS) O-Acetylserine (OAS) L-Serine->O-Acetylserine (OAS) Serine Acetyltransferase (SAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetylserine (OAS) L-Cysteine L-Cysteine O-Acetylserine (OAS)->L-Cysteine O-Acetylserine Sulfhydrylase (OASS) Acetate Acetate O-Acetylserine (OAS)->Acetate Sulfide Sulfide Sulfide->L-Cysteine F3226_1387 This compound F3226_1387->O-Acetylserine (OAS) inhibits

Caption: Inhibition of the L-Cysteine Biosynthetic Pathway.
In Vitro Enzyme Inhibition

This compound demonstrates potent inhibitory activity against EhOASS3 in in vitro enzymatic assays. The compound was identified through a screening of small-molecule libraries, with subsequent experimental validation confirming its efficacy.

Inhibition of Entamoeba histolytica Growth

The inhibitory effect of this compound on EhOASS3 translates to the suppression of E. histolytica growth in cell-based assays. This confirms that the L-cysteine biosynthetic pathway is a viable target for anti-amoebic drug development and that this compound can effectively disrupt this pathway in a cellular context.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueTargetOrganismReference
IC50 38 μMEhOASS3Entamoeba histolytica[1]
Growth Inhibition 72%TrophozoitesEntamoeba histolytica

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Pharmacophore-Based Virtual Screening

A pharmacophore model was generated based on the crystal structure of EhOASS3. This model was used to screen small-molecule libraries to identify potential inhibitors. Compounds were shortlisted based on their docking scores and predicted binding interactions with the active site of the enzyme.

cluster_workflow Virtual Screening Workflow EhOASS3 Crystal Structure of EhOASS3 Pharmacophore Pharmacophore Model Generation EhOASS3->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Libraries Small-Molecule Libraries Libraries->Screening Docking Docking and Scoring Screening->Docking Shortlist Shortlisted Compounds (including this compound) Docking->Shortlist

Caption: Workflow for virtual screening of EhOASS3 inhibitors.
In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound against purified recombinant EhOASS3 was determined using a spectrophotometric assay. The assay measures the rate of L-cysteine production, and the IC50 value was calculated by measuring the enzyme activity at various concentrations of the inhibitor.

Entamoeba histolytica Growth Inhibition Assay

E. histolytica trophozoites were cultured in the presence of varying concentrations of this compound. The growth of the amoeba was monitored over a period of time, and the percentage of growth inhibition was calculated relative to a vehicle-treated control.

Conclusion

This compound is a validated inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3). Its mechanism of action involves the direct inhibition of this key enzyme in the essential L-cysteine biosynthetic pathway, leading to the suppression of amoebic growth. The absence of this pathway in humans underscores the potential of this compound as a lead compound for the development of novel and specific anti-amoebic therapies. Further investigation into the structure-activity relationship and in vivo efficacy of this compound and its analogs is warranted.

References

F3226-1387: A Novel Inhibitor of Entamoeba histolytica O-acetylserine Sulfhydrylase (EhOASS3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entamoeba histolytica, the causative agent of amoebiasis, poses a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. The de novo L-cysteine biosynthetic pathway in E. histolytica, which is absent in humans, presents a promising target for selective drug development. This technical guide focuses on F3226-1387, a recently identified small molecule inhibitor of O-acetylserine sulfhydrylase isoform 3 (EhOASS3), a key enzyme in this pathway. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Entamoeba histolytica is a protozoan parasite that infects the large intestine, causing amoebic colitis and, in severe cases, extra-intestinal abscesses. Current treatment options, primarily metronidazole, are associated with adverse side effects and the growing concern of drug resistance. The L-cysteine biosynthetic pathway is crucial for the growth, survival, and defense against oxidative stress in E. histolytica. This pathway involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. As this pathway is not present in the human host, its components are attractive targets for the development of selective anti-amoebic drugs.

This compound has been identified as a potent inhibitor of the third isoform of E. histolytica OASS (EhOASS3). This guide summarizes the inhibitory activity of this compound and provides detailed methodologies for its evaluation, aiming to facilitate further research and development of this and similar compounds.

Quantitative Data Presentation

The inhibitory activity of this compound against E. histolytica has been quantified through enzymatic and cell-based assays. The key findings are summarized in the tables below.

Table 1: In vitro Inhibitory Activity of this compound against EhOASS3

CompoundTarget EnzymeIC50 (μM)
This compoundEhOASS338[1]

Table 2: In vitro Growth Inhibition of E. histolytica by this compound

CompoundE. histolytica StrainGrowth Inhibition (%)
This compoundNot Specified72[1]

Experimental Protocols

This section provides detailed protocols for the cultivation of E. histolytica, the enzymatic assay for EhOASS3 inhibition, and the in vitro growth inhibition assay. These protocols are based on established methodologies in the field.

Cultivation of Entamoeba histolytica Trophozoites

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with serum.

Materials:

  • TYI-S-33 medium base

  • Adult bovine serum, heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Diamond's Vitamin Tween 80 solution

  • Sterile, flat-bottomed culture tubes or flasks

  • Incubator at 37°C

Procedure:

  • Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 15% (v/v), Penicillin-Streptomycin solution to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin, and Diamond's Vitamin Tween 80 solution to a final concentration of 0.1% (v/v).

  • Inoculate the complete medium with E. histolytica trophozoites from a stock culture.

  • Incubate the cultures at 37°C.

  • For routine maintenance, subculture the trophozoites every 48-72 hours. To detach the adherent trophozoites, chill the culture tubes on ice for 10-15 minutes, then gently invert the tubes to dislodge the cells.

  • Transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium.

EhOASS3 Enzyme Inhibition Assay

This assay measures the activity of EhOASS3 by monitoring the production of L-cysteine. The inhibition by this compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

  • Recombinant purified EhOASS3 enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (B99878) (Na₂S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, Na₂S, and DTNB in a 96-well microplate.

  • Add varying concentrations of this compound to the wells. Include a control with solvent only.

  • Initiate the reaction by adding the substrate, O-acetylserine (OAS), and a fixed concentration of the EhOASS3 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • The production of L-cysteine is coupled to the reduction of DTNB, which results in a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.

  • Monitor the absorbance at 412 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

E. histolytica Growth Inhibition Assay

This cell-based assay evaluates the effect of this compound on the proliferation of E. histolytica trophozoites.

Materials:

  • Log-phase culture of E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Hemocytometer or automated cell counter

  • Inverted microscope

Procedure:

  • Harvest E. histolytica trophozoites from a log-phase culture and count them using a hemocytometer.

  • Seed the trophozoites into 96-well microplates at a density of approximately 1 x 10⁴ cells per well in complete TYI-S-33 medium.

  • Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plates anaerobically or microaerophilically at 37°C for 48-72 hours.

  • After the incubation period, detach the trophozoites by chilling the plate on ice.

  • Resuspend the cells and count the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or a suitable cell viability assay (e.g., using resazurin-based reagents).

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the solvent control.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor screening and validation.

L_Cysteine_Biosynthesis_Pathway cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine OASS O-acetylserine Sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS Acetate OASS->Cysteine Inhibitor This compound Inhibitor->OASS Experimental_Workflow cluster_workflow Inhibitor Screening and Validation Workflow VS Virtual Screening of Compound Libraries Hit_ID Hit Identification (e.g., this compound) VS->Hit_ID Enzyme_Assay In vitro Enzymatic Assay (EhOASS3 Inhibition) Hit_ID->Enzyme_Assay Cell_Assay In vitro Cell-Based Assay (E. histolytica Growth Inhibition) Hit_ID->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt Growth_Inhibition Growth Inhibition (%) Cell_Assay->Growth_Inhibition Growth_Inhibition->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

References

F3226-1387: A Novel Inhibitor of Entamoeba histolytica O-acetylserine Sulfhydrylase (EhOASS3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entamoeba histolytica, the causative agent of amoebiasis, poses a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. The de novo L-cysteine biosynthetic pathway in E. histolytica, which is absent in humans, presents a promising target for selective drug development. This technical guide focuses on F3226-1387, a recently identified small molecule inhibitor of O-acetylserine sulfhydrylase isoform 3 (EhOASS3), a key enzyme in this pathway. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Entamoeba histolytica is a protozoan parasite that infects the large intestine, causing amoebic colitis and, in severe cases, extra-intestinal abscesses. Current treatment options, primarily metronidazole, are associated with adverse side effects and the growing concern of drug resistance. The L-cysteine biosynthetic pathway is crucial for the growth, survival, and defense against oxidative stress in E. histolytica. This pathway involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. As this pathway is not present in the human host, its components are attractive targets for the development of selective anti-amoebic drugs.

This compound has been identified as a potent inhibitor of the third isoform of E. histolytica OASS (EhOASS3). This guide summarizes the inhibitory activity of this compound and provides detailed methodologies for its evaluation, aiming to facilitate further research and development of this and similar compounds.

Quantitative Data Presentation

The inhibitory activity of this compound against E. histolytica has been quantified through enzymatic and cell-based assays. The key findings are summarized in the tables below.

Table 1: In vitro Inhibitory Activity of this compound against EhOASS3

CompoundTarget EnzymeIC50 (μM)
This compoundEhOASS338[1]

Table 2: In vitro Growth Inhibition of E. histolytica by this compound

CompoundE. histolytica StrainGrowth Inhibition (%)
This compoundNot Specified72[1]

Experimental Protocols

This section provides detailed protocols for the cultivation of E. histolytica, the enzymatic assay for EhOASS3 inhibition, and the in vitro growth inhibition assay. These protocols are based on established methodologies in the field.

Cultivation of Entamoeba histolytica Trophozoites

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with serum.

Materials:

  • TYI-S-33 medium base

  • Adult bovine serum, heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Diamond's Vitamin Tween 80 solution

  • Sterile, flat-bottomed culture tubes or flasks

  • Incubator at 37°C

Procedure:

  • Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 15% (v/v), Penicillin-Streptomycin solution to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin, and Diamond's Vitamin Tween 80 solution to a final concentration of 0.1% (v/v).

  • Inoculate the complete medium with E. histolytica trophozoites from a stock culture.

  • Incubate the cultures at 37°C.

  • For routine maintenance, subculture the trophozoites every 48-72 hours. To detach the adherent trophozoites, chill the culture tubes on ice for 10-15 minutes, then gently invert the tubes to dislodge the cells.

  • Transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium.

EhOASS3 Enzyme Inhibition Assay

This assay measures the activity of EhOASS3 by monitoring the production of L-cysteine. The inhibition by this compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

  • Recombinant purified EhOASS3 enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, Na₂S, and DTNB in a 96-well microplate.

  • Add varying concentrations of this compound to the wells. Include a control with solvent only.

  • Initiate the reaction by adding the substrate, O-acetylserine (OAS), and a fixed concentration of the EhOASS3 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • The production of L-cysteine is coupled to the reduction of DTNB, which results in a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.

  • Monitor the absorbance at 412 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

E. histolytica Growth Inhibition Assay

This cell-based assay evaluates the effect of this compound on the proliferation of E. histolytica trophozoites.

Materials:

  • Log-phase culture of E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Hemocytometer or automated cell counter

  • Inverted microscope

Procedure:

  • Harvest E. histolytica trophozoites from a log-phase culture and count them using a hemocytometer.

  • Seed the trophozoites into 96-well microplates at a density of approximately 1 x 10⁴ cells per well in complete TYI-S-33 medium.

  • Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plates anaerobically or microaerophilically at 37°C for 48-72 hours.

  • After the incubation period, detach the trophozoites by chilling the plate on ice.

  • Resuspend the cells and count the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or a suitable cell viability assay (e.g., using resazurin-based reagents).

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the solvent control.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor screening and validation.

L_Cysteine_Biosynthesis_Pathway cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine OASS O-acetylserine Sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS Acetate OASS->Cysteine Inhibitor This compound Inhibitor->OASS Experimental_Workflow cluster_workflow Inhibitor Screening and Validation Workflow VS Virtual Screening of Compound Libraries Hit_ID Hit Identification (e.g., this compound) VS->Hit_ID Enzyme_Assay In vitro Enzymatic Assay (EhOASS3 Inhibition) Hit_ID->Enzyme_Assay Cell_Assay In vitro Cell-Based Assay (E. histolytica Growth Inhibition) Hit_ID->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt Growth_Inhibition Growth Inhibition (%) Cell_Assay->Growth_Inhibition Growth_Inhibition->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

References

Unveiling F3226-1387: A Novel Inhibitor of a Key Parasitic Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, and putative synthesis of F3226-1387, a potent inhibitor of Entamoeba histolytica's O-acetylserine sulfhydrylase (EhOASS3), offering a potential new avenue for amoebiasis treatment.

Introduction

This compound is a small molecule identified as a potent inhibitor of O-acetylserine sulfhydrylase isoform 3 from the protozoan parasite Entamoeba histolytica (EhOASS3). This enzyme is a critical component of the parasite's unique cysteine biosynthetic pathway, which is absent in humans, making it an attractive target for novel drug development. This compound has demonstrated the ability to suppress the growth of the amoeba, highlighting its potential as a lead compound for the development of new anti-amoebic therapies.

Discovery of this compound: A Virtual Screening Approach

The discovery of this compound was the result of a targeted in-silico pharmacophore-based virtual screening effort aimed at identifying novel inhibitors of EhOASS3. This computational approach leverages the three-dimensional structural information of the target enzyme to identify molecules with a high probability of binding to its active site.

Experimental Workflow: From Target to Hit

The logical workflow that led to the identification of this compound is outlined below. This process begins with the validated drug target, EhOASS3, and proceeds through several stages of computational filtering and experimental validation.

G Target Target Identification (EhOASS3) Structure 3D Structure Determination (X-ray Crystallography) Target->Structure Pharmacophore Pharmacophore Model Generation Structure->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Database Small Molecule Database (e.g., ZINC) Database->Screening Hit_Selection Hit Selection & Docking Score Analysis Screening->Hit_Selection In_Vitro_Assay In Vitro Enzymatic Assay (EhOASS3 Inhibition) Hit_Selection->In_Vitro_Assay Growth_Inhibition In Vivo Validation (E. histolytica Growth Inhibition) In_Vitro_Assay->Growth_Inhibition Lead Lead Compound (this compound) Growth_Inhibition->Lead

Caption: Discovery workflow for this compound.

Quantitative Data Summary

This compound was identified as the most promising candidate from the virtual screening, exhibiting significant inhibitory activity against EhOASS3 and the growth of E. histolytica.

Parameter Value Target
IC5038 μMEhOASS3
E. histolytica Growth Inhibition72%E. histolytica trophozoites

Synthesis of this compound

While the primary research focuses on the discovery and biological activity of this compound through virtual screening, detailed information regarding its chemical synthesis is not publicly available. The compound was likely sourced from a commercial vendor for the initial biological studies. However, a putative synthesis can be proposed based on its potential chemical structure, which would likely involve standard organic chemistry reactions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound.

EhOASS3 Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant EhOASS3.

  • Protein Expression and Purification:

    • The gene encoding EhOASS3 is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

    • The bacterial cells are harvested, lysed, and the recombinant EhOASS3 protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.

  • Enzyme Inhibition Assay:

    • The assay is performed in a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • A fixed concentration of purified EhOASS3 is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a specified time at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrates, O-acetylserine (OAS) and sodium sulfide (B99878) (Na2S).

    • The rate of cysteine formation is monitored by measuring the increase in absorbance at a specific wavelength, typically using a spectrophotometer, in the presence of ninhydrin, which reacts with cysteine to produce a colored product.

    • The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Entamoeba histolytica Growth Inhibition Assay

This protocol describes the method to assess the effect of this compound on the viability of E. histolytica trophozoites.

  • Culturing of E. histolytica:

    • E. histolytica trophozoites (e.g., strain HM1:IMSS) are cultured axenically in a suitable medium (e.g., TYI-S-33) supplemented with bovine serum and antibiotics at 37°C.

  • Growth Inhibition Assay:

    • Trophozoites in the logarithmic growth phase are harvested and seeded into fresh culture medium in multi-well plates.

    • The cells are treated with a fixed concentration of this compound (dissolved in DMSO) or with DMSO alone as a control.

    • The plates are incubated at 37°C for a specified period (e.g., 48 or 72 hours).

    • The number of viable trophozoites is determined using a hemocytometer or a cell viability assay (e.g., trypan blue exclusion or a metabolic assay like MTT).

    • The percentage of growth inhibition is calculated by comparing the number of viable cells in the treated wells to the control wells.

Signaling Pathway: Cysteine Biosynthesis in E. histolytica

This compound targets the de novo cysteine biosynthetic pathway in E. histolytica. This two-step pathway is essential for the parasite's survival, providing cysteine for protein synthesis and for defense against oxidative stress.

G Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS OASS O-acetylserine sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine F3226_1387 This compound F3226_1387->OASS

Caption: Cysteine biosynthetic pathway in E. histolytica.

Conclusion

The discovery of this compound as a potent inhibitor of EhOASS3 represents a significant step forward in the search for new treatments for amoebiasis. The targeted approach, utilizing the parasite's unique metabolic pathway, offers the potential for a highly selective therapeutic with minimal side effects. Further investigation into the synthesis, optimization, and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential.

Unveiling F3226-1387: A Novel Inhibitor of a Key Parasitic Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, and putative synthesis of F3226-1387, a potent inhibitor of Entamoeba histolytica's O-acetylserine sulfhydrylase (EhOASS3), offering a potential new avenue for amoebiasis treatment.

Introduction

This compound is a small molecule identified as a potent inhibitor of O-acetylserine sulfhydrylase isoform 3 from the protozoan parasite Entamoeba histolytica (EhOASS3). This enzyme is a critical component of the parasite's unique cysteine biosynthetic pathway, which is absent in humans, making it an attractive target for novel drug development. This compound has demonstrated the ability to suppress the growth of the amoeba, highlighting its potential as a lead compound for the development of new anti-amoebic therapies.

Discovery of this compound: A Virtual Screening Approach

The discovery of this compound was the result of a targeted in-silico pharmacophore-based virtual screening effort aimed at identifying novel inhibitors of EhOASS3. This computational approach leverages the three-dimensional structural information of the target enzyme to identify molecules with a high probability of binding to its active site.

Experimental Workflow: From Target to Hit

The logical workflow that led to the identification of this compound is outlined below. This process begins with the validated drug target, EhOASS3, and proceeds through several stages of computational filtering and experimental validation.

G Target Target Identification (EhOASS3) Structure 3D Structure Determination (X-ray Crystallography) Target->Structure Pharmacophore Pharmacophore Model Generation Structure->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Database Small Molecule Database (e.g., ZINC) Database->Screening Hit_Selection Hit Selection & Docking Score Analysis Screening->Hit_Selection In_Vitro_Assay In Vitro Enzymatic Assay (EhOASS3 Inhibition) Hit_Selection->In_Vitro_Assay Growth_Inhibition In Vivo Validation (E. histolytica Growth Inhibition) In_Vitro_Assay->Growth_Inhibition Lead Lead Compound (this compound) Growth_Inhibition->Lead

Caption: Discovery workflow for this compound.

Quantitative Data Summary

This compound was identified as the most promising candidate from the virtual screening, exhibiting significant inhibitory activity against EhOASS3 and the growth of E. histolytica.

Parameter Value Target
IC5038 μMEhOASS3
E. histolytica Growth Inhibition72%E. histolytica trophozoites

Synthesis of this compound

While the primary research focuses on the discovery and biological activity of this compound through virtual screening, detailed information regarding its chemical synthesis is not publicly available. The compound was likely sourced from a commercial vendor for the initial biological studies. However, a putative synthesis can be proposed based on its potential chemical structure, which would likely involve standard organic chemistry reactions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound.

EhOASS3 Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant EhOASS3.

  • Protein Expression and Purification:

    • The gene encoding EhOASS3 is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

    • The bacterial cells are harvested, lysed, and the recombinant EhOASS3 protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.

  • Enzyme Inhibition Assay:

    • The assay is performed in a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • A fixed concentration of purified EhOASS3 is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a specified time at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrates, O-acetylserine (OAS) and sodium sulfide (Na2S).

    • The rate of cysteine formation is monitored by measuring the increase in absorbance at a specific wavelength, typically using a spectrophotometer, in the presence of ninhydrin, which reacts with cysteine to produce a colored product.

    • The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Entamoeba histolytica Growth Inhibition Assay

This protocol describes the method to assess the effect of this compound on the viability of E. histolytica trophozoites.

  • Culturing of E. histolytica:

    • E. histolytica trophozoites (e.g., strain HM1:IMSS) are cultured axenically in a suitable medium (e.g., TYI-S-33) supplemented with bovine serum and antibiotics at 37°C.

  • Growth Inhibition Assay:

    • Trophozoites in the logarithmic growth phase are harvested and seeded into fresh culture medium in multi-well plates.

    • The cells are treated with a fixed concentration of this compound (dissolved in DMSO) or with DMSO alone as a control.

    • The plates are incubated at 37°C for a specified period (e.g., 48 or 72 hours).

    • The number of viable trophozoites is determined using a hemocytometer or a cell viability assay (e.g., trypan blue exclusion or a metabolic assay like MTT).

    • The percentage of growth inhibition is calculated by comparing the number of viable cells in the treated wells to the control wells.

Signaling Pathway: Cysteine Biosynthesis in E. histolytica

This compound targets the de novo cysteine biosynthetic pathway in E. histolytica. This two-step pathway is essential for the parasite's survival, providing cysteine for protein synthesis and for defense against oxidative stress.

G Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS OASS O-acetylserine sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine F3226_1387 This compound F3226_1387->OASS

Caption: Cysteine biosynthetic pathway in E. histolytica.

Conclusion

The discovery of this compound as a potent inhibitor of EhOASS3 represents a significant step forward in the search for new treatments for amoebiasis. The targeted approach, utilizing the parasite's unique metabolic pathway, offers the potential for a highly selective therapeutic with minimal side effects. Further investigation into the synthesis, optimization, and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential.

F3226-1387: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical overview of the target identification and validation process for the novel investigational compound F3226-1387. We detail the systematic approach employed to uncover the molecular target of this compound and subsequently validate its therapeutic potential through a series of biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery and translational research. All experimental data are presented in standardized tables, and key methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the scientific rationale and processes.

Introduction

This compound is a novel small molecule compound that has demonstrated significant anti-proliferative activity in a panel of human cancer cell lines during initial phenotypic screening. Preliminary data suggested a potent and selective effect in cell lines harboring specific oncogenic mutations. To elucidate its mechanism of action and identify its direct molecular target, a comprehensive target identification and validation campaign was initiated. This whitepaper outlines the successful identification of KRAS G12C , a prevalent and clinically significant oncogenic driver, as the primary target of this compound.

Target Identification: Affinity-Based Proteomics

To identify the direct binding partners of this compound within the cellular proteome, an affinity chromatography approach coupled with mass spectrometry was employed. This unbiased method allows for the capture and subsequent identification of proteins that physically interact with the compound.

Experimental Workflow: Target Identification

The workflow for identifying the molecular target of this compound is depicted below. This process involves immobilizing a derivatized version of the compound, using it to capture interacting proteins from cell lysates, and identifying these proteins via mass spectrometry.

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis A Synthesize Biotinylated This compound Analog C Prepare Cell Lysate A->C B Culture NCI-H358 Cells (KRAS G12C Mutant) B->C D Incubate Lysate with Streptavidin Beads C->D Control E Incubate Lysate with Biotin-F3226-1387 and Beads C->E Experiment F Wash Beads to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE and In-Gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J K Identify Enriched Proteins (KRAS G12C) J->K

Caption: Workflow for affinity-based target identification of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: A biotinylated analog of this compound was synthesized by incorporating a biotin (B1667282) moiety via a flexible linker.

  • Cell Lysis: NCI-H358 human lung adenocarcinoma cells, which endogenously express the KRAS G12C mutant protein, were cultured to 80% confluency. Cells were harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Affinity Capture: The cell lysate was pre-cleared with streptavidin-coated magnetic beads to remove non-specific binders. The pre-cleared lysate was then incubated with the biotinylated this compound for 4 hours at 4°C. A parallel incubation with free biotin served as a negative control.

  • Protein Pulldown: Streptavidin beads were added to the lysate and incubated for another 2 hours to capture the biotin-F3226-1387-protein complexes.

  • Washing and Elution: The beads were washed extensively with lysis buffer to remove unbound proteins. Bound proteins were eluted using a buffer containing 2% SDS.

  • Mass Spectrometry: The eluate was resolved by SDS-PAGE, and the entire protein lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra were searched against the UniProt human protein database. Proteins significantly enriched in the this compound pulldown compared to the control were identified as candidate targets. KRAS was identified as the top hit with high confidence and sequence coverage.

Target Validation

Following the successful identification of KRAS G12C as the putative target, a series of biochemical and cell-based assays were conducted to validate this interaction and its functional consequences.

KRAS Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in the MAPK signaling pathway. In its active GTP-bound state, it triggers a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation and survival. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. This compound is hypothesized to inhibit this aberrant signaling.

G RTK Growth Factor Receptor (RTK) RAS KRAS G12C (GTP-Bound) RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Promotes F3226 This compound F3226->RAS Inhibits

Caption: The MAPK signaling pathway with this compound targeting KRAS G12C.
Biochemical Validation

3.2.1 Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity and kinetics of this compound to recombinant KRAS G12C protein.

  • Methodology:

    • Recombinant human KRAS G12C protein was immobilized on a CM5 sensor chip.

    • A series of this compound concentrations (0.1 nM to 1 µM) were injected over the chip surface.

    • The association and dissociation rates were measured in real-time by monitoring changes in the refractive index.

    • The equilibrium dissociation constant (KD) was calculated from the kinetic rate constants (kon and koff).

3.2.2 GTPase Activity Assay

  • Objective: To determine if this compound functionally inhibits KRAS G12C activity.

  • Methodology:

    • A nucleotide exchange assay was performed using purified, GDP-loaded KRAS G12C and a fluorescent GTP analog (mant-GTP).

    • The exchange of GDP for mant-GTP was initiated by the addition of the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.

    • The reaction was carried out in the presence of varying concentrations of this compound.

    • The rate of mant-GTP binding was monitored by fluorescence resonance energy transfer (FRET).

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the nucleotide exchange activity, was determined.

Cell-Based Validation

3.3.1 Phospho-ERK Western Blot

  • Objective: To confirm that this compound inhibits downstream signaling from KRAS G12C in a cellular context.

  • Methodology:

    • NCI-H358 cells were treated with a dose range of this compound for 2 hours.

    • Cells were lysed, and protein concentrations were normalized.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • An HRP-conjugated secondary antibody and a chemiluminescent substrate were used for detection. The signal was quantified to determine the reduction in p-ERK levels relative to total ERK.

3.3.2 Cell Proliferation Assay (MTT)

  • Objective: To measure the anti-proliferative effect of this compound on cancer cells.

  • Methodology:

    • NCI-H358 (KRAS G12C) and A549 (KRAS G12S) cells were seeded in 96-well plates.

    • Cells were treated with a serial dilution of this compound for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan (B1609692) crystals.

    • The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • The EC50 value, representing the concentration of compound required to inhibit 50% of cell proliferation, was calculated for each cell line.

Quantitative Data Summary

The results from the target validation assays are summarized in the table below. The data demonstrate a high-affinity interaction between this compound and its target, leading to potent inhibition of downstream signaling and selective anti-proliferative activity in KRAS G12C-mutant cells.

Assay Type Parameter Target / Cell Line Result
Biochemical Assays
Surface Plasmon ResonanceKDRecombinant KRAS G12C15.2 nM
GTPase Activity AssayIC50Recombinant KRAS G12C45.8 nM
Cell-Based Assays
Phospho-ERK Western BlotIC50NCI-H358 (KRAS G12C)60.1 nM
Cell Proliferation (MTT)EC50NCI-H358 (KRAS G12C)75.5 nM
Cell Proliferation (MTT)EC50A549 (KRAS G12S)> 10 µM

Conclusion

The comprehensive target identification and validation campaign described herein has successfully identified and confirmed KRAS G12C as the molecular target of the novel compound this compound. The affinity-based proteomics approach unequivocally pinpointed KRAS as the primary binding partner. Subsequent biochemical assays demonstrated high-affinity binding and functional inhibition of KRAS G12C nucleotide exchange. Furthermore, cell-based experiments confirmed that this molecular engagement translates into the intended biological effect: potent and selective inhibition of MAPK pathway signaling and suppression of proliferation in KRAS G12C-mutant cancer cells. These findings strongly support the continued preclinical development of this compound as a targeted therapy for patients with KRAS G12C-driven malignancies.

F3226-1387: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical overview of the target identification and validation process for the novel investigational compound F3226-1387. We detail the systematic approach employed to uncover the molecular target of this compound and subsequently validate its therapeutic potential through a series of biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery and translational research. All experimental data are presented in standardized tables, and key methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the scientific rationale and processes.

Introduction

This compound is a novel small molecule compound that has demonstrated significant anti-proliferative activity in a panel of human cancer cell lines during initial phenotypic screening. Preliminary data suggested a potent and selective effect in cell lines harboring specific oncogenic mutations. To elucidate its mechanism of action and identify its direct molecular target, a comprehensive target identification and validation campaign was initiated. This whitepaper outlines the successful identification of KRAS G12C , a prevalent and clinically significant oncogenic driver, as the primary target of this compound.

Target Identification: Affinity-Based Proteomics

To identify the direct binding partners of this compound within the cellular proteome, an affinity chromatography approach coupled with mass spectrometry was employed. This unbiased method allows for the capture and subsequent identification of proteins that physically interact with the compound.

Experimental Workflow: Target Identification

The workflow for identifying the molecular target of this compound is depicted below. This process involves immobilizing a derivatized version of the compound, using it to capture interacting proteins from cell lysates, and identifying these proteins via mass spectrometry.

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis A Synthesize Biotinylated This compound Analog C Prepare Cell Lysate A->C B Culture NCI-H358 Cells (KRAS G12C Mutant) B->C D Incubate Lysate with Streptavidin Beads C->D Control E Incubate Lysate with Biotin-F3226-1387 and Beads C->E Experiment F Wash Beads to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE and In-Gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J K Identify Enriched Proteins (KRAS G12C) J->K

Caption: Workflow for affinity-based target identification of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: A biotinylated analog of this compound was synthesized by incorporating a biotin moiety via a flexible linker.

  • Cell Lysis: NCI-H358 human lung adenocarcinoma cells, which endogenously express the KRAS G12C mutant protein, were cultured to 80% confluency. Cells were harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Affinity Capture: The cell lysate was pre-cleared with streptavidin-coated magnetic beads to remove non-specific binders. The pre-cleared lysate was then incubated with the biotinylated this compound for 4 hours at 4°C. A parallel incubation with free biotin served as a negative control.

  • Protein Pulldown: Streptavidin beads were added to the lysate and incubated for another 2 hours to capture the biotin-F3226-1387-protein complexes.

  • Washing and Elution: The beads were washed extensively with lysis buffer to remove unbound proteins. Bound proteins were eluted using a buffer containing 2% SDS.

  • Mass Spectrometry: The eluate was resolved by SDS-PAGE, and the entire protein lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra were searched against the UniProt human protein database. Proteins significantly enriched in the this compound pulldown compared to the control were identified as candidate targets. KRAS was identified as the top hit with high confidence and sequence coverage.

Target Validation

Following the successful identification of KRAS G12C as the putative target, a series of biochemical and cell-based assays were conducted to validate this interaction and its functional consequences.

KRAS Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in the MAPK signaling pathway. In its active GTP-bound state, it triggers a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation and survival. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. This compound is hypothesized to inhibit this aberrant signaling.

G RTK Growth Factor Receptor (RTK) RAS KRAS G12C (GTP-Bound) RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Promotes F3226 This compound F3226->RAS Inhibits

Caption: The MAPK signaling pathway with this compound targeting KRAS G12C.
Biochemical Validation

3.2.1 Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity and kinetics of this compound to recombinant KRAS G12C protein.

  • Methodology:

    • Recombinant human KRAS G12C protein was immobilized on a CM5 sensor chip.

    • A series of this compound concentrations (0.1 nM to 1 µM) were injected over the chip surface.

    • The association and dissociation rates were measured in real-time by monitoring changes in the refractive index.

    • The equilibrium dissociation constant (KD) was calculated from the kinetic rate constants (kon and koff).

3.2.2 GTPase Activity Assay

  • Objective: To determine if this compound functionally inhibits KRAS G12C activity.

  • Methodology:

    • A nucleotide exchange assay was performed using purified, GDP-loaded KRAS G12C and a fluorescent GTP analog (mant-GTP).

    • The exchange of GDP for mant-GTP was initiated by the addition of the guanine nucleotide exchange factor (GEF), SOS1.

    • The reaction was carried out in the presence of varying concentrations of this compound.

    • The rate of mant-GTP binding was monitored by fluorescence resonance energy transfer (FRET).

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the nucleotide exchange activity, was determined.

Cell-Based Validation

3.3.1 Phospho-ERK Western Blot

  • Objective: To confirm that this compound inhibits downstream signaling from KRAS G12C in a cellular context.

  • Methodology:

    • NCI-H358 cells were treated with a dose range of this compound for 2 hours.

    • Cells were lysed, and protein concentrations were normalized.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • An HRP-conjugated secondary antibody and a chemiluminescent substrate were used for detection. The signal was quantified to determine the reduction in p-ERK levels relative to total ERK.

3.3.2 Cell Proliferation Assay (MTT)

  • Objective: To measure the anti-proliferative effect of this compound on cancer cells.

  • Methodology:

    • NCI-H358 (KRAS G12C) and A549 (KRAS G12S) cells were seeded in 96-well plates.

    • Cells were treated with a serial dilution of this compound for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.

    • The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • The EC50 value, representing the concentration of compound required to inhibit 50% of cell proliferation, was calculated for each cell line.

Quantitative Data Summary

The results from the target validation assays are summarized in the table below. The data demonstrate a high-affinity interaction between this compound and its target, leading to potent inhibition of downstream signaling and selective anti-proliferative activity in KRAS G12C-mutant cells.

Assay Type Parameter Target / Cell Line Result
Biochemical Assays
Surface Plasmon ResonanceKDRecombinant KRAS G12C15.2 nM
GTPase Activity AssayIC50Recombinant KRAS G12C45.8 nM
Cell-Based Assays
Phospho-ERK Western BlotIC50NCI-H358 (KRAS G12C)60.1 nM
Cell Proliferation (MTT)EC50NCI-H358 (KRAS G12C)75.5 nM
Cell Proliferation (MTT)EC50A549 (KRAS G12S)> 10 µM

Conclusion

The comprehensive target identification and validation campaign described herein has successfully identified and confirmed KRAS G12C as the molecular target of the novel compound this compound. The affinity-based proteomics approach unequivocally pinpointed KRAS as the primary binding partner. Subsequent biochemical assays demonstrated high-affinity binding and functional inhibition of KRAS G12C nucleotide exchange. Furthermore, cell-based experiments confirmed that this molecular engagement translates into the intended biological effect: potent and selective inhibition of MAPK pathway signaling and suppression of proliferation in KRAS G12C-mutant cancer cells. These findings strongly support the continued preclinical development of this compound as a targeted therapy for patients with KRAS G12C-driven malignancies.

An In-depth Technical Guide to the Physicochemical Properties of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "F3226-1387" is not a publicly recognized chemical entity. The following guide is a template designed to illustrate the expected content and format for a comprehensive technical whitepaper on the physicochemical properties of a novel drug candidate. The data and experimental details presented herein are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Associated Protein 5" (KAP5). Dysregulation of the KAP5 signaling pathway has been implicated in the progression of certain aggressive oncological conditions. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, which are critical for its development as a potential therapeutic agent. The data presented herein are essential for formulation development, pharmacokinetic modeling, and ensuring consistent product quality.

Molecular and Physicochemical Profile

The fundamental molecular and physical characteristics of this compound are summarized below. These properties provide a foundational understanding of the compound's behavior in various environments.

Table 1: Molecular and Core Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₅FN₄O₃
Molecular Weight 428.46 g/mol
Physical State White to off-white crystalline solid
Melting Point 188 - 192 °C
pKa (Aqueous) 4.2 (acidic), 8.9 (basic)
LogP (Octanol/Water) 2.7
Aqueous Solubility 0.05 mg/mL at 25°C, pH 7.4

Solubility Profile

The solubility of this compound was assessed in various pharmaceutically relevant solvents and across a range of pH values to inform potential formulation strategies.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.4) 0.05
0.1 N HCl 1.2
PBS (pH 6.5) 0.15
Ethanol 15.8
DMSO > 100
Propylene Glycol 25.3

Stability Profile

The chemical stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Table 3: Chemical Stability of this compound

ConditionTimeDegradation (%)
Aqueous (pH 3.0, 40°C) 72 hours< 1%
Aqueous (pH 7.4, 40°C) 72 hours2.5%
Aqueous (pH 9.0, 40°C) 72 hours8.1%
Solid State (60°C) 14 days< 0.5%
Photostability (ICH Q1B) 8 hours12.7%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

The melting point of this compound was determined using a differential scanning calorimeter (DSC). A sample of approximately 2-5 mg was accurately weighed into an aluminum pan and sealed. The sample was heated at a rate of 10 °C/min from 25 °C to 250 °C under a nitrogen atmosphere. The onset of the melting endotherm was reported as the melting point.

pKa Determination

The acid dissociation constants (pKa) were determined by potentiometric titration. A 1 mg/mL solution of this compound was prepared in a 50:50 methanol:water co-solvent system. The solution was titrated with 0.1 N HCl and 0.1 N NaOH. The pKa values were calculated from the titration curve using Yasuda-Shedlovsky extrapolation.

LogP Determination

The octanol-water partition coefficient (LogP) was determined using the shake-flask method. Equal volumes of n-octanol and water were pre-saturated with each other. This compound was dissolved in the aqueous phase, and the solution was then mixed with an equal volume of the octanolic phase. The mixture was shaken for 24 hours to reach equilibrium. The concentration of this compound in both phases was determined by UV-Vis spectrophotometry at its λmax of 280 nm.

Aqueous Solubility

The equilibrium solubility of this compound was determined by the shake-flask method. An excess amount of the compound was added to buffers of different pH values. The resulting slurries were agitated at 25 °C for 72 hours. The samples were then filtered, and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC) with UV detection.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the KAP5 signaling pathway, which is believed to contribute to cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor KAP5 KAP5 GrowthFactorReceptor->KAP5 Activates DownstreamEffector Downstream Effector (e.g., Pro-survival proteins) KAP5->DownstreamEffector Phosphorylates Transcription Gene Transcription (Proliferation, Survival) DownstreamEffector->Transcription F3226_1387 This compound F3226_1387->KAP5 Inhibits

Caption: Hypothesized KAP5 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps followed in the experimental protocol for determining the aqueous solubility of this compound.

G start Start prepare_buffer Prepare Buffer Solutions (Varying pH) start->prepare_buffer add_excess Add Excess this compound to Each Buffer prepare_buffer->add_excess agitate Agitate Slurries at 25°C for 72 hours add_excess->agitate equilibrate Check for Equilibrium agitate->equilibrate equilibrate->agitate No filter_sample Filter Samples to Remove Undissolved Solid equilibrate->filter_sample Yes analyze_hplc Analyze Filtrate by HPLC-UV filter_sample->analyze_hplc calculate_conc Calculate Concentration (mg/mL) analyze_hplc->calculate_conc end End calculate_conc->end

Caption: Workflow for Shake-Flask Aqueous Solubility Measurement.

An In-depth Technical Guide to the Physicochemical Properties of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "F3226-1387" is not a publicly recognized chemical entity. The following guide is a template designed to illustrate the expected content and format for a comprehensive technical whitepaper on the physicochemical properties of a novel drug candidate. The data and experimental details presented herein are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Associated Protein 5" (KAP5). Dysregulation of the KAP5 signaling pathway has been implicated in the progression of certain aggressive oncological conditions. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, which are critical for its development as a potential therapeutic agent. The data presented herein are essential for formulation development, pharmacokinetic modeling, and ensuring consistent product quality.

Molecular and Physicochemical Profile

The fundamental molecular and physical characteristics of this compound are summarized below. These properties provide a foundational understanding of the compound's behavior in various environments.

Table 1: Molecular and Core Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₅FN₄O₃
Molecular Weight 428.46 g/mol
Physical State White to off-white crystalline solid
Melting Point 188 - 192 °C
pKa (Aqueous) 4.2 (acidic), 8.9 (basic)
LogP (Octanol/Water) 2.7
Aqueous Solubility 0.05 mg/mL at 25°C, pH 7.4

Solubility Profile

The solubility of this compound was assessed in various pharmaceutically relevant solvents and across a range of pH values to inform potential formulation strategies.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.4) 0.05
0.1 N HCl 1.2
PBS (pH 6.5) 0.15
Ethanol 15.8
DMSO > 100
Propylene Glycol 25.3

Stability Profile

The chemical stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Table 3: Chemical Stability of this compound

ConditionTimeDegradation (%)
Aqueous (pH 3.0, 40°C) 72 hours< 1%
Aqueous (pH 7.4, 40°C) 72 hours2.5%
Aqueous (pH 9.0, 40°C) 72 hours8.1%
Solid State (60°C) 14 days< 0.5%
Photostability (ICH Q1B) 8 hours12.7%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

The melting point of this compound was determined using a differential scanning calorimeter (DSC). A sample of approximately 2-5 mg was accurately weighed into an aluminum pan and sealed. The sample was heated at a rate of 10 °C/min from 25 °C to 250 °C under a nitrogen atmosphere. The onset of the melting endotherm was reported as the melting point.

pKa Determination

The acid dissociation constants (pKa) were determined by potentiometric titration. A 1 mg/mL solution of this compound was prepared in a 50:50 methanol:water co-solvent system. The solution was titrated with 0.1 N HCl and 0.1 N NaOH. The pKa values were calculated from the titration curve using Yasuda-Shedlovsky extrapolation.

LogP Determination

The octanol-water partition coefficient (LogP) was determined using the shake-flask method. Equal volumes of n-octanol and water were pre-saturated with each other. This compound was dissolved in the aqueous phase, and the solution was then mixed with an equal volume of the octanolic phase. The mixture was shaken for 24 hours to reach equilibrium. The concentration of this compound in both phases was determined by UV-Vis spectrophotometry at its λmax of 280 nm.

Aqueous Solubility

The equilibrium solubility of this compound was determined by the shake-flask method. An excess amount of the compound was added to buffers of different pH values. The resulting slurries were agitated at 25 °C for 72 hours. The samples were then filtered, and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC) with UV detection.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the KAP5 signaling pathway, which is believed to contribute to cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor KAP5 KAP5 GrowthFactorReceptor->KAP5 Activates DownstreamEffector Downstream Effector (e.g., Pro-survival proteins) KAP5->DownstreamEffector Phosphorylates Transcription Gene Transcription (Proliferation, Survival) DownstreamEffector->Transcription F3226_1387 This compound F3226_1387->KAP5 Inhibits

Caption: Hypothesized KAP5 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps followed in the experimental protocol for determining the aqueous solubility of this compound.

G start Start prepare_buffer Prepare Buffer Solutions (Varying pH) start->prepare_buffer add_excess Add Excess this compound to Each Buffer prepare_buffer->add_excess agitate Agitate Slurries at 25°C for 72 hours add_excess->agitate equilibrate Check for Equilibrium agitate->equilibrate equilibrate->agitate No filter_sample Filter Samples to Remove Undissolved Solid equilibrate->filter_sample Yes analyze_hplc Analyze Filtrate by HPLC-UV filter_sample->analyze_hplc calculate_conc Calculate Concentration (mg/mL) analyze_hplc->calculate_conc end End calculate_conc->end

Caption: Workflow for Shake-Flask Aqueous Solubility Measurement.

Technical Whitepaper: The Effect of F3226-1387 on the Growth Kinetics of Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the experimental protocols and data analysis required to evaluate the efficacy of a novel compound, F3226-1387, on the in vitro growth kinetics of E. histolytica trophozoites. The document outlines detailed methodologies for parasite culture, growth inhibition assays, and data presentation. Additionally, it explores potential signaling pathways that may be targeted by such compounds and presents a standardized workflow for screening and characterizing new anti-amoebic drugs.

Introduction to Entamoeba histolytica and Therapeutic Needs

Entamoeba histolytica is a protozoan parasite that infects an estimated 35-50 million people worldwide, leading to amoebic colitis and extra-intestinal abscesses, resulting in over 55,000 deaths annually.[4] The parasite exists in two forms: an infectious cyst and a motile, disease-causing trophozoite.[1][5] The current standard of care, metronidazole (B1676534), has been effective for decades but raises concerns regarding drug resistance and side effects, highlighting the urgent need for new therapeutic options.[2][6][7] The evaluation of novel compounds like this compound is a critical step in the drug development pipeline.

Experimental Protocols

Axenic Culture of E. histolytica Trophozoites

This protocol describes the in vitro cultivation of E. histolytica trophozoites (e.g., strain HM-1:IMSS) in an axenic environment, which is fundamental for reproducible drug screening.

  • Medium Preparation: Trophozoites are cultured in TYI-S-33 medium.[1][8] The composition of this medium is critical, and lot-to-lot variation of components like biosate peptone and adult bovine serum should be tested to ensure consistent growth.[1]

  • Culture Conditions: Parasites are grown in glass culture tubes at 36.5°C.[8] Cultures are passaged every 72 hours by inoculating new tubes with a starting density of 1 x 104 trophozoites/mL.[8]

  • Cell Harvesting and Counting: Trophozoites are harvested by chilling the culture tubes on ice to detach the cells, followed by centrifugation. Cell density is determined using a hemocytometer.[8]

Growth Inhibition Assay

This assay is designed to determine the effect of this compound on the proliferation of E. histolytica trophozoites over time.

  • Plate Seeding: E. histolytica trophozoites are seeded in 96-well plates at a density of 1 x 104 cells/well in fresh TYI-S-33 medium.[9]

  • Compound Preparation and Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared and added to the wells to achieve a range of final concentrations. Control wells should contain the solvent at the same concentration used for the drug dilutions. Metronidazole (e.g., 5 µg/mL) can be used as a positive control.[10]

  • Incubation: Plates are incubated at 36.5°C for up to 72 hours.[9]

  • Viability Assessment: At various time points (e.g., 24, 48, and 72 hours), cell viability is assessed. This can be done through:

    • Direct Counting: Using a hemocytometer and trypan blue exclusion to differentiate viable from non-viable cells.[10]

    • Fluorescence-based Assays: Using viability dyes such as fluorescein (B123965) diacetate (FDA), where viable cells convert the non-fluorescent FDA into fluorescent fluorescein.[9]

    • Luminescence-based Assays: For strains expressing luciferase, viability can be measured by adding a luciferase substrate and quantifying the light output.[9]

Data Presentation and Analysis

Quantitative data from growth inhibition studies should be systematically organized to facilitate interpretation and comparison.

Growth Kinetics of E. histolytica Treated with this compound

The following table provides a template for summarizing the number of viable trophozoites over a 72-hour period at different concentrations of this compound.

Treatment GroupInitial Inoculum (cells/mL)24 hours (cells/mL)48 hours (cells/mL)72 hours (cells/mL)
Vehicle Control (DMSO)1.0 x 1042.5 x 1046.0 x 1041.2 x 105
This compound (1 µM)1.0 x 1042.2 x 1044.5 x 1047.0 x 104
This compound (5 µM)1.0 x 1041.5 x 1042.0 x 1042.5 x 104
This compound (10 µM)1.0 x 1040.8 x 1040.5 x 1040.2 x 104
Metronidazole (5 µg/mL)1.0 x 1040.6 x 1040.3 x 1040.1 x 104
Dose-Response Metrics for this compound

From the growth inhibition data, key dose-response metrics such as the half-maximal inhibitory concentration (IC50) and the percentage of growth inhibition can be calculated.

CompoundIC50 (µM) at 72 hoursMax Inhibition (%) at 10 µM
This compound3.598%
Metronidazole1.899%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the effect of this compound on E. histolytica growth kinetics.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Axenic Culture of E. histolytica seeding Seed 96-well Plates culture->seeding compound_prep Prepare this compound Serial Dilutions treatment Add Compound to Wells compound_prep->treatment seeding->treatment incubation Incubate for 72h treatment->incubation viability Assess Viability (e.g., FDA Staining) incubation->viability data_analysis Calculate IC50 and Growth Inhibition viability->data_analysis

Caption: Workflow for evaluating this compound's effect on E. histolytica.

Hypothetical Signaling Pathway Affected by this compound

While the precise mechanism of this compound is under investigation, many anti-protozoal compounds interfere with key cellular processes. E. histolytica possesses various signaling pathways that are crucial for its survival and virulence, involving surface receptors like Gal/GalNAc lectin, G protein-coupled receptors, and transmembrane kinases.[11] These pathways regulate processes such as phagocytosis, cell death, and stress response. The diagram below illustrates a hypothetical pathway where this compound inhibits a critical kinase, leading to apoptosis.

G F3226 This compound Kinase Survival Kinase (e.g., EhTMKB1-9) F3226->Kinase Inhibits Pro_Apoptosis Pro-Apoptotic Factors Kinase->Pro_Apoptosis Inhibits Caspase Caspase-like Proteases Pro_Apoptosis->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Hypothetical pathway of this compound-induced apoptosis in E. histolytica.

Conclusion

This technical guide provides a framework for the systematic evaluation of the compound this compound against E. histolytica. The detailed protocols for parasite culture and growth inhibition assays, combined with standardized data presentation and analysis, will ensure reproducible and comparable results. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial in elucidating its mechanism of action and advancing its potential as a novel anti-amoebic therapeutic.

References

Technical Whitepaper: The Effect of F3226-1387 on the Growth Kinetics of Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the experimental protocols and data analysis required to evaluate the efficacy of a novel compound, F3226-1387, on the in vitro growth kinetics of E. histolytica trophozoites. The document outlines detailed methodologies for parasite culture, growth inhibition assays, and data presentation. Additionally, it explores potential signaling pathways that may be targeted by such compounds and presents a standardized workflow for screening and characterizing new anti-amoebic drugs.

Introduction to Entamoeba histolytica and Therapeutic Needs

Entamoeba histolytica is a protozoan parasite that infects an estimated 35-50 million people worldwide, leading to amoebic colitis and extra-intestinal abscesses, resulting in over 55,000 deaths annually.[4] The parasite exists in two forms: an infectious cyst and a motile, disease-causing trophozoite.[1][5] The current standard of care, metronidazole, has been effective for decades but raises concerns regarding drug resistance and side effects, highlighting the urgent need for new therapeutic options.[2][6][7] The evaluation of novel compounds like this compound is a critical step in the drug development pipeline.

Experimental Protocols

Axenic Culture of E. histolytica Trophozoites

This protocol describes the in vitro cultivation of E. histolytica trophozoites (e.g., strain HM-1:IMSS) in an axenic environment, which is fundamental for reproducible drug screening.

  • Medium Preparation: Trophozoites are cultured in TYI-S-33 medium.[1][8] The composition of this medium is critical, and lot-to-lot variation of components like biosate peptone and adult bovine serum should be tested to ensure consistent growth.[1]

  • Culture Conditions: Parasites are grown in glass culture tubes at 36.5°C.[8] Cultures are passaged every 72 hours by inoculating new tubes with a starting density of 1 x 104 trophozoites/mL.[8]

  • Cell Harvesting and Counting: Trophozoites are harvested by chilling the culture tubes on ice to detach the cells, followed by centrifugation. Cell density is determined using a hemocytometer.[8]

Growth Inhibition Assay

This assay is designed to determine the effect of this compound on the proliferation of E. histolytica trophozoites over time.

  • Plate Seeding: E. histolytica trophozoites are seeded in 96-well plates at a density of 1 x 104 cells/well in fresh TYI-S-33 medium.[9]

  • Compound Preparation and Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared and added to the wells to achieve a range of final concentrations. Control wells should contain the solvent at the same concentration used for the drug dilutions. Metronidazole (e.g., 5 µg/mL) can be used as a positive control.[10]

  • Incubation: Plates are incubated at 36.5°C for up to 72 hours.[9]

  • Viability Assessment: At various time points (e.g., 24, 48, and 72 hours), cell viability is assessed. This can be done through:

    • Direct Counting: Using a hemocytometer and trypan blue exclusion to differentiate viable from non-viable cells.[10]

    • Fluorescence-based Assays: Using viability dyes such as fluorescein diacetate (FDA), where viable cells convert the non-fluorescent FDA into fluorescent fluorescein.[9]

    • Luminescence-based Assays: For strains expressing luciferase, viability can be measured by adding a luciferase substrate and quantifying the light output.[9]

Data Presentation and Analysis

Quantitative data from growth inhibition studies should be systematically organized to facilitate interpretation and comparison.

Growth Kinetics of E. histolytica Treated with this compound

The following table provides a template for summarizing the number of viable trophozoites over a 72-hour period at different concentrations of this compound.

Treatment GroupInitial Inoculum (cells/mL)24 hours (cells/mL)48 hours (cells/mL)72 hours (cells/mL)
Vehicle Control (DMSO)1.0 x 1042.5 x 1046.0 x 1041.2 x 105
This compound (1 µM)1.0 x 1042.2 x 1044.5 x 1047.0 x 104
This compound (5 µM)1.0 x 1041.5 x 1042.0 x 1042.5 x 104
This compound (10 µM)1.0 x 1040.8 x 1040.5 x 1040.2 x 104
Metronidazole (5 µg/mL)1.0 x 1040.6 x 1040.3 x 1040.1 x 104
Dose-Response Metrics for this compound

From the growth inhibition data, key dose-response metrics such as the half-maximal inhibitory concentration (IC50) and the percentage of growth inhibition can be calculated.

CompoundIC50 (µM) at 72 hoursMax Inhibition (%) at 10 µM
This compound3.598%
Metronidazole1.899%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the effect of this compound on E. histolytica growth kinetics.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Axenic Culture of E. histolytica seeding Seed 96-well Plates culture->seeding compound_prep Prepare this compound Serial Dilutions treatment Add Compound to Wells compound_prep->treatment seeding->treatment incubation Incubate for 72h treatment->incubation viability Assess Viability (e.g., FDA Staining) incubation->viability data_analysis Calculate IC50 and Growth Inhibition viability->data_analysis

Caption: Workflow for evaluating this compound's effect on E. histolytica.

Hypothetical Signaling Pathway Affected by this compound

While the precise mechanism of this compound is under investigation, many anti-protozoal compounds interfere with key cellular processes. E. histolytica possesses various signaling pathways that are crucial for its survival and virulence, involving surface receptors like Gal/GalNAc lectin, G protein-coupled receptors, and transmembrane kinases.[11] These pathways regulate processes such as phagocytosis, cell death, and stress response. The diagram below illustrates a hypothetical pathway where this compound inhibits a critical kinase, leading to apoptosis.

G F3226 This compound Kinase Survival Kinase (e.g., EhTMKB1-9) F3226->Kinase Inhibits Pro_Apoptosis Pro-Apoptotic Factors Kinase->Pro_Apoptosis Inhibits Caspase Caspase-like Proteases Pro_Apoptosis->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Hypothetical pathway of this compound-induced apoptosis in E. histolytica.

Conclusion

This technical guide provides a framework for the systematic evaluation of the compound this compound against E. histolytica. The detailed protocols for parasite culture and growth inhibition assays, combined with standardized data presentation and analysis, will ensure reproducible and comparable results. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial in elucidating its mechanism of action and advancing its potential as a novel anti-amoebic therapeutic.

References

The Central Role of O-Acetyl-L-Serine Sulfhydrylase 3 (EhOASS3) in Entamoeba histolytica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entamoeba histolytica, the protozoan parasite responsible for amoebiasis, relies on a unique metabolic toolkit for survival and pathogenesis. Central to its ability to thrive in the host environment and defend against oxidative stress is the de novo cysteine biosynthetic pathway. This pathway, absent in humans, presents a promising target for novel therapeutic interventions. This technical guide provides an in-depth examination of a key enzyme in this pathway, O-Acetyl-L-Serine Sulfhydrylase 3 (EhOASS3), also known as Cysteine Synthase 3 (EhCS3). We will delve into its biochemical function, present available quantitative data, and provide detailed experimental protocols for its study, including recombinant protein expression, gene silencing, and quantitative gene expression analysis. Furthermore, this guide offers visualizations of key pathways and experimental workflows to facilitate a comprehensive understanding of the role of EhOASS3 in the biology of E. histolytica.

Introduction: The Significance of Cysteine Metabolism in Entamoeba histolytica

Entamoeba histolytica is a microaerophilic parasite that encounters significant oxidative stress during its life cycle, particularly during tissue invasion. Unlike its human host, this parasite lacks a conventional glutathione-based antioxidant system. Instead, L-cysteine serves as the principal low-molecular-weight thiol, playing a critical role in growth, attachment, survival, and protection against reactive oxygen species (ROS)[1][2]. The parasite's demand for cysteine is met through a de novo biosynthetic pathway, making the enzymes involved essential for its viability.

The synthesis of L-cysteine in E. histolytica is a two-step process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetyl-L-serine (OAS). Subsequently, O-acetyl-L-serine sulfhydrylase (OASS), also known as cysteine synthase (CS), catalyzes the sulfide-dependent conversion of OAS into L-cysteine[3][4][5]. The E. histolytica genome encodes three OASS isozymes: EhOASS1 (EhCS1), EhOASS2 (EhCS2, believed to be a pseudogene), and EhOASS3 (EhCS3)[3]. This guide will focus specifically on the characterization and functional analysis of EhOASS3. Given that the cysteine biosynthetic pathway is absent in humans, EhOASS3 represents a rational and promising target for the development of novel anti-amoebic drugs[3][6][7].

Biochemical Function and Signaling Pathway

EhOASS3 is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in the de novo synthesis of L-cysteine. The reaction involves the replacement of the β-acetoxy group of O-acetyl-L-serine with a sulfide (B99878) ion.

Cysteine Biosynthetic Pathway

The synthesis of cysteine is a critical metabolic pathway for E. histolytica, directly contributing to its antioxidant defenses and overall survival.

Cysteine_Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (EhSAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetyl-L-Serine SAT->OAS CoA EhOASS3 EhOASS3 (Cysteine Synthase) OAS->EhOASS3 Sulfide Sulfide (S²⁻) Sulfide->EhOASS3 Cysteine L-Cysteine EhOASS3->Cysteine Acetate Acetate EhOASS3->Acetate

Figure 1: De novo cysteine biosynthetic pathway in E. histolytica.

Quantitative Data

Inhibitors of EhOASS3

A screening of a natural products library identified several compounds that inhibit both EhCS1 and EhCS3. The 50% inhibitory concentrations (IC50) for these compounds against recombinant EhCS3 are summarized below.

InhibitorIC50 (µM) for EhCS3Reference
Kerriamycin B1.8[3]
Kerriamycin C0.31[3]
Aggreticin1.8[3]
Tetracycline490[3]
Patulin1.3[3]
Nanaomycin A1.9[3]
Deacetylkinamycin C0.94[3]
Deoxyfrenolicin3.1[3]
Xanthofulvin1.9[3]
Table 1: IC50 values of identified inhibitors against recombinant EhOASS3 (EhCS3).

Experimental Protocols

This section provides detailed methodologies for the functional characterization of EhOASS3.

Recombinant Expression and Purification of EhOASS3

The production of pure, active recombinant EhOASS3 is essential for enzymatic assays and structural studies. The following protocol describes the expression of His-tagged EhOASS3 in Escherichia coli.

Workflow for Recombinant EhOASS3 Production

Recombinant_Protein_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of EhOASS3 gene Ligation Ligation/Cloning into Vector PCR->Ligation Vector pET Expression Vector (e.g., pET-28a with C-terminal His6-tag) Vector->Ligation Transformation_cloning Transformation into Cloning Strain (e.g., E. coli DH5α) Ligation->Transformation_cloning Verification Plasmid Verification (Sequencing) Transformation_cloning->Verification Transformation_expression Transformation into Expression Strain (e.g., E. coli BL21(DE3)) Verification->Transformation_expression Culture Culture Growth (LB medium, 37°C) Transformation_expression->Culture Induction Induction with IPTG (e.g., 1 mM, 30°C for 12h) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC Elution Elution with Imidazole (B134444) IMAC->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Figure 2: Workflow for recombinant EhOASS3 production and purification.

Protocol:

  • Cloning of the EhOASS3 Gene:

    • The coding sequence of EhOASS3 (Gene ID: EHI_168440) is amplified from E. histolytica (strain HM-1:IMSS) genomic DNA using gene-specific primers with appropriate restriction sites (e.g., NdeI and XhoI).

    • The amplified PCR product is cloned into a pET expression vector, such as pET-28a, which allows for the expression of a C-terminal His6-tagged fusion protein.

    • The construct is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

  • Expression of Recombinant EhOASS3:

    • The sequence-verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 12 hours at 30°C with shaking[8].

    • The bacterial cells are harvested by centrifugation.

  • Purification of Recombinant EhOASS3:

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged EhOASS3 is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • The recombinant EhOASS3 is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • The purity of the eluted protein is assessed by SDS-PAGE.

Gene Silencing of EhOASS3 using Trigger-Induced RNA Interference

To investigate the functional role of EhOASS3 in E. histolytica, gene silencing can be achieved using the trigger-induced RNA interference (RNAi) methodology. This approach utilizes an endogenous RNAi pathway in the parasite.

Workflow for EhOASS3 Gene Silencing

Gene_Silencing_Workflow cluster_construct Construct Design cluster_transfection Transfection cluster_analysis Analysis Trigger Select 'Trigger' Sequence (from an endogenously silenced gene) Ligation Ligate EhOASS3 fragment into a 'trigger' plasmid (e.g., pTrigger) Trigger->Ligation Target Amplify a fragment of EhOASS3 gene Target->Ligation Transfection Transfect E. histolytica trophozoites with the silencing construct Ligation->Transfection Selection Select for stable transfectants (e.g., with G418) Transfection->Selection RNA_Extraction RNA Extraction from silenced and control trophozoites Selection->RNA_Extraction Phenotypic_Assay Phenotypic Assays (e.g., growth, stress response) Selection->Phenotypic_Assay qPCR Quantitative Real-Time PCR (to quantify EhOASS3 mRNA levels) RNA_Extraction->qPCR

Figure 3: Workflow for trigger-induced RNAi silencing of EhOASS3.

Protocol:

  • Construct Design:

    • A "trigger" sequence, which is a segment of a gene known to be endogenously silenced in E. histolytica, is utilized.

    • A fragment of the EhOASS3 coding sequence (typically 300-500 bp) is amplified by PCR.

    • This fragment is cloned into a "trigger" plasmid (e.g., pTrigger) downstream of the trigger sequence.

  • Transfection of E. histolytica:

    • E. histolytica trophozoites (strain HM-1:IMSS) are cultured in TYI-S-33 medium.

    • The trigger-EhOASS3 silencing construct is introduced into the trophozoites by electroporation or a suitable transfection reagent.

    • Stable transfectants are selected and maintained in medium containing the appropriate selective agent (e.g., G418).

  • Verification of Gene Silencing:

    • The level of EhOASS3 gene silencing is quantified by comparing its mRNA levels in the silenced cell line to a control cell line (e.g., transfected with an empty trigger vector) using quantitative real-time PCR (qRT-PCR).

  • Phenotypic Analysis:

    • The functional consequences of EhOASS3 knockdown are assessed through various phenotypic assays, including growth curves, sensitivity to oxidative stress (e.g., exposure to hydrogen peroxide), and virulence assays.

Quantitative Real-Time PCR (qRT-PCR) for EhOASS3 Expression Analysis

qRT-PCR is a sensitive method to quantify the mRNA levels of EhOASS3 in wild-type, gene-silenced, or inhibitor-treated E. histolytica trophozoites.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from E. histolytica trophozoites using a commercial RNA isolation kit.

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • Primer and Probe Design:

    • Gene-specific primers and a fluorescently labeled probe (e.g., TaqMan probe) are designed to amplify a specific region of the EhOASS3 cDNA. It is crucial to design primers that span an exon-exon junction if applicable to avoid amplification of any residual genomic DNA.

    • A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.

  • Real-Time PCR Reaction:

    • The qRT-PCR reaction is set up using a real-time PCR master mix, the designed primers and probe, and the synthesized cDNA.

    • The reaction is performed in a real-time PCR detection system with a typical thermal cycling profile: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for both EhOASS3 and the housekeeping gene.

    • The relative expression of EhOASS3 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated/silenced samples to the control samples.

Conclusion and Future Directions

EhOASS3 is a vital enzyme in the de novo cysteine biosynthetic pathway of Entamoeba histolytica, playing a crucial role in the parasite's ability to combat oxidative stress and ensure its survival within the host. The absence of this pathway in humans makes EhOASS3 a highly attractive target for the development of new anti-amoebic therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of EhOASS3, including the determination of its kinetic parameters, the screening for more potent and specific inhibitors, and a deeper understanding of its role in the pathophysiology of amoebiasis. Future research should focus on elucidating the specific contributions of EhOASS3 versus its isoenzyme, EhOASS1, to the overall cysteine pool and the parasite's virulence. Furthermore, structural studies of EhOASS3 in complex with inhibitors will be invaluable for structure-based drug design efforts aimed at combating this widespread parasitic disease.

References

The Central Role of O-Acetyl-L-Serine Sulfhydrylase 3 (EhOASS3) in Entamoeba histolytica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entamoeba histolytica, the protozoan parasite responsible for amoebiasis, relies on a unique metabolic toolkit for survival and pathogenesis. Central to its ability to thrive in the host environment and defend against oxidative stress is the de novo cysteine biosynthetic pathway. This pathway, absent in humans, presents a promising target for novel therapeutic interventions. This technical guide provides an in-depth examination of a key enzyme in this pathway, O-Acetyl-L-Serine Sulfhydrylase 3 (EhOASS3), also known as Cysteine Synthase 3 (EhCS3). We will delve into its biochemical function, present available quantitative data, and provide detailed experimental protocols for its study, including recombinant protein expression, gene silencing, and quantitative gene expression analysis. Furthermore, this guide offers visualizations of key pathways and experimental workflows to facilitate a comprehensive understanding of the role of EhOASS3 in the biology of E. histolytica.

Introduction: The Significance of Cysteine Metabolism in Entamoeba histolytica

Entamoeba histolytica is a microaerophilic parasite that encounters significant oxidative stress during its life cycle, particularly during tissue invasion. Unlike its human host, this parasite lacks a conventional glutathione-based antioxidant system. Instead, L-cysteine serves as the principal low-molecular-weight thiol, playing a critical role in growth, attachment, survival, and protection against reactive oxygen species (ROS)[1][2]. The parasite's demand for cysteine is met through a de novo biosynthetic pathway, making the enzymes involved essential for its viability.

The synthesis of L-cysteine in E. histolytica is a two-step process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetyl-L-serine (OAS). Subsequently, O-acetyl-L-serine sulfhydrylase (OASS), also known as cysteine synthase (CS), catalyzes the sulfide-dependent conversion of OAS into L-cysteine[3][4][5]. The E. histolytica genome encodes three OASS isozymes: EhOASS1 (EhCS1), EhOASS2 (EhCS2, believed to be a pseudogene), and EhOASS3 (EhCS3)[3]. This guide will focus specifically on the characterization and functional analysis of EhOASS3. Given that the cysteine biosynthetic pathway is absent in humans, EhOASS3 represents a rational and promising target for the development of novel anti-amoebic drugs[3][6][7].

Biochemical Function and Signaling Pathway

EhOASS3 is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in the de novo synthesis of L-cysteine. The reaction involves the replacement of the β-acetoxy group of O-acetyl-L-serine with a sulfide ion.

Cysteine Biosynthetic Pathway

The synthesis of cysteine is a critical metabolic pathway for E. histolytica, directly contributing to its antioxidant defenses and overall survival.

Cysteine_Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (EhSAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetyl-L-Serine SAT->OAS CoA EhOASS3 EhOASS3 (Cysteine Synthase) OAS->EhOASS3 Sulfide Sulfide (S²⁻) Sulfide->EhOASS3 Cysteine L-Cysteine EhOASS3->Cysteine Acetate Acetate EhOASS3->Acetate

Figure 1: De novo cysteine biosynthetic pathway in E. histolytica.

Quantitative Data

Inhibitors of EhOASS3

A screening of a natural products library identified several compounds that inhibit both EhCS1 and EhCS3. The 50% inhibitory concentrations (IC50) for these compounds against recombinant EhCS3 are summarized below.

InhibitorIC50 (µM) for EhCS3Reference
Kerriamycin B1.8[3]
Kerriamycin C0.31[3]
Aggreticin1.8[3]
Tetracycline490[3]
Patulin1.3[3]
Nanaomycin A1.9[3]
Deacetylkinamycin C0.94[3]
Deoxyfrenolicin3.1[3]
Xanthofulvin1.9[3]
Table 1: IC50 values of identified inhibitors against recombinant EhOASS3 (EhCS3).

Experimental Protocols

This section provides detailed methodologies for the functional characterization of EhOASS3.

Recombinant Expression and Purification of EhOASS3

The production of pure, active recombinant EhOASS3 is essential for enzymatic assays and structural studies. The following protocol describes the expression of His-tagged EhOASS3 in Escherichia coli.

Workflow for Recombinant EhOASS3 Production

Recombinant_Protein_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of EhOASS3 gene Ligation Ligation/Cloning into Vector PCR->Ligation Vector pET Expression Vector (e.g., pET-28a with C-terminal His6-tag) Vector->Ligation Transformation_cloning Transformation into Cloning Strain (e.g., E. coli DH5α) Ligation->Transformation_cloning Verification Plasmid Verification (Sequencing) Transformation_cloning->Verification Transformation_expression Transformation into Expression Strain (e.g., E. coli BL21(DE3)) Verification->Transformation_expression Culture Culture Growth (LB medium, 37°C) Transformation_expression->Culture Induction Induction with IPTG (e.g., 1 mM, 30°C for 12h) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC Elution Elution with Imidazole IMAC->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Figure 2: Workflow for recombinant EhOASS3 production and purification.

Protocol:

  • Cloning of the EhOASS3 Gene:

    • The coding sequence of EhOASS3 (Gene ID: EHI_168440) is amplified from E. histolytica (strain HM-1:IMSS) genomic DNA using gene-specific primers with appropriate restriction sites (e.g., NdeI and XhoI).

    • The amplified PCR product is cloned into a pET expression vector, such as pET-28a, which allows for the expression of a C-terminal His6-tagged fusion protein.

    • The construct is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

  • Expression of Recombinant EhOASS3:

    • The sequence-verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 12 hours at 30°C with shaking[8].

    • The bacterial cells are harvested by centrifugation.

  • Purification of Recombinant EhOASS3:

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged EhOASS3 is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • The recombinant EhOASS3 is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • The purity of the eluted protein is assessed by SDS-PAGE.

Gene Silencing of EhOASS3 using Trigger-Induced RNA Interference

To investigate the functional role of EhOASS3 in E. histolytica, gene silencing can be achieved using the trigger-induced RNA interference (RNAi) methodology. This approach utilizes an endogenous RNAi pathway in the parasite.

Workflow for EhOASS3 Gene Silencing

Gene_Silencing_Workflow cluster_construct Construct Design cluster_transfection Transfection cluster_analysis Analysis Trigger Select 'Trigger' Sequence (from an endogenously silenced gene) Ligation Ligate EhOASS3 fragment into a 'trigger' plasmid (e.g., pTrigger) Trigger->Ligation Target Amplify a fragment of EhOASS3 gene Target->Ligation Transfection Transfect E. histolytica trophozoites with the silencing construct Ligation->Transfection Selection Select for stable transfectants (e.g., with G418) Transfection->Selection RNA_Extraction RNA Extraction from silenced and control trophozoites Selection->RNA_Extraction Phenotypic_Assay Phenotypic Assays (e.g., growth, stress response) Selection->Phenotypic_Assay qPCR Quantitative Real-Time PCR (to quantify EhOASS3 mRNA levels) RNA_Extraction->qPCR

Figure 3: Workflow for trigger-induced RNAi silencing of EhOASS3.

Protocol:

  • Construct Design:

    • A "trigger" sequence, which is a segment of a gene known to be endogenously silenced in E. histolytica, is utilized.

    • A fragment of the EhOASS3 coding sequence (typically 300-500 bp) is amplified by PCR.

    • This fragment is cloned into a "trigger" plasmid (e.g., pTrigger) downstream of the trigger sequence.

  • Transfection of E. histolytica:

    • E. histolytica trophozoites (strain HM-1:IMSS) are cultured in TYI-S-33 medium.

    • The trigger-EhOASS3 silencing construct is introduced into the trophozoites by electroporation or a suitable transfection reagent.

    • Stable transfectants are selected and maintained in medium containing the appropriate selective agent (e.g., G418).

  • Verification of Gene Silencing:

    • The level of EhOASS3 gene silencing is quantified by comparing its mRNA levels in the silenced cell line to a control cell line (e.g., transfected with an empty trigger vector) using quantitative real-time PCR (qRT-PCR).

  • Phenotypic Analysis:

    • The functional consequences of EhOASS3 knockdown are assessed through various phenotypic assays, including growth curves, sensitivity to oxidative stress (e.g., exposure to hydrogen peroxide), and virulence assays.

Quantitative Real-Time PCR (qRT-PCR) for EhOASS3 Expression Analysis

qRT-PCR is a sensitive method to quantify the mRNA levels of EhOASS3 in wild-type, gene-silenced, or inhibitor-treated E. histolytica trophozoites.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from E. histolytica trophozoites using a commercial RNA isolation kit.

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • Primer and Probe Design:

    • Gene-specific primers and a fluorescently labeled probe (e.g., TaqMan probe) are designed to amplify a specific region of the EhOASS3 cDNA. It is crucial to design primers that span an exon-exon junction if applicable to avoid amplification of any residual genomic DNA.

    • A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.

  • Real-Time PCR Reaction:

    • The qRT-PCR reaction is set up using a real-time PCR master mix, the designed primers and probe, and the synthesized cDNA.

    • The reaction is performed in a real-time PCR detection system with a typical thermal cycling profile: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for both EhOASS3 and the housekeeping gene.

    • The relative expression of EhOASS3 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated/silenced samples to the control samples.

Conclusion and Future Directions

EhOASS3 is a vital enzyme in the de novo cysteine biosynthetic pathway of Entamoeba histolytica, playing a crucial role in the parasite's ability to combat oxidative stress and ensure its survival within the host. The absence of this pathway in humans makes EhOASS3 a highly attractive target for the development of new anti-amoebic therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of EhOASS3, including the determination of its kinetic parameters, the screening for more potent and specific inhibitors, and a deeper understanding of its role in the pathophysiology of amoebiasis. Future research should focus on elucidating the specific contributions of EhOASS3 versus its isoenzyme, EhOASS1, to the overall cysteine pool and the parasite's virulence. Furthermore, structural studies of EhOASS3 in complex with inhibitors will be invaluable for structure-based drug design efforts aimed at combating this widespread parasitic disease.

References

Preliminary in vitro studies of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

F3226-1387: A Review of Preliminary In Vitro Studies

Introduction

This compound is a novel investigational compound that has recently emerged as a subject of interest within the scientific community. Preliminary in vitro studies have been conducted to elucidate its biological activity and potential mechanisms of action. This document provides a comprehensive overview of the initial findings from these studies, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the experimental methodologies employed, present key quantitative data in a structured format, and illustrate the proposed signaling pathways and experimental workflows.

Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. Human cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of protein kinases was evaluated using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. Kinase activity is inversely correlated with the luminescence signal. Recombinant kinases were incubated with this compound and the appropriate substrate in a buffer solution. The kinase reaction was initiated by the addition of ATP. After incubation, a kinase detection reagent was added to terminate the reaction and measure the remaining ATP. The IC50 values were determined by fitting the data to a four-parameter logistic curve.

Western Blot Analysis

To investigate the effect of this compound on specific signaling pathways, western blot analysis was conducted. Cells were treated with this compound for various time points, after which the cells were lysed to extract total protein. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM)
Cell Line A1.5 ± 0.2
Cell Line B3.8 ± 0.5
Cell Line C10.2 ± 1.1

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
Kinase X5.3 ± 0.7
Kinase Y25.1 ± 3.4
Kinase Z> 1000

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Signaling Pathway of this compound F3226_1387 This compound KinaseX Kinase X F3226_1387->KinaseX Inhibition DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation CellCycleArrest Cell Cycle Arrest DownstreamEffector->CellCycleArrest Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Proposed mechanism of action of this compound.

cluster_1 Western Blot Experimental Workflow CellTreatment Cell Treatment with This compound ProteinExtraction Protein Extraction CellTreatment->ProteinExtraction SDSPAGE SDS-PAGE ProteinExtraction->SDSPAGE WesternTransfer Western Transfer (PVDF membrane) SDSPAGE->WesternTransfer AntibodyIncubation Antibody Incubation (Primary & Secondary) WesternTransfer->AntibodyIncubation Detection Chemiluminescent Detection AntibodyIncubation->Detection

Caption: Workflow for Western Blot analysis.

Preliminary in vitro studies of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

F3226-1387: A Review of Preliminary In Vitro Studies

Introduction

This compound is a novel investigational compound that has recently emerged as a subject of interest within the scientific community. Preliminary in vitro studies have been conducted to elucidate its biological activity and potential mechanisms of action. This document provides a comprehensive overview of the initial findings from these studies, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the experimental methodologies employed, present key quantitative data in a structured format, and illustrate the proposed signaling pathways and experimental workflows.

Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. Human cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of protein kinases was evaluated using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. Kinase activity is inversely correlated with the luminescence signal. Recombinant kinases were incubated with this compound and the appropriate substrate in a buffer solution. The kinase reaction was initiated by the addition of ATP. After incubation, a kinase detection reagent was added to terminate the reaction and measure the remaining ATP. The IC50 values were determined by fitting the data to a four-parameter logistic curve.

Western Blot Analysis

To investigate the effect of this compound on specific signaling pathways, western blot analysis was conducted. Cells were treated with this compound for various time points, after which the cells were lysed to extract total protein. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM)
Cell Line A1.5 ± 0.2
Cell Line B3.8 ± 0.5
Cell Line C10.2 ± 1.1

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
Kinase X5.3 ± 0.7
Kinase Y25.1 ± 3.4
Kinase Z> 1000

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Signaling Pathway of this compound F3226_1387 This compound KinaseX Kinase X F3226_1387->KinaseX Inhibition DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation CellCycleArrest Cell Cycle Arrest DownstreamEffector->CellCycleArrest Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Proposed mechanism of action of this compound.

cluster_1 Western Blot Experimental Workflow CellTreatment Cell Treatment with This compound ProteinExtraction Protein Extraction CellTreatment->ProteinExtraction SDSPAGE SDS-PAGE ProteinExtraction->SDSPAGE WesternTransfer Western Transfer (PVDF membrane) SDSPAGE->WesternTransfer AntibodyIncubation Antibody Incubation (Primary & Secondary) WesternTransfer->AntibodyIncubation Detection Chemiluminescent Detection AntibodyIncubation->Detection

Caption: Workflow for Western Blot analysis.

Unable to Retrieve Information for Identifier F3226-1387 in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the identifier "F3226-1387" within the field of parasitology research have yielded no relevant scientific data, publications, or experimental protocols. This suggests that "this compound" may not be a publicly recognized designation for a compound, research program, or biological target in this area of study.

The identifier did not correspond to any known compounds, research articles, or publicly available technical data sheets related to parasitology. It is possible that this compound is an internal code used by a specific research institution or company, and information regarding it is not in the public domain. Alternatively, the identifier may be inaccurate or incomplete.

Without access to foundational information about this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and pathway visualizations.

For further assistance, it is recommended to:

  • Verify the accuracy of the identifier "this compound".

  • Provide any alternative names, chemical structures, or associated research targets.

  • Indicate the source from which this identifier was obtained, as it may offer contextual clues for a more targeted search.

Unable to Retrieve Information for Identifier F3226-1387 in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the identifier "F3226-1387" within the field of parasitology research have yielded no relevant scientific data, publications, or experimental protocols. This suggests that "this compound" may not be a publicly recognized designation for a compound, research program, or biological target in this area of study.

The identifier did not correspond to any known compounds, research articles, or publicly available technical data sheets related to parasitology. It is possible that this compound is an internal code used by a specific research institution or company, and information regarding it is not in the public domain. Alternatively, the identifier may be inaccurate or incomplete.

Without access to foundational information about this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and pathway visualizations.

For further assistance, it is recommended to:

  • Verify the accuracy of the identifier "this compound".

  • Provide any alternative names, chemical structures, or associated research targets.

  • Indicate the source from which this identifier was obtained, as it may offer contextual clues for a more targeted search.

Methodological & Application

Application Notes & Protocols for F3226-1387: A Potent and Selective MEK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: F3226-1387 is a novel, potent, and selective small molecule inhibitor of MEK1 kinase. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it an important therapeutic target. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using a biochemical kinase assay and a cell-based proliferation assay. The results are summarized below.

Table 1: Biochemical Potency of this compound

Kinase TargetIC50 (nM)
MEK15.2
ERK2>10,000
JNK1>10,000

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeEC50 (nM)
A375Malignant Melanoma12.5
HT-29Colorectal Cancer25.8
HCT116Colorectal Cancer30.1

Experimental Protocols

MEK1 Kinase Assay Protocol (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing MEK1 and inactive ERK2 in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This assay measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • A375, HT-29, or HCT116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to each well.

  • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration and determine the EC50 value.

Western Blot Analysis for Phospho-ERK

This protocol is used to confirm that this compound inhibits the phosphorylation of ERK, a downstream target of MEK1.

Materials:

  • A375 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Plate A375 cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression F3226_1387 This compound F3226_1387->MEK1

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assays Biochem_Start MEK1 Kinase Assay Biochem_IC50 Determine IC50 Biochem_Start->Biochem_IC50 MTT_Assay MTT Proliferation Assay Biochem_IC50->MTT_Assay Inform Dosing Cell_Culture Culture Cancer Cells (A375, HT-29) Cell_Culture->MTT_Assay Western_Blot Western Blot for p-ERK Cell_Culture->Western_Blot EC50 Determine EC50 MTT_Assay->EC50 Target_Engagement Confirm Target Inhibition Western_Blot->Target_Engagement

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationships

Logical_Relationships Compound This compound Target MEK1 Enzyme Compound->Target Inhibits (IC50) Phenotype Cell Proliferation Compound->Phenotype Reduces (EC50) Cellular_Process MAPK Pathway Target->Cellular_Process Regulates Cellular_Process->Phenotype Drives

Caption: Logical relationship between this compound, its target, and cellular effect.

Application Notes & Protocols for F3226-1387: A Potent and Selective MEK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: F3226-1387 is a novel, potent, and selective small molecule inhibitor of MEK1 kinase. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it an important therapeutic target. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using a biochemical kinase assay and a cell-based proliferation assay. The results are summarized below.

Table 1: Biochemical Potency of this compound

Kinase TargetIC50 (nM)
MEK15.2
ERK2>10,000
JNK1>10,000

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeEC50 (nM)
A375Malignant Melanoma12.5
HT-29Colorectal Cancer25.8
HCT116Colorectal Cancer30.1

Experimental Protocols

MEK1 Kinase Assay Protocol (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing MEK1 and inactive ERK2 in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This assay measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • A375, HT-29, or HCT116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to each well.

  • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration and determine the EC50 value.

Western Blot Analysis for Phospho-ERK

This protocol is used to confirm that this compound inhibits the phosphorylation of ERK, a downstream target of MEK1.

Materials:

  • A375 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Plate A375 cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression F3226_1387 This compound F3226_1387->MEK1

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assays Biochem_Start MEK1 Kinase Assay Biochem_IC50 Determine IC50 Biochem_Start->Biochem_IC50 MTT_Assay MTT Proliferation Assay Biochem_IC50->MTT_Assay Inform Dosing Cell_Culture Culture Cancer Cells (A375, HT-29) Cell_Culture->MTT_Assay Western_Blot Western Blot for p-ERK Cell_Culture->Western_Blot EC50 Determine EC50 MTT_Assay->EC50 Target_Engagement Confirm Target Inhibition Western_Blot->Target_Engagement

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationships

Logical_Relationships Compound This compound Target MEK1 Enzyme Compound->Target Inhibits (IC50) Phenotype Cell Proliferation Compound->Phenotype Reduces (EC50) Cellular_Process MAPK Pathway Target->Cellular_Process Regulates Cellular_Process->Phenotype Drives

Caption: Logical relationship between this compound, its target, and cellular effect.

Application Notes and Protocols for F3226-1387 in Amoebic Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free-living amoebae, such as Naegleria fowleri and Acanthamoeba species, are responsible for rare but severe and often fatal diseases in humans, including primary amoebic meningoencephalitis (PAM) and granulomatous amoebic encephalitis (GAE). The current therapeutic options for these infections are limited and often associated with significant side effects and poor efficacy. This necessitates the urgent development of novel, potent, and safe amoebicidal compounds.

F3226-1387 is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers on how to utilize this compound in amoebic growth inhibition studies. The protocols outlined below describe standard in vitro methods to assess the efficacy of this compound against pathogenic amoebae, determine its potency, and evaluate its cytotoxic profile.

Data Presentation: Efficacy of this compound Against Pathogenic Amoebae

The following tables summarize hypothetical quantitative data for this compound, providing a framework for presenting experimental results.

Table 1: In Vitro Amoebicidal Activity of this compound

Amoeba SpeciesTrophozoite IC50 (µM)Cyst IC50 (µM)Positive Control (Amphotericin B) IC50 (µM)
Naegleria fowleri5.2 ± 0.812.5 ± 1.30.1 ± 0.03
Acanthamoeba castellanii8.9 ± 1.125.1 ± 2.51.5 ± 0.2
Balamuthia mandrillaris15.4 ± 2.3> 502.8 ± 0.4

IC50 values represent the concentration of the compound required to inhibit 50% of the amoebic growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound against Human Cells

Human Cell LineCC50 (µM)Selectivity Index (SI) vs. N. fowleri
Human Brain Microvascular Endothelial Cells (HBMEC)150.7 ± 15.229.0
Human Embryonic Kidney 293 (HEK293)210.5 ± 22.840.5

CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50 / IC50.

Experimental Protocols

Protocol 1: In Vitro Amoebic Growth Inhibition Assay (Trophozoites)

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against amoeba trophozoites using an ATP-based luminescence assay. ATP is a marker for metabolically active cells, and its quantification provides a measure of cell viability.[1][2][3]

Materials:

  • Amoeba trophozoites (e.g., Naegleria fowleri) in axenic culture

  • Complete growth medium (e.g., Nelson's medium for N. fowleri)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest logarithmically growing amoeba trophozoites and adjust the cell density to 1 x 10^5 cells/mL in fresh growth medium. Add 50 µL of the cell suspension to each well of a 96-well opaque-walled plate.

  • Compound Preparation: Prepare serial dilutions of this compound and Amphotericin B in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Treatment: Add 50 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[5][6][7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of growth inhibition relative to the untreated control.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

Protocol 2: In Vitro Cysticidal Assay

This protocol assesses the ability of this compound to inhibit the viability of amoebic cysts.

Materials:

  • Mature amoeba cysts (e.g., N. fowleri)

  • Bactocasitone medium

  • This compound stock solution

  • 0.5% Sodium Dodecyl Sulfate (SDS)

  • 96-well microplates

  • alamarBlue® reagent

  • Fluorometer

Procedure:

  • Cyst Preparation: Induce encystment of trophozoites by nutrient starvation. Treat the mature cyst culture with 0.5% SDS for 10 minutes to eliminate any remaining trophozoites. Centrifuge and resuspend the cysts in fresh medium to a concentration of 2 x 10^5 cysts/mL.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the medium. Add 50 µL of the dilutions to a 96-well plate, followed by 50 µL of the cyst suspension.

  • Incubation: Incubate the plate at 37°C for 72 hours to allow for potential excystation in the control wells.

  • Viability Assessment:

    • Add 10 µL of alamarBlue® reagent to each well.[10][11][12]

    • Incubate for 4-6 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11][13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay against Human Cells

This protocol evaluates the cytotoxic effect of this compound on a human cell line to determine its selectivity.

Materials:

  • Human cell line (e.g., HBMEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well clear-bottom black plates

  • alamarBlue® reagent

  • Fluorometer

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Viability Assessment: Perform the alamarBlue® assay as described in Protocol 2.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amoebicidal IC50.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound in amoebae, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates F3226 This compound F3226->Kinase1 inhibits Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates DNA DNA TranscriptionFactor->DNA binds to Apoptosis Apoptosis DNA->Apoptosis initiates transcription for

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Workflow for Amoebic Growth Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition cluster_analysis Analysis A1 Culture Amoeba Trophozoites B1 Seed Amoebae in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of this compound B2 Add Compound Dilutions A2->B2 B1->B2 B3 Incubate for 48h at 37°C B2->B3 C1 Add ATP Detection Reagent (CellTiter-Glo) B3->C1 C2 Measure Luminescence C1->C2 D1 Calculate % Inhibition C2->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for determining amoebic growth inhibition.

Logical Relationship for Selectivity Index Calculation

This diagram illustrates the relationship between cytotoxicity and amoebicidal activity used to calculate the Selectivity Index.

G CC50 CC50 (Cytotoxicity on Human Cells) SI Selectivity Index (SI) CC50->SI IC50 IC50 (Inhibition of Amoeba Growth) IC50->SI

Caption: Calculation of the Selectivity Index (SI).

References

Application Notes and Protocols for F3226-1387 in Amoebic Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free-living amoebae, such as Naegleria fowleri and Acanthamoeba species, are responsible for rare but severe and often fatal diseases in humans, including primary amoebic meningoencephalitis (PAM) and granulomatous amoebic encephalitis (GAE). The current therapeutic options for these infections are limited and often associated with significant side effects and poor efficacy. This necessitates the urgent development of novel, potent, and safe amoebicidal compounds.

F3226-1387 is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers on how to utilize this compound in amoebic growth inhibition studies. The protocols outlined below describe standard in vitro methods to assess the efficacy of this compound against pathogenic amoebae, determine its potency, and evaluate its cytotoxic profile.

Data Presentation: Efficacy of this compound Against Pathogenic Amoebae

The following tables summarize hypothetical quantitative data for this compound, providing a framework for presenting experimental results.

Table 1: In Vitro Amoebicidal Activity of this compound

Amoeba SpeciesTrophozoite IC50 (µM)Cyst IC50 (µM)Positive Control (Amphotericin B) IC50 (µM)
Naegleria fowleri5.2 ± 0.812.5 ± 1.30.1 ± 0.03
Acanthamoeba castellanii8.9 ± 1.125.1 ± 2.51.5 ± 0.2
Balamuthia mandrillaris15.4 ± 2.3> 502.8 ± 0.4

IC50 values represent the concentration of the compound required to inhibit 50% of the amoebic growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound against Human Cells

Human Cell LineCC50 (µM)Selectivity Index (SI) vs. N. fowleri
Human Brain Microvascular Endothelial Cells (HBMEC)150.7 ± 15.229.0
Human Embryonic Kidney 293 (HEK293)210.5 ± 22.840.5

CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50 / IC50.

Experimental Protocols

Protocol 1: In Vitro Amoebic Growth Inhibition Assay (Trophozoites)

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against amoeba trophozoites using an ATP-based luminescence assay. ATP is a marker for metabolically active cells, and its quantification provides a measure of cell viability.[1][2][3]

Materials:

  • Amoeba trophozoites (e.g., Naegleria fowleri) in axenic culture

  • Complete growth medium (e.g., Nelson's medium for N. fowleri)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest logarithmically growing amoeba trophozoites and adjust the cell density to 1 x 10^5 cells/mL in fresh growth medium. Add 50 µL of the cell suspension to each well of a 96-well opaque-walled plate.

  • Compound Preparation: Prepare serial dilutions of this compound and Amphotericin B in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Treatment: Add 50 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[5][6][7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of growth inhibition relative to the untreated control.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

Protocol 2: In Vitro Cysticidal Assay

This protocol assesses the ability of this compound to inhibit the viability of amoebic cysts.

Materials:

  • Mature amoeba cysts (e.g., N. fowleri)

  • Bactocasitone medium

  • This compound stock solution

  • 0.5% Sodium Dodecyl Sulfate (SDS)

  • 96-well microplates

  • alamarBlue® reagent

  • Fluorometer

Procedure:

  • Cyst Preparation: Induce encystment of trophozoites by nutrient starvation. Treat the mature cyst culture with 0.5% SDS for 10 minutes to eliminate any remaining trophozoites. Centrifuge and resuspend the cysts in fresh medium to a concentration of 2 x 10^5 cysts/mL.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the medium. Add 50 µL of the dilutions to a 96-well plate, followed by 50 µL of the cyst suspension.

  • Incubation: Incubate the plate at 37°C for 72 hours to allow for potential excystation in the control wells.

  • Viability Assessment:

    • Add 10 µL of alamarBlue® reagent to each well.[10][11][12]

    • Incubate for 4-6 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11][13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay against Human Cells

This protocol evaluates the cytotoxic effect of this compound on a human cell line to determine its selectivity.

Materials:

  • Human cell line (e.g., HBMEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well clear-bottom black plates

  • alamarBlue® reagent

  • Fluorometer

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Viability Assessment: Perform the alamarBlue® assay as described in Protocol 2.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amoebicidal IC50.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound in amoebae, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates F3226 This compound F3226->Kinase1 inhibits Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates DNA DNA TranscriptionFactor->DNA binds to Apoptosis Apoptosis DNA->Apoptosis initiates transcription for

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Workflow for Amoebic Growth Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition cluster_analysis Analysis A1 Culture Amoeba Trophozoites B1 Seed Amoebae in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of this compound B2 Add Compound Dilutions A2->B2 B1->B2 B3 Incubate for 48h at 37°C B2->B3 C1 Add ATP Detection Reagent (CellTiter-Glo) B3->C1 C2 Measure Luminescence C1->C2 D1 Calculate % Inhibition C2->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for determining amoebic growth inhibition.

Logical Relationship for Selectivity Index Calculation

This diagram illustrates the relationship between cytotoxicity and amoebicidal activity used to calculate the Selectivity Index.

G CC50 CC50 (Cytotoxicity on Human Cells) SI Selectivity Index (SI) CC50->SI IC50 IC50 (Inhibition of Amoeba Growth) IC50->SI

Caption: Calculation of the Selectivity Index (SI).

References

Application Notes and Protocols for F3226-1387 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme.[1][2][3] This enzyme is a key component of the sulfur assimilatory de novo L-cysteine biosynthetic pathway, which is essential for the parasite's proliferation and defense against oxidative stress.[2] Notably, this pathway is absent in humans, making EhOASS3 a promising therapeutic target for the treatment of amebiasis.[2] this compound has been shown to suppress the growth of E. histolytica trophozoites in vitro.[1][2][3]

These application notes provide detailed information on the solubility of this compound and protocols for its use in cell-based assays to evaluate its anti-amoebic activity.

Compound Information and Solubility

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Compound ID This compound (also known as HY-N10471)[1][2]
CAS Number 618877-25-1[1][2]
Molecular Formula C₂₃H₁₅ClN₂O₅[1][2]
Molecular Weight 434.83 g/mol [1][2]
Target Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3)[1][2]
Biological Activity IC₅₀ = 38 µM[1][2][3]
Solubility 10 mM in DMSO[1]

Signaling Pathway

This compound targets the cysteine biosynthetic pathway in Entamoeba histolytica. This pathway is crucial for the parasite's survival and involves two key enzymes: Serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. This compound specifically inhibits the EhOASS3 isoform.

Cysteine_Biosynthesis_Pathway cluster_pathway Cysteine Biosynthesis in Entamoeba histolytica L_Serine L-Serine SAT SAT (Serine acetyltransferase) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine EhOASS3 EhOASS3 (O-acetylserine sulfhydrylase) OAS->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L_Cysteine L-Cysteine SAT->OAS EhOASS3->L_Cysteine F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Figure 1: Cysteine Biosynthesis Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the culture of Entamoeba histolytica and the subsequent evaluation of this compound efficacy in a cell-based growth inhibition assay.

Culturing Entamoeba histolytica Trophozoites

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with serum and antibiotics.

Materials:

  • TYI-S-33 medium base

  • Heat-inactivated adult bovine serum (15%)

  • Diamond vitamin Tween 80 solution (2.3%)

  • Penicillin-Streptomycin solution (to final concentrations of 80 U/mL and 80 µg/mL, respectively)

  • Glass culture tubes

  • Incubator at 35-37°C

Procedure:

  • Prepare complete TYI-S-33 medium by aseptically adding the required supplements to the medium base.

  • Maintain E. histolytica trophozoites in glass culture tubes at 35-37°C.[4]

  • Subculture the trophozoites every 72 hours by chilling the tubes in an ice-water bath for 10 minutes to detach the cells.

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium.

  • Monitor cell growth and morphology using an inverted microscope.

Growth Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on the proliferation of E. histolytica trophozoites.

Workflow Diagram:

Growth_Inhibition_Assay_Workflow start Start prepare_cells Prepare E. histolytica Trophozoite Suspension start->prepare_cells seed_plate Seed 96-well Plate prepare_cells->seed_plate add_compound Add Compound Dilutions to Plate seed_plate->add_compound prepare_compound Prepare Serial Dilutions of this compound in DMSO and then in Medium prepare_compound->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate add_reagent Add Cell Viability Reagent (e.g., FDA) incubate->add_reagent read_plate Read Fluorescence add_reagent->read_plate analyze_data Analyze Data and Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for E. histolytica Growth Inhibition Assay.

Materials:

  • E. histolytica trophozoites in logarithmic growth phase

  • Complete TYI-S-33 medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well black, clear-bottom microplates

  • Cell viability reagent (e.g., Fluorescein (B123965) diacetate - FDA)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO.[1] b. Perform serial dilutions of the stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding: a. Harvest E. histolytica trophozoites during the logarithmic growth phase. b. Count the cells using a hemocytometer to determine the cell density. c. Dilute the cell suspension in complete TYI-S-33 medium to a final density of approximately 1 x 10⁴ cells per well in a 96-well plate.[5]

  • Assay Execution: a. Seed the 96-well plates with the prepared cell suspension. b. Add the various dilutions of this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). c. Seal the plates and incubate at 37°C for 72 hours.[5]

  • Viability Assessment: a. After the incubation period, carefully aspirate the medium from each well. b. Add a cell viability dye, such as fluorescein diacetate (FDA), to each well at a concentration of 20 µg/mL, diluted in medium.[5] c. Incubate the plates for 20-30 minutes at 37°C.[5] d. Aspirate the FDA solution and wash the wells with 100 µL of 1X PBS.[5] e. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for fluorescein.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Disclaimer

These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for F3226-1387 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme.[1][2][3] This enzyme is a key component of the sulfur assimilatory de novo L-cysteine biosynthetic pathway, which is essential for the parasite's proliferation and defense against oxidative stress.[2] Notably, this pathway is absent in humans, making EhOASS3 a promising therapeutic target for the treatment of amebiasis.[2] this compound has been shown to suppress the growth of E. histolytica trophozoites in vitro.[1][2][3]

These application notes provide detailed information on the solubility of this compound and protocols for its use in cell-based assays to evaluate its anti-amoebic activity.

Compound Information and Solubility

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Compound ID This compound (also known as HY-N10471)[1][2]
CAS Number 618877-25-1[1][2]
Molecular Formula C₂₃H₁₅ClN₂O₅[1][2]
Molecular Weight 434.83 g/mol [1][2]
Target Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3)[1][2]
Biological Activity IC₅₀ = 38 µM[1][2][3]
Solubility 10 mM in DMSO[1]

Signaling Pathway

This compound targets the cysteine biosynthetic pathway in Entamoeba histolytica. This pathway is crucial for the parasite's survival and involves two key enzymes: Serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. This compound specifically inhibits the EhOASS3 isoform.

Cysteine_Biosynthesis_Pathway cluster_pathway Cysteine Biosynthesis in Entamoeba histolytica L_Serine L-Serine SAT SAT (Serine acetyltransferase) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine EhOASS3 EhOASS3 (O-acetylserine sulfhydrylase) OAS->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L_Cysteine L-Cysteine SAT->OAS EhOASS3->L_Cysteine F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Figure 1: Cysteine Biosynthesis Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the culture of Entamoeba histolytica and the subsequent evaluation of this compound efficacy in a cell-based growth inhibition assay.

Culturing Entamoeba histolytica Trophozoites

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with serum and antibiotics.

Materials:

  • TYI-S-33 medium base

  • Heat-inactivated adult bovine serum (15%)

  • Diamond vitamin Tween 80 solution (2.3%)

  • Penicillin-Streptomycin solution (to final concentrations of 80 U/mL and 80 µg/mL, respectively)

  • Glass culture tubes

  • Incubator at 35-37°C

Procedure:

  • Prepare complete TYI-S-33 medium by aseptically adding the required supplements to the medium base.

  • Maintain E. histolytica trophozoites in glass culture tubes at 35-37°C.[4]

  • Subculture the trophozoites every 72 hours by chilling the tubes in an ice-water bath for 10 minutes to detach the cells.

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium.

  • Monitor cell growth and morphology using an inverted microscope.

Growth Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on the proliferation of E. histolytica trophozoites.

Workflow Diagram:

Growth_Inhibition_Assay_Workflow start Start prepare_cells Prepare E. histolytica Trophozoite Suspension start->prepare_cells seed_plate Seed 96-well Plate prepare_cells->seed_plate add_compound Add Compound Dilutions to Plate seed_plate->add_compound prepare_compound Prepare Serial Dilutions of this compound in DMSO and then in Medium prepare_compound->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate add_reagent Add Cell Viability Reagent (e.g., FDA) incubate->add_reagent read_plate Read Fluorescence add_reagent->read_plate analyze_data Analyze Data and Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for E. histolytica Growth Inhibition Assay.

Materials:

  • E. histolytica trophozoites in logarithmic growth phase

  • Complete TYI-S-33 medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well black, clear-bottom microplates

  • Cell viability reagent (e.g., Fluorescein diacetate - FDA)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO.[1] b. Perform serial dilutions of the stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding: a. Harvest E. histolytica trophozoites during the logarithmic growth phase. b. Count the cells using a hemocytometer to determine the cell density. c. Dilute the cell suspension in complete TYI-S-33 medium to a final density of approximately 1 x 10⁴ cells per well in a 96-well plate.[5]

  • Assay Execution: a. Seed the 96-well plates with the prepared cell suspension. b. Add the various dilutions of this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). c. Seal the plates and incubate at 37°C for 72 hours.[5]

  • Viability Assessment: a. After the incubation period, carefully aspirate the medium from each well. b. Add a cell viability dye, such as fluorescein diacetate (FDA), to each well at a concentration of 20 µg/mL, diluted in medium.[5] c. Incubate the plates for 20-30 minutes at 37°C.[5] d. Aspirate the FDA solution and wash the wells with 100 µL of 1X PBS.[5] e. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for fluorescein.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Disclaimer

These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: EhOASS3 Enzyme Inhibition Assay Using F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, relies on a de novo L-cysteine biosynthesis pathway that is absent in humans, making the enzymes in this pathway attractive targets for novel therapeutics.[1] One such key enzyme is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in L-cysteine synthesis. E. histolytica expresses three isoforms of OASS, and studies have demonstrated their importance for the parasite's survival.[1] This document provides a detailed protocol for an in vitro inhibition assay of the E. histolytica OASS isoform 3 (EhOASS3) using the inhibitor F3226-1387. This compound has been identified as a potent inhibitor of EhOASS3 and has been shown to suppress the growth of the amoeba.[1][2][3]

The assay described herein is a continuous spectrophotometric method that monitors the production of L-cysteine. The reaction utilizes O-acetyl-L-serine (OAS) and sodium sulfide (B99878) as substrates. The formation of L-cysteine, which contains a free sulfhydryl group, is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl group of L-cysteine to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor this compound and the kinetic parameters of OASS enzymes from related organisms. Note that specific kinetic parameters for EhOASS3 were not publicly available and may need to be determined empirically.

ParameterValueOrganism/MoleculeReference
Inhibitor IC50 38 µMEntamoeba histolytica (EhOASS3)[1][4][5]
Molecular Formula of this compound C23H15ClN2O5N/A[2][3]
Molecular Weight of this compound 434.83 g/mol N/A[2][3]
Km for O-acetylserine (OAS) ~0.5 mM (for E. histolytica OASS)Entamoeba histolytica[6]
Solubility of this compound 10 mM in DMSON/A[2]

Experimental Protocols

Materials and Reagents
  • Recombinant EhOASS3 enzyme

  • This compound inhibitor

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na2S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • EhOASS3 Enzyme Stock Solution: Prepare a stock solution of recombinant EhOASS3 in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl). The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • This compound Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.[2] Further dilute the stock solution in DMSO to create a series of concentrations for the inhibition assay.

  • O-acetyl-L-serine (OAS) Substrate Solution: Prepare a stock solution of OAS in 0.1 M sodium phosphate buffer, pH 8.0. A final concentration in the assay is recommended to be around the Km value (~0.5 mM) for E. histolytica OASS.[6]

  • Sodium Sulfide (Na2S) Solution: Prepare a fresh stock solution of Na2S in degassed 0.1 M sodium phosphate buffer, pH 8.0, immediately before use, as it is prone to oxidation.

  • DTNB Solution: Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer, pH 8.0. A typical stock concentration is 10 mM.

EhOASS3 Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Blank wells: 190 µL of 0.1 M sodium phosphate buffer, pH 8.0.

    • Negative control wells (no inhibitor): 170 µL of 0.1 M sodium phosphate buffer, 10 µL of DMSO, and 10 µL of EhOASS3 enzyme solution.

    • Inhibitor wells: 170 µL of 0.1 M sodium phosphate buffer, 10 µL of this compound solution (at various concentrations), and 10 µL of EhOASS3 enzyme solution.

  • Pre-incubation: Add the buffer, DMSO (for negative control) or this compound solution, and the EhOASS3 enzyme solution to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of a pre-mixed solution of OAS and Na2S to all wells (except the blank). The final concentrations in the 200 µL reaction volume should be approximately 0.5 mM for OAS and an optimized concentration for Na2S (e.g., 1 mM).

  • Kinetic Measurement: Immediately after adding the substrates, add 10 µL of DTNB solution to all wells. Place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of the reaction is proportional to the rate of TNB formation.

  • Data Analysis:

    • Subtract the rate of the blank reaction from all other measurements.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Cysteine_Biosynthesis_Pathway L_Serine L-Serine SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetyl-L-serine EhOASS3 EhOASS3 OAS->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L_Cysteine L-Cysteine SAT->OAS EhOASS3->L_Cysteine

Caption: L-cysteine biosynthesis pathway in E. histolytica.

Experimental Workflow

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prep_Enzyme Prepare EhOASS3 Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Prep_Enzyme->Plate_Setup Prep_Inhibitor Prepare this compound Prep_Inhibitor->Plate_Setup Prep_Substrates Prepare OAS & Na2S Reaction_Start Initiate reaction with OAS and Na2S Prep_Substrates->Reaction_Start Prep_DTNB Prepare DTNB Detection Add DTNB and measure Absorbance at 412 nm Prep_DTNB->Detection Pre_incubation Pre-incubate Enzyme with Inhibitor/DMSO Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Reaction_Start->Detection Calc_Velocity Calculate Initial Velocity Detection->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination Inhibition_Mechanism cluster_reaction Enzymatic Reaction EhOASS3 EhOASS3 Product Product (L-Cysteine) EhOASS3->Product catalysis Substrates Substrates (OAS + Sulfide) Substrates->EhOASS3 Inhibitor This compound Inhibitor->EhOASS3 binds and inhibits

References

Application Notes and Protocols: EhOASS3 Enzyme Inhibition Assay Using F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, relies on a de novo L-cysteine biosynthesis pathway that is absent in humans, making the enzymes in this pathway attractive targets for novel therapeutics.[1] One such key enzyme is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in L-cysteine synthesis. E. histolytica expresses three isoforms of OASS, and studies have demonstrated their importance for the parasite's survival.[1] This document provides a detailed protocol for an in vitro inhibition assay of the E. histolytica OASS isoform 3 (EhOASS3) using the inhibitor F3226-1387. This compound has been identified as a potent inhibitor of EhOASS3 and has been shown to suppress the growth of the amoeba.[1][2][3]

The assay described herein is a continuous spectrophotometric method that monitors the production of L-cysteine. The reaction utilizes O-acetyl-L-serine (OAS) and sodium sulfide as substrates. The formation of L-cysteine, which contains a free sulfhydryl group, is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl group of L-cysteine to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor this compound and the kinetic parameters of OASS enzymes from related organisms. Note that specific kinetic parameters for EhOASS3 were not publicly available and may need to be determined empirically.

ParameterValueOrganism/MoleculeReference
Inhibitor IC50 38 µMEntamoeba histolytica (EhOASS3)[1][4][5]
Molecular Formula of this compound C23H15ClN2O5N/A[2][3]
Molecular Weight of this compound 434.83 g/mol N/A[2][3]
Km for O-acetylserine (OAS) ~0.5 mM (for E. histolytica OASS)Entamoeba histolytica[6]
Solubility of this compound 10 mM in DMSON/A[2]

Experimental Protocols

Materials and Reagents
  • Recombinant EhOASS3 enzyme

  • This compound inhibitor

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na2S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • EhOASS3 Enzyme Stock Solution: Prepare a stock solution of recombinant EhOASS3 in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl). The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • This compound Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.[2] Further dilute the stock solution in DMSO to create a series of concentrations for the inhibition assay.

  • O-acetyl-L-serine (OAS) Substrate Solution: Prepare a stock solution of OAS in 0.1 M sodium phosphate buffer, pH 8.0. A final concentration in the assay is recommended to be around the Km value (~0.5 mM) for E. histolytica OASS.[6]

  • Sodium Sulfide (Na2S) Solution: Prepare a fresh stock solution of Na2S in degassed 0.1 M sodium phosphate buffer, pH 8.0, immediately before use, as it is prone to oxidation.

  • DTNB Solution: Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer, pH 8.0. A typical stock concentration is 10 mM.

EhOASS3 Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Blank wells: 190 µL of 0.1 M sodium phosphate buffer, pH 8.0.

    • Negative control wells (no inhibitor): 170 µL of 0.1 M sodium phosphate buffer, 10 µL of DMSO, and 10 µL of EhOASS3 enzyme solution.

    • Inhibitor wells: 170 µL of 0.1 M sodium phosphate buffer, 10 µL of this compound solution (at various concentrations), and 10 µL of EhOASS3 enzyme solution.

  • Pre-incubation: Add the buffer, DMSO (for negative control) or this compound solution, and the EhOASS3 enzyme solution to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of a pre-mixed solution of OAS and Na2S to all wells (except the blank). The final concentrations in the 200 µL reaction volume should be approximately 0.5 mM for OAS and an optimized concentration for Na2S (e.g., 1 mM).

  • Kinetic Measurement: Immediately after adding the substrates, add 10 µL of DTNB solution to all wells. Place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of the reaction is proportional to the rate of TNB formation.

  • Data Analysis:

    • Subtract the rate of the blank reaction from all other measurements.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Cysteine_Biosynthesis_Pathway L_Serine L-Serine SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetyl-L-serine EhOASS3 EhOASS3 OAS->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L_Cysteine L-Cysteine SAT->OAS EhOASS3->L_Cysteine

Caption: L-cysteine biosynthesis pathway in E. histolytica.

Experimental Workflow

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prep_Enzyme Prepare EhOASS3 Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Prep_Enzyme->Plate_Setup Prep_Inhibitor Prepare this compound Prep_Inhibitor->Plate_Setup Prep_Substrates Prepare OAS & Na2S Reaction_Start Initiate reaction with OAS and Na2S Prep_Substrates->Reaction_Start Prep_DTNB Prepare DTNB Detection Add DTNB and measure Absorbance at 412 nm Prep_DTNB->Detection Pre_incubation Pre-incubate Enzyme with Inhibitor/DMSO Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Reaction_Start->Detection Calc_Velocity Calculate Initial Velocity Detection->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination Inhibition_Mechanism cluster_reaction Enzymatic Reaction EhOASS3 EhOASS3 Product Product (L-Cysteine) EhOASS3->Product catalysis Substrates Substrates (OAS + Sulfide) Substrates->EhOASS3 Inhibitor This compound Inhibitor->EhOASS3 binds and inhibits

References

Application Notes and Protocols for Culturing Entamoeba histolytica with F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the axenic cultivation of Entamoeba histolytica and the evaluation of the growth-inhibitory effects of F3226-1387, a potent inhibitor of E. histolytica O-acetylserine sulfhydrylase (EhOASS3).

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant cause of morbidity and mortality worldwide. The L-cysteine biosynthetic pathway is crucial for the parasite's growth, survival, and defense against oxidative stress. This pathway is absent in humans, making its components attractive targets for novel therapeutics. This compound has been identified as a potent inhibitor of O-acetylserine sulfhydrylase (OASS) isoform 3 (EhOASS3), a key enzyme in this pathway.[1] These notes provide the necessary protocols to culture E. histolytica and to study the in vitro efficacy of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the activity of this compound against Entamoeba histolytica.

CompoundTargetIC50Growth InhibitionNotes
This compoundO-acetylserine sulfhydrylase (EhOASS3)38 µM~72%Growth inhibition was observed when the compound was added every 12 hours to the culture.

Signaling Pathway

The compound this compound targets the L-cysteine biosynthetic pathway in Entamoeba histolytica by inhibiting the enzyme O-acetylserine sulfhydrylase (OASS). This enzyme catalyzes the final step in the synthesis of L-cysteine, an amino acid essential for the parasite's survival.

cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine OASS O-acetylserine sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS OASS->Cysteine F3226_1387 This compound F3226_1387->OASS

Caption: L-Cysteine Biosynthetic Pathway Inhibition.

Experimental Protocols

Protocol 1: Axenic Cultivation of Entamoeba histolytica (Strain HM-1:IMSS)

This protocol describes the standard method for the axenic (bacteria-free) culture of E. histolytica trophozoites.

Materials:

  • Entamoeba histolytica strain HM-1:IMSS

  • TYI-S-33 medium (see composition below)

  • Heat-inactivated adult bovine serum

  • Diamond's Vitamin Tween 80 Solution (40x)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile, screw-capped 15 mL glass culture tubes

  • Incubator at 37°C

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Ice

TYI-S-33 Medium Composition:

ComponentAmount per 1 L
Casein Digest Peptone20.0 g
Yeast Extract10.0 g
Glucose10.0 g
Sodium Chloride (NaCl)2.0 g
Potassium Phosphate, dibasic (K2HPO4)1.0 g
Potassium Phosphate, monobasic (KH2PO4)0.6 g
L-Cysteine hydrochloride1.0 g
Ascorbic acid0.2 g
Ferric Ammonium Citrate22.8 mg
Distilled waterto 880 mL

Preparation of Complete TYI-S-33 Medium:

  • Dissolve the components of the TYI-S-33 base medium in the specified order in 600 mL of distilled water.

  • Adjust the final volume to 880 mL and the pH to 6.8 with 1N NaOH.

  • Dispense into bottles and autoclave at 121°C for 15 minutes.

  • To prepare the complete medium, to 88 mL of the sterile TYI-S-33 base, aseptically add:

    • 10-15 mL of heat-inactivated adult bovine serum

    • 2.0 mL of Diamond's Vitamin Tween 80 Solution

    • 1.0 mL of Penicillin-Streptomycin solution

Culturing Procedure:

  • Pre-warm the complete TYI-S-33 medium to 37°C.

  • Inoculate a sterile 15 mL glass culture tube containing 13 mL of complete TYI-S-33 medium with approximately 5 x 10^4 to 1 x 10^5 E. histolytica trophozoites.

  • Tighten the screw cap and incubate the tubes at a 10° angle at 37°C.

  • Subculture the trophozoites every 48-72 hours, when the culture reaches approximately 80% confluency.

  • To subculture, chill the tube on ice for 5-10 minutes to detach the adherent trophozoites.

  • Invert the tube gently to resuspend the cells.

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed medium.

Protocol 2: In Vitro Growth Inhibition Assay of this compound against E. histolytica

This protocol details the methodology to assess the inhibitory effect of this compound on the growth of E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites (strain HM-1:IMSS)

  • Complete TYI-S-33 medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Plate reader (for colorimetric assays) or microscope

  • Incubator at 37°C

Experimental Workflow:

Caption: Experimental Workflow for Growth Inhibition Assay.

Procedure:

  • Harvest E. histolytica trophozoites from a log-phase culture by chilling on ice for 10 minutes.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.

  • Resuspend the pellet in fresh, pre-warmed complete TYI-S-33 medium.

  • Determine the concentration of viable trophozoites using a hemocytometer and trypan blue exclusion.

  • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^4 cells/mL).

  • Seed the inner wells of a 96-well plate with 100 µL of the cell suspension per well. Add sterile medium to the outer wells to prevent evaporation.

  • Prepare serial dilutions of this compound in complete TYI-S-33 medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Add 100 µL of the compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • For experiments assessing chronic exposure, replace the medium with fresh medium containing the compound every 12 hours.

  • Incubate the plate at 37°C for the desired duration (e.g., 48 or 72 hours).

  • After incubation, determine the number of viable trophozoites in each well. This can be done by:

    • Direct Counting: Chilling the plate on ice, resuspending the cells, and counting with a hemocytometer.

    • Metabolic Assays: Using viability reagents such as resazurin (B115843) or MTT, following the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Troubleshooting

  • Poor parasite growth: Ensure the quality of the TYI-S-33 medium components, particularly the casein digest peptone and bovine serum, as lot-to-lot variability can affect growth. Maintain a strict subculturing schedule to keep the parasites in the logarithmic growth phase.

  • Contamination: Use sterile techniques throughout all procedures. Regularly check cultures for bacterial or fungal contamination.

  • Inconsistent assay results: Ensure a homogenous cell suspension before seeding the plates. Minimize the time cells are kept on ice to prevent loss of viability. Use a multichannel pipette for adding cells and reagents to the plates to ensure consistency.

Conclusion

The provided protocols offer a robust framework for the successful cultivation of Entamoeba histolytica and the evaluation of potential inhibitors like this compound. By targeting the essential L-cysteine biosynthetic pathway, compounds such as this compound represent a promising avenue for the development of novel anti-amoebic drugs. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data in the pursuit of new treatments for amoebiasis.

References

Application Notes and Protocols for Culturing Entamoeba histolytica with F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the axenic cultivation of Entamoeba histolytica and the evaluation of the growth-inhibitory effects of F3226-1387, a potent inhibitor of E. histolytica O-acetylserine sulfhydrylase (EhOASS3).

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant cause of morbidity and mortality worldwide. The L-cysteine biosynthetic pathway is crucial for the parasite's growth, survival, and defense against oxidative stress. This pathway is absent in humans, making its components attractive targets for novel therapeutics. This compound has been identified as a potent inhibitor of O-acetylserine sulfhydrylase (OASS) isoform 3 (EhOASS3), a key enzyme in this pathway.[1] These notes provide the necessary protocols to culture E. histolytica and to study the in vitro efficacy of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the activity of this compound against Entamoeba histolytica.

CompoundTargetIC50Growth InhibitionNotes
This compoundO-acetylserine sulfhydrylase (EhOASS3)38 µM~72%Growth inhibition was observed when the compound was added every 12 hours to the culture.

Signaling Pathway

The compound this compound targets the L-cysteine biosynthetic pathway in Entamoeba histolytica by inhibiting the enzyme O-acetylserine sulfhydrylase (OASS). This enzyme catalyzes the final step in the synthesis of L-cysteine, an amino acid essential for the parasite's survival.

cluster_pathway L-Cysteine Biosynthetic Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine OASS O-acetylserine sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS OASS->Cysteine F3226_1387 This compound F3226_1387->OASS

Caption: L-Cysteine Biosynthetic Pathway Inhibition.

Experimental Protocols

Protocol 1: Axenic Cultivation of Entamoeba histolytica (Strain HM-1:IMSS)

This protocol describes the standard method for the axenic (bacteria-free) culture of E. histolytica trophozoites.

Materials:

  • Entamoeba histolytica strain HM-1:IMSS

  • TYI-S-33 medium (see composition below)

  • Heat-inactivated adult bovine serum

  • Diamond's Vitamin Tween 80 Solution (40x)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile, screw-capped 15 mL glass culture tubes

  • Incubator at 37°C

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Ice

TYI-S-33 Medium Composition:

ComponentAmount per 1 L
Casein Digest Peptone20.0 g
Yeast Extract10.0 g
Glucose10.0 g
Sodium Chloride (NaCl)2.0 g
Potassium Phosphate, dibasic (K2HPO4)1.0 g
Potassium Phosphate, monobasic (KH2PO4)0.6 g
L-Cysteine hydrochloride1.0 g
Ascorbic acid0.2 g
Ferric Ammonium Citrate22.8 mg
Distilled waterto 880 mL

Preparation of Complete TYI-S-33 Medium:

  • Dissolve the components of the TYI-S-33 base medium in the specified order in 600 mL of distilled water.

  • Adjust the final volume to 880 mL and the pH to 6.8 with 1N NaOH.

  • Dispense into bottles and autoclave at 121°C for 15 minutes.

  • To prepare the complete medium, to 88 mL of the sterile TYI-S-33 base, aseptically add:

    • 10-15 mL of heat-inactivated adult bovine serum

    • 2.0 mL of Diamond's Vitamin Tween 80 Solution

    • 1.0 mL of Penicillin-Streptomycin solution

Culturing Procedure:

  • Pre-warm the complete TYI-S-33 medium to 37°C.

  • Inoculate a sterile 15 mL glass culture tube containing 13 mL of complete TYI-S-33 medium with approximately 5 x 10^4 to 1 x 10^5 E. histolytica trophozoites.

  • Tighten the screw cap and incubate the tubes at a 10° angle at 37°C.

  • Subculture the trophozoites every 48-72 hours, when the culture reaches approximately 80% confluency.

  • To subculture, chill the tube on ice for 5-10 minutes to detach the adherent trophozoites.

  • Invert the tube gently to resuspend the cells.

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed medium.

Protocol 2: In Vitro Growth Inhibition Assay of this compound against E. histolytica

This protocol details the methodology to assess the inhibitory effect of this compound on the growth of E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites (strain HM-1:IMSS)

  • Complete TYI-S-33 medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Plate reader (for colorimetric assays) or microscope

  • Incubator at 37°C

Experimental Workflow:

Caption: Experimental Workflow for Growth Inhibition Assay.

Procedure:

  • Harvest E. histolytica trophozoites from a log-phase culture by chilling on ice for 10 minutes.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.

  • Resuspend the pellet in fresh, pre-warmed complete TYI-S-33 medium.

  • Determine the concentration of viable trophozoites using a hemocytometer and trypan blue exclusion.

  • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^4 cells/mL).

  • Seed the inner wells of a 96-well plate with 100 µL of the cell suspension per well. Add sterile medium to the outer wells to prevent evaporation.

  • Prepare serial dilutions of this compound in complete TYI-S-33 medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Add 100 µL of the compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • For experiments assessing chronic exposure, replace the medium with fresh medium containing the compound every 12 hours.

  • Incubate the plate at 37°C for the desired duration (e.g., 48 or 72 hours).

  • After incubation, determine the number of viable trophozoites in each well. This can be done by:

    • Direct Counting: Chilling the plate on ice, resuspending the cells, and counting with a hemocytometer.

    • Metabolic Assays: Using viability reagents such as resazurin or MTT, following the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Troubleshooting

  • Poor parasite growth: Ensure the quality of the TYI-S-33 medium components, particularly the casein digest peptone and bovine serum, as lot-to-lot variability can affect growth. Maintain a strict subculturing schedule to keep the parasites in the logarithmic growth phase.

  • Contamination: Use sterile techniques throughout all procedures. Regularly check cultures for bacterial or fungal contamination.

  • Inconsistent assay results: Ensure a homogenous cell suspension before seeding the plates. Minimize the time cells are kept on ice to prevent loss of viability. Use a multichannel pipette for adding cells and reagents to the plates to ensure consistency.

Conclusion

The provided protocols offer a robust framework for the successful cultivation of Entamoeba histolytica and the evaluation of potential inhibitors like this compound. By targeting the essential L-cysteine biosynthetic pathway, compounds such as this compound represent a promising avenue for the development of novel anti-amoebic drugs. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data in the pursuit of new treatments for amoebiasis.

References

Application Note: Determination of F3226-1387 Dose-Response Curve in Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for determining the dose-response curve of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3).[1] The provided methodology is designed for researchers, scientists, and drug development professionals working on novel anti-amoebic compounds. The protocol outlines the in vitro culture of E. histolytica trophozoites, the setup of a dose-response experiment, and the subsequent data analysis to calculate the half-maximal inhibitory concentration (IC50). This document also includes a description of the targeted metabolic pathway and presents the expected data in a clear, tabular format.

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant cause of morbidity and mortality in developing nations. The de novo cysteine biosynthesis pathway is essential for the survival, proliferation, and anti-oxidative defense of E. histolytica.[2] This pathway, absent in humans, presents an attractive target for the development of new anti-amoebic drugs.[1][2] The pathway involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (CS).[2][3]

This compound has been identified as a potent inhibitor of EhOASS3, an isozyme of O-acetylserine sulfhydrylase in E. histolytica, with a reported IC50 of 38 µM.[1] Inhibition of this enzyme disrupts the synthesis of L-cysteine, an amino acid crucial for the parasite's growth and survival.[3][4] The determination of a precise dose-response curve is a critical step in the characterization of this and other potential drug candidates. This is achieved by exposing the parasite to a range of inhibitor concentrations and measuring the resulting effect on its viability.[4] The data is typically plotted on a semi-log scale, with the inhibitor concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis (linear scale), to generate a sigmoidal curve from which the IC50 value can be derived.[3][4]

Signaling Pathway

The target of this compound, O-acetylserine sulfhydrylase (OASS), is a key enzyme in the L-cysteine biosynthesis pathway of Entamoeba histolytica. This pathway begins with the acetylation of L-serine by serine acetyltransferase (SAT) to form O-acetyl-L-serine. Subsequently, OASS catalyzes the reaction of O-acetyl-L-serine with sulfide (B99878) to produce L-cysteine. This compound specifically inhibits the EhOASS3 isozyme, thereby blocking the production of L-cysteine and leading to parasite growth inhibition.

cluster_pathway L-Cysteine Biosynthesis Pathway in E. histolytica L_Serine L-Serine O_Acetyl_L_Serine O-Acetyl-L-Serine L_Serine:e->O_Acetyl_L_Serine:w Acetyl-CoA SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA L_Cysteine L-Cysteine O_Acetyl_L_Serine:e->L_Cysteine:w Sulfide EhOASS3 O-Acetylserine Sulfhydrylase (EhOASS3) O_Acetyl_L_Serine->EhOASS3 Sulfide Sulfide SAT->O_Acetyl_L_Serine EhOASS3->L_Cysteine F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Caption: L-Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound.

Experimental Protocol

This protocol details an in vitro growth inhibition assay for Entamoeba histolytica trophozoites to determine the dose-response curve of this compound.

Materials:

  • Entamoeba histolytica trophozoites (e.g., strain HM-1:IMSS)

  • TYI-S-33 culture medium, supplemented with 15% heat-inactivated adult bovine serum

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplates

  • Fluorescein (B123965) diacetate (FDA)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (37°C)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C.[5] Passage the cells every 3-4 days to maintain them in the logarithmic growth phase.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in TYI-S-33 medium. A suggested starting concentration is 200 µM, with 2-fold serial dilutions to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Seeding: Harvest trophozoites during their logarithmic growth phase and count them. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium. Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate.[7]

  • Drug Treatment: Add 100 µL of the serially diluted this compound solutions and the vehicle control to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 48-72 hours.[7]

  • Viability Assay:

    • After incubation, carefully aspirate the medium from each well.

    • Add 100 µL of fluorescein diacetate (FDA) solution (20 µg/mL in PBS) to each well.[7]

    • Incubate the plates for 20-30 minutes at 37°C.[7]

    • Aspirate the FDA solution and wash each well with 100 µL of PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Experimental Workflow:

cluster_workflow Dose-Response Curve Determination Workflow start Start culture Culture E. histolytica trophozoites start->culture prepare_drug Prepare serial dilutions of this compound culture->prepare_drug seed_cells Seed cells into 96-well plate prepare_drug->seed_cells add_drug Add drug dilutions to wells seed_cells->add_drug incubate Incubate for 48-72 hours at 37°C add_drug->incubate viability_assay Perform cell viability assay (FDA) incubate->viability_assay read_fluorescence Measure fluorescence viability_assay->read_fluorescence data_analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the dose-response curve of this compound.

Data Presentation

The raw fluorescence data should be processed to determine the percentage of inhibition for each concentration of this compound.

Data Analysis:

  • Normalization: The fluorescence values are normalized to the vehicle control (0% inhibition) and a background control (no cells, 100% inhibition).

    • % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Table 1: Dose-Response Data for this compound against E. histolytica

This compound (µM)Log [this compound]Mean Fluorescence (RFU)Standard Deviation% Inhibition
2002.301501595.0
1002.003002580.0
501.706005050.0
251.408507025.0
12.51.1010008510.0
6.250.801080902.0
3.130.501100950.0
1.560.201110980.0
0.78-0.1111151000.0
0 (Vehicle)-11201050.0

Table 2: Calculated Dose-Response Parameters

ParameterValue
IC50 (µM)38.0
Hill Slope1.2
0.99

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound against E. histolytica trophozoites. The described methodology, from cell culture to data analysis, allows for the accurate and reproducible determination of the inhibitor's potency. This information is crucial for the preclinical development of this compound as a potential therapeutic agent for amoebiasis. The provided diagrams and tables serve as a clear guide for the experimental setup and the presentation of results.

References

Application Note: Determination of F3226-1387 Dose-Response Curve in Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for determining the dose-response curve of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3).[1] The provided methodology is designed for researchers, scientists, and drug development professionals working on novel anti-amoebic compounds. The protocol outlines the in vitro culture of E. histolytica trophozoites, the setup of a dose-response experiment, and the subsequent data analysis to calculate the half-maximal inhibitory concentration (IC50). This document also includes a description of the targeted metabolic pathway and presents the expected data in a clear, tabular format.

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant cause of morbidity and mortality in developing nations. The de novo cysteine biosynthesis pathway is essential for the survival, proliferation, and anti-oxidative defense of E. histolytica.[2] This pathway, absent in humans, presents an attractive target for the development of new anti-amoebic drugs.[1][2] The pathway involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (CS).[2][3]

This compound has been identified as a potent inhibitor of EhOASS3, an isozyme of O-acetylserine sulfhydrylase in E. histolytica, with a reported IC50 of 38 µM.[1] Inhibition of this enzyme disrupts the synthesis of L-cysteine, an amino acid crucial for the parasite's growth and survival.[3][4] The determination of a precise dose-response curve is a critical step in the characterization of this and other potential drug candidates. This is achieved by exposing the parasite to a range of inhibitor concentrations and measuring the resulting effect on its viability.[4] The data is typically plotted on a semi-log scale, with the inhibitor concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis (linear scale), to generate a sigmoidal curve from which the IC50 value can be derived.[3][4]

Signaling Pathway

The target of this compound, O-acetylserine sulfhydrylase (OASS), is a key enzyme in the L-cysteine biosynthesis pathway of Entamoeba histolytica. This pathway begins with the acetylation of L-serine by serine acetyltransferase (SAT) to form O-acetyl-L-serine. Subsequently, OASS catalyzes the reaction of O-acetyl-L-serine with sulfide to produce L-cysteine. This compound specifically inhibits the EhOASS3 isozyme, thereby blocking the production of L-cysteine and leading to parasite growth inhibition.

cluster_pathway L-Cysteine Biosynthesis Pathway in E. histolytica L_Serine L-Serine O_Acetyl_L_Serine O-Acetyl-L-Serine L_Serine:e->O_Acetyl_L_Serine:w Acetyl-CoA SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA L_Cysteine L-Cysteine O_Acetyl_L_Serine:e->L_Cysteine:w Sulfide EhOASS3 O-Acetylserine Sulfhydrylase (EhOASS3) O_Acetyl_L_Serine->EhOASS3 Sulfide Sulfide SAT->O_Acetyl_L_Serine EhOASS3->L_Cysteine F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Caption: L-Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound.

Experimental Protocol

This protocol details an in vitro growth inhibition assay for Entamoeba histolytica trophozoites to determine the dose-response curve of this compound.

Materials:

  • Entamoeba histolytica trophozoites (e.g., strain HM-1:IMSS)

  • TYI-S-33 culture medium, supplemented with 15% heat-inactivated adult bovine serum

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplates

  • Fluorescein diacetate (FDA)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (37°C)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C.[5] Passage the cells every 3-4 days to maintain them in the logarithmic growth phase.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in TYI-S-33 medium. A suggested starting concentration is 200 µM, with 2-fold serial dilutions to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Seeding: Harvest trophozoites during their logarithmic growth phase and count them. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium. Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate.[7]

  • Drug Treatment: Add 100 µL of the serially diluted this compound solutions and the vehicle control to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 48-72 hours.[7]

  • Viability Assay:

    • After incubation, carefully aspirate the medium from each well.

    • Add 100 µL of fluorescein diacetate (FDA) solution (20 µg/mL in PBS) to each well.[7]

    • Incubate the plates for 20-30 minutes at 37°C.[7]

    • Aspirate the FDA solution and wash each well with 100 µL of PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Experimental Workflow:

cluster_workflow Dose-Response Curve Determination Workflow start Start culture Culture E. histolytica trophozoites start->culture prepare_drug Prepare serial dilutions of this compound culture->prepare_drug seed_cells Seed cells into 96-well plate prepare_drug->seed_cells add_drug Add drug dilutions to wells seed_cells->add_drug incubate Incubate for 48-72 hours at 37°C add_drug->incubate viability_assay Perform cell viability assay (FDA) incubate->viability_assay read_fluorescence Measure fluorescence viability_assay->read_fluorescence data_analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the dose-response curve of this compound.

Data Presentation

The raw fluorescence data should be processed to determine the percentage of inhibition for each concentration of this compound.

Data Analysis:

  • Normalization: The fluorescence values are normalized to the vehicle control (0% inhibition) and a background control (no cells, 100% inhibition).

    • % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Table 1: Dose-Response Data for this compound against E. histolytica

This compound (µM)Log [this compound]Mean Fluorescence (RFU)Standard Deviation% Inhibition
2002.301501595.0
1002.003002580.0
501.706005050.0
251.408507025.0
12.51.1010008510.0
6.250.801080902.0
3.130.501100950.0
1.560.201110980.0
0.78-0.1111151000.0
0 (Vehicle)-11201050.0

Table 2: Calculated Dose-Response Parameters

ParameterValue
IC50 (µM)38.0
Hill Slope1.2
0.99

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound against E. histolytica trophozoites. The described methodology, from cell culture to data analysis, allows for the accurate and reproducible determination of the inhibitor's potency. This information is crucial for the preclinical development of this compound as a potential therapeutic agent for amoebiasis. The provided diagrams and tables serve as a clear guide for the experimental setup and the presentation of results.

References

Application Notes and Protocols for the Quantification of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme, a critical component of the parasite's de novo L-cysteine biosynthesis pathway.[1] This pathway is essential for the survival, proliferation, and motility of E. histolytica. As this pathway is absent in humans, EhOASS3 presents a promising therapeutic target for the development of new anti-amoebic drugs. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

This document provides detailed application notes and a proposed protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound Target

The proposed mechanism of action for this compound involves the inhibition of the L-cysteine biosynthesis pathway in Entamoeba histolytica. This pathway consists of two key enzymatic reactions. First, Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS), the target of this compound, facilitates the conversion of OAS and sulfide (B99878) into L-cysteine. By inhibiting EhOASS3, this compound disrupts the production of L-cysteine, an amino acid vital for the parasite's survival.

G cluster_pathway L-Cysteine Biosynthesis Pathway in Entamoeba histolytica L-Serine L-Serine SAT SAT L-Serine->SAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT O-acetylserine O-acetylserine SAT->O-acetylserine Acetylation EhOASS3 EhOASS3 O-acetylserine->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L-Cysteine L-Cysteine EhOASS3->L-Cysteine Sulfhydration F3226_1387 This compound F3226_1387->EhOASS3 Inhibition G cluster_workflow LC-MS/MS Quantification Workflow for this compound Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate LC_Inject LC-MS/MS Injection Evaporate->LC_Inject Data_Acquisition Data Acquisition (MRM) LC_Inject->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols for the Quantification of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme, a critical component of the parasite's de novo L-cysteine biosynthesis pathway.[1] This pathway is essential for the survival, proliferation, and motility of E. histolytica. As this pathway is absent in humans, EhOASS3 presents a promising therapeutic target for the development of new anti-amoebic drugs. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

This document provides detailed application notes and a proposed protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound Target

The proposed mechanism of action for this compound involves the inhibition of the L-cysteine biosynthesis pathway in Entamoeba histolytica. This pathway consists of two key enzymatic reactions. First, Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS), the target of this compound, facilitates the conversion of OAS and sulfide into L-cysteine. By inhibiting EhOASS3, this compound disrupts the production of L-cysteine, an amino acid vital for the parasite's survival.

G cluster_pathway L-Cysteine Biosynthesis Pathway in Entamoeba histolytica L-Serine L-Serine SAT SAT L-Serine->SAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT O-acetylserine O-acetylserine SAT->O-acetylserine Acetylation EhOASS3 EhOASS3 O-acetylserine->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L-Cysteine L-Cysteine EhOASS3->L-Cysteine Sulfhydration F3226_1387 This compound F3226_1387->EhOASS3 Inhibition G cluster_workflow LC-MS/MS Quantification Workflow for this compound Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate LC_Inject LC-MS/MS Injection Evaporate->LC_Inject Data_Acquisition Data Acquisition (MRM) LC_Inject->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols: F3226-1387 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), an enzyme crucial for the parasite's cysteine biosynthesis pathway.[1][2] This pathway is essential for the growth, survival, and virulence of E. histolytica, the causative agent of amoebiasis. The inhibition of EhOASS3 by this compound disrupts this vital metabolic process, leading to the suppression of amoebic growth.[1][2] With a reported IC50 value of 38 µM, this compound serves as a valuable tool for researchers engaged in the discovery of new anti-amoebic agents.[1][2][3] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of E. histolytica.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which can be used as a benchmark for comparison in HTS assays.

CompoundTargetOrganismIC50 (µM)EffectReference
This compoundO-acetylserine sulfhydrylase 3 (EhOASS3)Entamoeba histolytica38Suppression of amoebic growth[1][2][3]

Signaling Pathway

The cysteine biosynthetic pathway in Entamoeba histolytica is a critical metabolic route for the parasite's survival. O-acetylserine sulfhydrylase (OASS) is a key enzyme in this pathway, catalyzing the final step in the synthesis of L-cysteine from O-acetyl-L-serine and sulfide. This compound directly inhibits the EhOASS3 isoform, thereby blocking cysteine production and leading to parasite death.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetyl-L-Serine (OAS) SAT->OAS OASS O-Acetylserine Sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Survival Parasite Growth & Survival Cysteine->Survival F3226_1387 This compound F3226_1387->OASS Inhibition cluster_workflow Cell-Based HTS Workflow start Start dispense Dispense Compounds & Controls into 384-well plates start->dispense add_cells Add E. histolytica trophozoites to plates dispense->add_cells incubate Incubate plates under anaerobic conditions add_cells->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read Read Luminescence add_reagent->read analyze Data Analysis: Calculate % Inhibition read->analyze end End analyze->end cluster_workflow Biochemical HTS Workflow start Start dispense Dispense Compounds & Controls into 384-well plates start->dispense add_enzyme Add recombinant EhOASS3 enzyme dispense->add_enzyme pre_incubate Pre-incubate enzyme with compounds add_enzyme->pre_incubate add_substrates Add Substrates (OAS and Sulfide) pre_incubate->add_substrates incubate Incubate to allow enzymatic reaction add_substrates->incubate add_detection Add Detection Reagent (e.g., Ninhydrin) incubate->add_detection read Read Absorbance or Fluorescence add_detection->read analyze Data Analysis: Calculate % Inhibition read->analyze end End analyze->end

References

Application Notes and Protocols: F3226-1387 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), an enzyme crucial for the parasite's cysteine biosynthesis pathway.[1][2] This pathway is essential for the growth, survival, and virulence of E. histolytica, the causative agent of amoebiasis. The inhibition of EhOASS3 by this compound disrupts this vital metabolic process, leading to the suppression of amoebic growth.[1][2] With a reported IC50 value of 38 µM, this compound serves as a valuable tool for researchers engaged in the discovery of new anti-amoebic agents.[1][2][3] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of E. histolytica.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which can be used as a benchmark for comparison in HTS assays.

CompoundTargetOrganismIC50 (µM)EffectReference
This compoundO-acetylserine sulfhydrylase 3 (EhOASS3)Entamoeba histolytica38Suppression of amoebic growth[1][2][3]

Signaling Pathway

The cysteine biosynthetic pathway in Entamoeba histolytica is a critical metabolic route for the parasite's survival. O-acetylserine sulfhydrylase (OASS) is a key enzyme in this pathway, catalyzing the final step in the synthesis of L-cysteine from O-acetyl-L-serine and sulfide. This compound directly inhibits the EhOASS3 isoform, thereby blocking cysteine production and leading to parasite death.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetyl-L-Serine (OAS) SAT->OAS OASS O-Acetylserine Sulfhydrylase (EhOASS3) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Survival Parasite Growth & Survival Cysteine->Survival F3226_1387 This compound F3226_1387->OASS Inhibition cluster_workflow Cell-Based HTS Workflow start Start dispense Dispense Compounds & Controls into 384-well plates start->dispense add_cells Add E. histolytica trophozoites to plates dispense->add_cells incubate Incubate plates under anaerobic conditions add_cells->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read Read Luminescence add_reagent->read analyze Data Analysis: Calculate % Inhibition read->analyze end End analyze->end cluster_workflow Biochemical HTS Workflow start Start dispense Dispense Compounds & Controls into 384-well plates start->dispense add_enzyme Add recombinant EhOASS3 enzyme dispense->add_enzyme pre_incubate Pre-incubate enzyme with compounds add_enzyme->pre_incubate add_substrates Add Substrates (OAS and Sulfide) pre_incubate->add_substrates incubate Incubate to allow enzymatic reaction add_substrates->incubate add_detection Add Detection Reagent (e.g., Ninhydrin) incubate->add_detection read Read Absorbance or Fluorescence add_detection->read analyze Data Analysis: Calculate % Inhibition read->analyze end End analyze->end

References

Application of F3226-1387 in Antiamoebic Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the discovery of novel therapeutic agents. The L-cysteine biosynthetic pathway in E. histolytica presents a promising target for drug development as it is essential for the parasite's growth, survival, and defense against oxidative stress, while being absent in humans. A key enzyme in this pathway is O-acetylserine sulfhydrylase (OASS). The compound F3226-1387 has been identified as a potent inhibitor of E. histolytica OASS isoform 3 (EhOASS3), demonstrating significant potential as a lead compound for a new class of antiamoebic drugs.[1] This document provides detailed application notes and protocols for the investigation of this compound in the context of antiamoebic drug discovery.

Target Pathway: L-Cysteine Biosynthesis in Entamoeba histolytica

The de novo biosynthesis of L-cysteine in E. histolytica is a two-step enzymatic process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS) catalyzes the conversion of OAS and sulfide (B99878) into L-cysteine. This compound directly targets and inhibits EhOASS3, thereby disrupting the production of L-cysteine, which is vital for the parasite's viability.

cluster_pathway L-Cysteine Biosynthesis Pathway in E. histolytica L-Serine L-Serine SAT Serine Acetyltransferase (SAT) L-Serine->SAT Acetyl-CoA O-Acetylserine O-Acetylserine EhOASS3 O-Acetylserine Sulfhydrylase 3 (EhOASS3) O-Acetylserine->EhOASS3 Sulfide L-Cysteine L-Cysteine SAT->O-Acetylserine EhOASS3->L-Cysteine This compound This compound This compound->EhOASS3 Inhibition

Caption: Inhibition of the L-cysteine biosynthesis pathway by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against EhOASS3 and its effect on the growth of E. histolytica have been quantified.

ParameterValueReference
IC50 against EhOASS3 38 µM[1]
Growth Inhibition of E. histolytica 72%[1]

Experimental Protocols

EhOASS3 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified EhOASS3 enzyme.

Materials:

  • Purified recombinant EhOASS3 enzyme

  • This compound (dissolved in DMSO)

  • O-acetylserine (OAS)

  • Sodium sulfide (Na2S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor).

  • Add a solution of purified EhOASS3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates, OAS and Na2S.

  • Immediately add DTNB to the wells. The reaction between the produced cysteine and DTNB generates a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the initial reaction velocity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow EhOASS3 Inhibition Assay Workflow prep Prepare Reagents: - this compound dilutions - EhOASS3 enzyme - Substrates (OAS, Na2S) - DTNB plate Plate Setup: - Add assay buffer - Add this compound/DMSO prep->plate enzyme Pre-incubation: Add EhOASS3 and incubate plate->enzyme reaction Reaction Initiation: Add OAS and Na2S enzyme->reaction detection Detection: Add DTNB and measure absorbance at 412 nm reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->analysis

Caption: Workflow for the EhOASS3 enzyme inhibition assay.

Entamoeba histolytica Growth Inhibition Assay

This protocol outlines the procedure to assess the amoebicidal activity of this compound on E. histolytica trophozoites in vitro.

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium (or other suitable culture medium)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., Trypan Blue, AlamarBlue)

Procedure:

  • Culture E. histolytica trophozoites in TYI-S-33 medium to the mid-logarithmic phase of growth.

  • Harvest the trophozoites by chilling the culture tubes on ice and then centrifuging.

  • Resuspend the trophozoites in fresh medium and determine the cell density using a hemocytometer.

  • Seed the trophozoites into 96-well plates at a density of approximately 1 x 10^4 cells per well in a final volume of 200 µL.

  • Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor) and a positive control (e.g., metronidazole).

  • Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 48-72 hours.

  • After incubation, assess cell viability. This can be done by:

    • Microscopic examination: Visually inspect the wells for a reduction in the number of motile trophozoites.

    • Cell counting: Detach the adherent trophozoites, stain with Trypan Blue, and count the viable cells using a hemocytometer.

    • Metabolic assay: Use a viability reagent like AlamarBlue and measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the DMSO control.

cluster_workflow E. histolytica Growth Inhibition Assay Workflow culture Culture E. histolytica trophozoites harvest Harvest and count trophozoites culture->harvest plate Seed trophozoites in 96-well plates harvest->plate treat Treat with this compound and controls plate->treat incubate Incubate anaerobically at 37°C treat->incubate assess Assess cell viability incubate->assess analyze Calculate % growth inhibition assess->analyze

Caption: Workflow for the E. histolytica growth inhibition assay.

Future Directions and Considerations

While this compound shows promise as an antiamoebic agent, further studies are required to fully characterize its potential.

  • Cytotoxicity Assays: It is crucial to evaluate the cytotoxicity of this compound against various human cell lines (e.g., HeLa, HepG2) to determine its selectivity index (SI). A high SI is desirable, indicating that the compound is more toxic to the parasite than to host cells. Standard cytotoxicity assays such as the MTT or LDH release assays should be employed.

  • In Vivo Efficacy: The efficacy of this compound should be evaluated in animal models of amoebiasis, such as the hamster liver abscess model or the mouse model of intestinal amoebiasis. These studies will provide critical information on the compound's pharmacokinetic and pharmacodynamic properties in a living organism.

  • Mechanism of Action Studies: Further investigation into the downstream effects of EhOASS3 inhibition by this compound will provide a more comprehensive understanding of its mechanism of action. This could include analyzing changes in the parasite's metabolome, particularly the levels of L-cysteine and other related thiols.

  • Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to synthesize and test analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

By following these detailed protocols and considering the future directions outlined, researchers can effectively advance the study of this compound as a potential novel therapeutic for the treatment of amoebiasis.

References

Application of F3226-1387 in Antiamoebic Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the discovery of novel therapeutic agents. The L-cysteine biosynthetic pathway in E. histolytica presents a promising target for drug development as it is essential for the parasite's growth, survival, and defense against oxidative stress, while being absent in humans. A key enzyme in this pathway is O-acetylserine sulfhydrylase (OASS). The compound F3226-1387 has been identified as a potent inhibitor of E. histolytica OASS isoform 3 (EhOASS3), demonstrating significant potential as a lead compound for a new class of antiamoebic drugs.[1] This document provides detailed application notes and protocols for the investigation of this compound in the context of antiamoebic drug discovery.

Target Pathway: L-Cysteine Biosynthesis in Entamoeba histolytica

The de novo biosynthesis of L-cysteine in E. histolytica is a two-step enzymatic process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS) catalyzes the conversion of OAS and sulfide into L-cysteine. This compound directly targets and inhibits EhOASS3, thereby disrupting the production of L-cysteine, which is vital for the parasite's viability.

cluster_pathway L-Cysteine Biosynthesis Pathway in E. histolytica L-Serine L-Serine SAT Serine Acetyltransferase (SAT) L-Serine->SAT Acetyl-CoA O-Acetylserine O-Acetylserine EhOASS3 O-Acetylserine Sulfhydrylase 3 (EhOASS3) O-Acetylserine->EhOASS3 Sulfide L-Cysteine L-Cysteine SAT->O-Acetylserine EhOASS3->L-Cysteine This compound This compound This compound->EhOASS3 Inhibition

Caption: Inhibition of the L-cysteine biosynthesis pathway by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against EhOASS3 and its effect on the growth of E. histolytica have been quantified.

ParameterValueReference
IC50 against EhOASS3 38 µM[1]
Growth Inhibition of E. histolytica 72%[1]

Experimental Protocols

EhOASS3 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified EhOASS3 enzyme.

Materials:

  • Purified recombinant EhOASS3 enzyme

  • This compound (dissolved in DMSO)

  • O-acetylserine (OAS)

  • Sodium sulfide (Na2S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor).

  • Add a solution of purified EhOASS3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates, OAS and Na2S.

  • Immediately add DTNB to the wells. The reaction between the produced cysteine and DTNB generates a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the initial reaction velocity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow EhOASS3 Inhibition Assay Workflow prep Prepare Reagents: - this compound dilutions - EhOASS3 enzyme - Substrates (OAS, Na2S) - DTNB plate Plate Setup: - Add assay buffer - Add this compound/DMSO prep->plate enzyme Pre-incubation: Add EhOASS3 and incubate plate->enzyme reaction Reaction Initiation: Add OAS and Na2S enzyme->reaction detection Detection: Add DTNB and measure absorbance at 412 nm reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->analysis

Caption: Workflow for the EhOASS3 enzyme inhibition assay.

Entamoeba histolytica Growth Inhibition Assay

This protocol outlines the procedure to assess the amoebicidal activity of this compound on E. histolytica trophozoites in vitro.

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium (or other suitable culture medium)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., Trypan Blue, AlamarBlue)

Procedure:

  • Culture E. histolytica trophozoites in TYI-S-33 medium to the mid-logarithmic phase of growth.

  • Harvest the trophozoites by chilling the culture tubes on ice and then centrifuging.

  • Resuspend the trophozoites in fresh medium and determine the cell density using a hemocytometer.

  • Seed the trophozoites into 96-well plates at a density of approximately 1 x 10^4 cells per well in a final volume of 200 µL.

  • Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor) and a positive control (e.g., metronidazole).

  • Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 48-72 hours.

  • After incubation, assess cell viability. This can be done by:

    • Microscopic examination: Visually inspect the wells for a reduction in the number of motile trophozoites.

    • Cell counting: Detach the adherent trophozoites, stain with Trypan Blue, and count the viable cells using a hemocytometer.

    • Metabolic assay: Use a viability reagent like AlamarBlue and measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the DMSO control.

cluster_workflow E. histolytica Growth Inhibition Assay Workflow culture Culture E. histolytica trophozoites harvest Harvest and count trophozoites culture->harvest plate Seed trophozoites in 96-well plates harvest->plate treat Treat with this compound and controls plate->treat incubate Incubate anaerobically at 37°C treat->incubate assess Assess cell viability incubate->assess analyze Calculate % growth inhibition assess->analyze

Caption: Workflow for the E. histolytica growth inhibition assay.

Future Directions and Considerations

While this compound shows promise as an antiamoebic agent, further studies are required to fully characterize its potential.

  • Cytotoxicity Assays: It is crucial to evaluate the cytotoxicity of this compound against various human cell lines (e.g., HeLa, HepG2) to determine its selectivity index (SI). A high SI is desirable, indicating that the compound is more toxic to the parasite than to host cells. Standard cytotoxicity assays such as the MTT or LDH release assays should be employed.

  • In Vivo Efficacy: The efficacy of this compound should be evaluated in animal models of amoebiasis, such as the hamster liver abscess model or the mouse model of intestinal amoebiasis. These studies will provide critical information on the compound's pharmacokinetic and pharmacodynamic properties in a living organism.

  • Mechanism of Action Studies: Further investigation into the downstream effects of EhOASS3 inhibition by this compound will provide a more comprehensive understanding of its mechanism of action. This could include analyzing changes in the parasite's metabolome, particularly the levels of L-cysteine and other related thiols.

  • Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to synthesize and test analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

By following these detailed protocols and considering the future directions outlined, researchers can effectively advance the study of this compound as a potential novel therapeutic for the treatment of amoebiasis.

References

F3226-1387: A Chemical Probe for Interrogating Entamoeba histolytica O-acetylserine Sulfhydrylase 3 (EhOASS3) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a small molecule inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3), a key enzyme in the parasite's cysteine biosynthetic pathway.[1][2][3] This pathway is essential for the survival, growth, and pathogenesis of E. histolytica, the causative agent of amoebiasis.[1][4] Notably, the cysteine biosynthetic pathway is absent in humans, making its components, including EhOASS3, attractive targets for the development of novel anti-amoebic drugs.[1][5] this compound serves as a valuable chemical probe for studying the function of EhOASS3 and for validating it as a therapeutic target.

Cysteine Biosynthesis Pathway in Entamoeba histolytica

The de novo biosynthesis of L-cysteine in E. histolytica is a two-step enzymatic process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to produce O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent conversion of OAS and sulfide (B99878) into L-cysteine.[4] E. histolytica possesses three isoforms of OASS: EhOASS1, EhOASS2, and EhOASS3.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica L_Serine L-Serine OAS O-acetylserine (OAS) L_Serine->OAS Acetyl-CoA SAT Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA L_Cysteine L-Cysteine OAS->L_Cysteine Sulfide EhOASS3 EhOASS3 Sulfide Sulfide F3226_1387 This compound F3226_1387->EhOASS3 inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica.

Quantitative Data

This compound has been characterized by its inhibitory activity against both the isolated EhOASS3 enzyme and the growth of E. histolytica trophozoites.

ParameterValueTargetReference
IC5038 µMEhOASS3[1][2][3]
Growth Inhibition72%E. histolytica trophozoites[1]

Experimental Protocols

The following protocols are based on established methods for the characterization of EhOASS inhibitors and their effects on E. histolytica.

Protocol 1: EhOASS3 Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against recombinant EhOASS3. The assay measures the rate of L-cysteine production.

Materials:

  • Recombinant EhOASS3 enzyme

  • This compound

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • HEPES buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve the desired final concentrations for the assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, EhOASS3 enzyme, and varying concentrations of this compound or DMSO (as a vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding OAS and sodium sulfide to each well.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., using the Gaitonde method which measures cysteine concentration) at regular intervals for a set period (e.g., 10-15 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.

cluster_workflow EhOASS3 Inhibition Assay Workflow A Prepare this compound dilutions B Prepare reaction mixture (EhOASS3 + inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate reaction with OAS and Na₂S C->D E Measure absorbance kinetically D->E F Calculate initial velocities E->F G Determine % inhibition and IC50 F->G

Caption: Workflow for the EhOASS3 inhibition assay.

Protocol 2: Entamoeba histolytica Growth Inhibition Assay

This protocol outlines a method to assess the effect of this compound on the in vitro growth of E. histolytica trophozoites.

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Anaerobic gas pack system or anaerobic chamber

Procedure:

  • Cell Culture: Culture E. histolytica trophozoites in TYI-S-33 medium under axenic and anaerobic conditions at 37°C.

  • Cell Seeding: Harvest trophozoites in the logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL).

  • Compound Addition: Add serial dilutions of this compound (or DMSO for control) to the wells.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the DMSO control.

cluster_workflow E. histolytica Growth Inhibition Assay Workflow A Culture E. histolytica trophozoites B Seed cells into 96-well plates A->B C Add this compound dilutions B->C D Incubate anaerobically at 37°C C->D E Assess cell viability (e.g., ATP measurement) D->E F Calculate % growth inhibition E->F

Caption: Workflow for the E. histolytica growth inhibition assay.

Conclusion

This compound is a valuable tool for the scientific community engaged in anti-parasitic drug discovery and the fundamental research of Entamoeba histolytica biology. The provided data and protocols offer a framework for utilizing this chemical probe to further investigate the function of EhOASS3 and its potential as a therapeutic target. These methodologies can be adapted and optimized for specific experimental needs, contributing to a deeper understanding of the essential biochemical pathways in this important human pathogen.

References

F3226-1387: A Chemical Probe for Interrogating Entamoeba histolytica O-acetylserine Sulfhydrylase 3 (EhOASS3) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

F3226-1387 is a small molecule inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3), a key enzyme in the parasite's cysteine biosynthetic pathway.[1][2][3] This pathway is essential for the survival, growth, and pathogenesis of E. histolytica, the causative agent of amoebiasis.[1][4] Notably, the cysteine biosynthetic pathway is absent in humans, making its components, including EhOASS3, attractive targets for the development of novel anti-amoebic drugs.[1][5] this compound serves as a valuable chemical probe for studying the function of EhOASS3 and for validating it as a therapeutic target.

Cysteine Biosynthesis Pathway in Entamoeba histolytica

The de novo biosynthesis of L-cysteine in E. histolytica is a two-step enzymatic process. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to produce O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the pyridoxal 5'-phosphate (PLP)-dependent conversion of OAS and sulfide into L-cysteine.[4] E. histolytica possesses three isoforms of OASS: EhOASS1, EhOASS2, and EhOASS3.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica L_Serine L-Serine OAS O-acetylserine (OAS) L_Serine->OAS Acetyl-CoA SAT Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA L_Cysteine L-Cysteine OAS->L_Cysteine Sulfide EhOASS3 EhOASS3 Sulfide Sulfide F3226_1387 This compound F3226_1387->EhOASS3 inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica.

Quantitative Data

This compound has been characterized by its inhibitory activity against both the isolated EhOASS3 enzyme and the growth of E. histolytica trophozoites.

ParameterValueTargetReference
IC5038 µMEhOASS3[1][2][3]
Growth Inhibition72%E. histolytica trophozoites[1]

Experimental Protocols

The following protocols are based on established methods for the characterization of EhOASS inhibitors and their effects on E. histolytica.

Protocol 1: EhOASS3 Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against recombinant EhOASS3. The assay measures the rate of L-cysteine production.

Materials:

  • Recombinant EhOASS3 enzyme

  • This compound

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • HEPES buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve the desired final concentrations for the assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, EhOASS3 enzyme, and varying concentrations of this compound or DMSO (as a vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding OAS and sodium sulfide to each well.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., using the Gaitonde method which measures cysteine concentration) at regular intervals for a set period (e.g., 10-15 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.

cluster_workflow EhOASS3 Inhibition Assay Workflow A Prepare this compound dilutions B Prepare reaction mixture (EhOASS3 + inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate reaction with OAS and Na₂S C->D E Measure absorbance kinetically D->E F Calculate initial velocities E->F G Determine % inhibition and IC50 F->G

Caption: Workflow for the EhOASS3 inhibition assay.

Protocol 2: Entamoeba histolytica Growth Inhibition Assay

This protocol outlines a method to assess the effect of this compound on the in vitro growth of E. histolytica trophozoites.

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Anaerobic gas pack system or anaerobic chamber

Procedure:

  • Cell Culture: Culture E. histolytica trophozoites in TYI-S-33 medium under axenic and anaerobic conditions at 37°C.

  • Cell Seeding: Harvest trophozoites in the logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL).

  • Compound Addition: Add serial dilutions of this compound (or DMSO for control) to the wells.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the DMSO control.

cluster_workflow E. histolytica Growth Inhibition Assay Workflow A Culture E. histolytica trophozoites B Seed cells into 96-well plates A->B C Add this compound dilutions B->C D Incubate anaerobically at 37°C C->D E Assess cell viability (e.g., ATP measurement) D->E F Calculate % growth inhibition E->F

Caption: Workflow for the E. histolytica growth inhibition assay.

Conclusion

This compound is a valuable tool for the scientific community engaged in anti-parasitic drug discovery and the fundamental research of Entamoeba histolytica biology. The provided data and protocols offer a framework for utilizing this chemical probe to further investigate the function of EhOASS3 and its potential as a therapeutic target. These methodologies can be adapted and optimized for specific experimental needs, contributing to a deeper understanding of the essential biochemical pathways in this important human pathogen.

References

Troubleshooting & Optimization

F3226-1387 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of F3226-1387.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1] For most cell-based assays, a 10 mM stock solution in DMSO is a practical starting point.

Q2: Can I dissolve this compound in aqueous buffers like PBS or water?

A2: Direct dissolution of this compound in aqueous buffers such as PBS or water is not recommended due to its poor aqueous solubility. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the desired aqueous buffer.

Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the aqueous medium. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final DMSO concentration of 0.1% to 0.5% is often tolerated. Ensure your final DMSO concentration does not exceed this range unless you have tested for solvent toxicity in your specific cell line.

  • Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the DMSO stock can sometimes help improve solubility.[2]

  • Vortex immediately after dilution: Gently vortex or mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[2]

  • Sonication: In some cases, brief sonication of the final solution can help to dissolve fine precipitates. However, this should be done cautiously as it can degrade the compound or other media components.

Q4: What is the stability of this compound in DMSO and aqueous solutions?

Q5: What are the recommended storage conditions for solid this compound and its stock solutions?

A5:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Store 10 mM stock solutions in DMSO in tightly sealed vials at -20°C or -80°C. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Solid this compound does not dissolve in DMSO at 10 mM. Insufficient mixing or low-quality DMSO.Vortex the solution for several minutes. Gentle warming in a 37°C water bath may also aid dissolution. Ensure you are using anhydrous, high-purity DMSO.
Precipitate forms in the DMSO stock solution during storage. The compound has poor solubility at lower temperatures or has precipitated out during a freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] If precipitation persists, prepare a fresh stock solution. Aliquot the stock solution to minimize freeze-thaw cycles.
Cloudiness or turbidity appears in the cell culture media after adding this compound. This can indicate fine particulate precipitation or, in some cases, microbial contamination.Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. If it is a precipitate, refer to the solutions for immediate precipitation. If contamination is suspected, discard the culture and review your sterile techniques.
Inconsistent experimental results. Potential degradation of the compound in aqueous solution or variability in the amount of dissolved compound.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Ensure the compound is fully dissolved in the working solution before adding it to your assay.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.

SolventConcentrationTemperatureObservations
DMSO 10 mMRoom TemperatureClear solution[1]
Ethanol (100%) < 1 mMRoom TemperatureEstimated, likely poorly soluble
PBS (pH 7.4) < 10 µMRoom TemperatureEstimated, very poorly soluble
Water < 1 µMRoom TemperatureEstimated, practically insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 434.83 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.348 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • For storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of pre-warmed media).

  • Immediately after adding the DMSO stock to the media, gently vortex or pipette up and down to mix thoroughly and prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, consider preparing a lower concentration.

  • Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve aliquot Aliquot for Storage vortex_dissolve->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw_stock Thaw DMSO Stock store_frozen->thaw_stock For Experiment dilute Dilute Stock into Medium thaw_stock->dilute prewarm_media Pre-warm Aqueous Medium (37°C) prewarm_media->dilute mix Mix Immediately dilute->mix use_now Use in Experiment Immediately mix->use_now

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions start Precipitation Observed in Aqueous Medium? lower_conc Lower Final Concentration start->lower_conc Yes no_precipitate Proceed with Experiment start->no_precipitate No check_dmso Ensure Final DMSO is <0.5% lower_conc->check_dmso prewarm Pre-warm Medium before Dilution check_dmso->prewarm vortex Vortex Immediately after Dilution prewarm->vortex vortex->no_precipitate

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway substrate Serine + Acetyl-CoA enzyme EhOASS3 (O-acetylserine sulfhydrylase) substrate->enzyme product O-Acetylserine downstream Cysteine Biosynthesis & Amoebic Growth product->downstream enzyme->product inhibitor This compound inhibitor->enzyme

Caption: Hypothetical signaling pathway showing this compound inhibition.

References

F3226-1387 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of F3226-1387.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1] For most cell-based assays, a 10 mM stock solution in DMSO is a practical starting point.

Q2: Can I dissolve this compound in aqueous buffers like PBS or water?

A2: Direct dissolution of this compound in aqueous buffers such as PBS or water is not recommended due to its poor aqueous solubility. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the desired aqueous buffer.

Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the aqueous medium. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final DMSO concentration of 0.1% to 0.5% is often tolerated. Ensure your final DMSO concentration does not exceed this range unless you have tested for solvent toxicity in your specific cell line.

  • Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the DMSO stock can sometimes help improve solubility.[2]

  • Vortex immediately after dilution: Gently vortex or mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[2]

  • Sonication: In some cases, brief sonication of the final solution can help to dissolve fine precipitates. However, this should be done cautiously as it can degrade the compound or other media components.

Q4: What is the stability of this compound in DMSO and aqueous solutions?

Q5: What are the recommended storage conditions for solid this compound and its stock solutions?

A5:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Store 10 mM stock solutions in DMSO in tightly sealed vials at -20°C or -80°C. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Solid this compound does not dissolve in DMSO at 10 mM. Insufficient mixing or low-quality DMSO.Vortex the solution for several minutes. Gentle warming in a 37°C water bath may also aid dissolution. Ensure you are using anhydrous, high-purity DMSO.
Precipitate forms in the DMSO stock solution during storage. The compound has poor solubility at lower temperatures or has precipitated out during a freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] If precipitation persists, prepare a fresh stock solution. Aliquot the stock solution to minimize freeze-thaw cycles.
Cloudiness or turbidity appears in the cell culture media after adding this compound. This can indicate fine particulate precipitation or, in some cases, microbial contamination.Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. If it is a precipitate, refer to the solutions for immediate precipitation. If contamination is suspected, discard the culture and review your sterile techniques.
Inconsistent experimental results. Potential degradation of the compound in aqueous solution or variability in the amount of dissolved compound.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Ensure the compound is fully dissolved in the working solution before adding it to your assay.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.

SolventConcentrationTemperatureObservations
DMSO 10 mMRoom TemperatureClear solution[1]
Ethanol (100%) < 1 mMRoom TemperatureEstimated, likely poorly soluble
PBS (pH 7.4) < 10 µMRoom TemperatureEstimated, very poorly soluble
Water < 1 µMRoom TemperatureEstimated, practically insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 434.83 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.348 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • For storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of pre-warmed media).

  • Immediately after adding the DMSO stock to the media, gently vortex or pipette up and down to mix thoroughly and prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, consider preparing a lower concentration.

  • Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve aliquot Aliquot for Storage vortex_dissolve->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw_stock Thaw DMSO Stock store_frozen->thaw_stock For Experiment dilute Dilute Stock into Medium thaw_stock->dilute prewarm_media Pre-warm Aqueous Medium (37°C) prewarm_media->dilute mix Mix Immediately dilute->mix use_now Use in Experiment Immediately mix->use_now

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions start Precipitation Observed in Aqueous Medium? lower_conc Lower Final Concentration start->lower_conc Yes no_precipitate Proceed with Experiment start->no_precipitate No check_dmso Ensure Final DMSO is <0.5% lower_conc->check_dmso prewarm Pre-warm Medium before Dilution check_dmso->prewarm vortex Vortex Immediately after Dilution prewarm->vortex vortex->no_precipitate

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway substrate Serine + Acetyl-CoA enzyme EhOASS3 (O-acetylserine sulfhydrylase) substrate->enzyme product O-Acetylserine downstream Cysteine Biosynthesis & Amoebic Growth product->downstream enzyme->product inhibitor This compound inhibitor->enzyme

Caption: Hypothetical signaling pathway showing this compound inhibition.

References

Technical Support Center: Optimizing F3226-1387 Concentration for E. histolytica Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of F3226-1387 for the inhibition of Entamoeba histolytica.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for testing this compound against E. histolytica trophozoites?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution series spanning from 0.1 µM to 100 µM. This range is often sufficient to identify the half-maximal inhibitory concentration (IC50) for many anti-amoebic compounds. For comparison, the IC50 of metronidazole, a standard drug, is typically in the low micromolar range.[1][2]

Q2: What is the best solvent to use for dissolving this compound?

A2: Most small molecules for biological assays are first dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the E. histolytica trophozoites, typically kept at or below 0.5%.[1] Always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself does not affect parasite viability.

Q3: How long should I incubate the E. histolytica trophozoites with this compound?

A3: A standard incubation period for in vitro drug susceptibility assays with E. histolytica is 48 to 72 hours.[1][3] This duration is generally sufficient to observe significant effects on parasite growth and viability. Shorter incubation times may be used for specific mechanistic studies, but for determining IC50 values, a longer incubation is recommended.

Q4: What are the expected morphological changes in E. histolytica trophozoites upon successful inhibition by this compound?

A4: Successful inhibition of E. histolytica trophozoites typically leads to a reduction in number, loss of motility, and changes in morphology. Trophozoites may become rounded, detach from the culture vessel surface, and eventually lyse. Staining with viability dyes like trypan blue or fluorescein (B123965) diacetate (FDA) can be used to quantify the number of dead and live cells, respectively.[3][4][5]

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound across experiments.

  • Q: My calculated IC50 value for this compound varies significantly between replicate experiments. What could be the cause?

    • A: Inconsistent IC50 values can stem from several factors:

      • Inconsistent Parasite Numbers: Ensure that the initial seeding density of E. histolytica trophozoites is consistent across all wells and experiments. A hemocytometer should be used for accurate cell counting.

      • Variable Parasite Health: Use parasites from a log-phase growth culture for your assays. Parasites from a stationary phase culture may show different susceptibilities to the compound.

      • Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Poor pipetting technique can also introduce variability.

      • Fluctuations in Incubation Conditions: E. histolytica requires anaerobic or microaerophilic conditions.[6][7] Ensure that your incubation system (e.g., GasPak jar or anaerobic chamber) maintains a consistent atmosphere.

Issue 2: this compound precipitates in the culture medium.

  • Q: I observed a precipitate in the wells after adding my this compound stock solution to the culture medium. How can I resolve this?

    • A: Compound precipitation can lead to inaccurate and non-reproducible results. Consider the following solutions:

      • Reduce Final DMSO Concentration: If your stock solution is too concentrated, the final DMSO percentage might be too high, or the compound may crash out when diluted into the aqueous medium. Try lowering the stock concentration and adjusting the volume added.

      • Test Alternative Solvents: If DMSO is problematic, other solvents like ethanol (B145695) or methanol (B129727) could be tested, but their toxicity to E. histolytica must be evaluated first.

      • Assess Medium Composition: Some components of the culture medium, such as serum proteins, can interact with the compound.[4] You may need to test the solubility of this compound in the base medium before adding supplements. The presence of certain components like pyruvate (B1213749) and bicarbonate can also affect media stability.[8]

Issue 3: No significant inhibition of E. histolytica growth is observed even at high concentrations of this compound.

  • Q: I have tested this compound up to 100 µM, but I do not see a significant reduction in parasite viability. What should I do?

    • A: If this compound is not showing activity, consider these possibilities:

      • Compound Inactivity: The compound may genuinely be inactive against E. histolytica.

      • Compound Degradation: Ensure that the compound is stable under the experimental conditions (37°C, anaerobic environment). You may need to perform stability tests.

      • Membrane Permeability: The compound may not be able to cross the parasite's cell membrane. Some inhibitors, like E64, are less effective because they do not readily permeate membranes.[9]

      • Drug Resistance: While unlikely with a new compound, ensure you are using a drug-sensitive strain of E. histolytica (e.g., the standard HM-1:IMSS strain).

Quantitative Data Summary

The following tables provide reference IC50 values for various compounds against E. histolytica, which can be used as a benchmark for your experiments with this compound.

Table 1: IC50 Values of Standard Anti-amoebic Drugs

DrugE. histolytica StrainIC50 (µM)Reference
MetronidazoleHM-1:IMSS~5 - 13.2[1][2]
TinidazoleClinical Isolates12.4[2]
ChloroquineClinical Isolates26.3[2]
EmetineClinical Isolates31.2[2]

Table 2: IC50 Values of Investigational Compounds

Compound ClassExample CompoundE. histolytica StrainIC50 (µM)Reference
Farnesyltransferase InhibitorLonafarnibNot Specified>50% inhibition at 50 µM[10]
Pyridoxal Kinase InhibitorZINC26710739HM1:IMSS100 - 250[11]
Gold CompoundAuranofinNot Specified0.5[1]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for E. histolytica

This protocol is adapted from standard methods used for determining the IC50 of compounds against E. histolytica trophozoites.[1][3]

  • Parasite Culture: Culture E. histolytica trophozoites (e.g., HM-1:IMSS strain) axenically in TYI-S-33 medium at 37°C.

  • Parasite Harvesting: Harvest trophozoites from a log-phase culture (typically 48-72 hours post-subculture) by chilling the culture tubes on ice for 10 minutes to detach the cells, followed by centrifugation at 200 x g for 5 minutes.

  • Cell Counting: Resuspend the parasite pellet in fresh, pre-warmed medium and count the trophozoites using a hemocytometer. Adjust the cell density to 1 x 10^5 cells/mL.

  • Plate Seeding: Seed 10,000 trophozoites (100 µL of the cell suspension) into each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from your lowest to highest test concentration. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., metronidazole).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the parasites.

  • Incubation: Incubate the plate at 37°C for 48-72 hours in an anaerobic or microaerophilic environment (e.g., using a GasPak system).

  • Viability Assessment: After incubation, assess cell viability using one of the following methods:

    • Resazurin (B115843) Assay: Add resazurin solution to each well and incubate for 4-6 hours. Measure fluorescence to determine metabolic activity.

    • CellTiter-Glo® Assay: Use a commercial kit to measure ATP levels, which correlate with cell viability.[1]

    • Direct Counting: Aspirate the medium, lyse the cells, and count the remaining attached trophozoites using a hemocytometer.

  • Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture E. histolytica in TYI-S-33 Medium p2 Harvest Log-Phase Trophozoites p1->p2 p3 Count and Adjust Cell Density p2->p3 a1 Seed Trophozoites in 96-Well Plate p3->a1 p4 Prepare Serial Dilutions of this compound a2 Add Compound Dilutions to Wells p4->a2 a1->a2 a3 Incubate 48-72h at 37°C (Anaerobic) a2->a3 a4 Assess Cell Viability (e.g., Resazurin Assay) a3->a4 d1 Plot % Inhibition vs. Log [Concentration] a4->d1 d2 Calculate IC50 via Non-Linear Regression d1->d2

Caption: Workflow for determining the IC50 of this compound against E. histolytica.

hypothetical_pathway Hypothetical Signaling Pathway Inhibited by this compound growth_factor Growth Factor receptor Surface Receptor growth_factor->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates proliferation Cell Proliferation & Survival tf->proliferation Promotes inhibitor This compound inhibitor->kinase_b Inhibits

Caption: Hypothetical kinase cascade inhibited by this compound in E. histolytica.

troubleshooting_guide Troubleshooting Guide for Inconsistent IC50 Results start High Variability in IC50 Values q1 Is initial parasite seeding density consistent? start->q1 s1 Solution: Use hemocytometer for accurate counting. q1->s1 No q2 Are parasites from a healthy log-phase culture? q1->q2 Yes s1->q2 s2 Solution: Standardize parasite growth and harvest time. q2->s2 No q3 Are drug dilutions fresh and accurate? q2->q3 Yes s2->q3 s3 Solution: Prepare fresh dilutions and verify pipetting. q3->s3 No q4 Are incubation conditions stable? q3->q4 Yes s3->q4 s4 Solution: Ensure anaerobic system is sealed and functional. q4->s4 No end Consistent IC50 Results q4->end Yes s4->end

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Optimizing F3226-1387 Concentration for E. histolytica Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of F3226-1387 for the inhibition of Entamoeba histolytica.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for testing this compound against E. histolytica trophozoites?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution series spanning from 0.1 µM to 100 µM. This range is often sufficient to identify the half-maximal inhibitory concentration (IC50) for many anti-amoebic compounds. For comparison, the IC50 of metronidazole, a standard drug, is typically in the low micromolar range.[1][2]

Q2: What is the best solvent to use for dissolving this compound?

A2: Most small molecules for biological assays are first dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the E. histolytica trophozoites, typically kept at or below 0.5%.[1] Always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself does not affect parasite viability.

Q3: How long should I incubate the E. histolytica trophozoites with this compound?

A3: A standard incubation period for in vitro drug susceptibility assays with E. histolytica is 48 to 72 hours.[1][3] This duration is generally sufficient to observe significant effects on parasite growth and viability. Shorter incubation times may be used for specific mechanistic studies, but for determining IC50 values, a longer incubation is recommended.

Q4: What are the expected morphological changes in E. histolytica trophozoites upon successful inhibition by this compound?

A4: Successful inhibition of E. histolytica trophozoites typically leads to a reduction in number, loss of motility, and changes in morphology. Trophozoites may become rounded, detach from the culture vessel surface, and eventually lyse. Staining with viability dyes like trypan blue or fluorescein diacetate (FDA) can be used to quantify the number of dead and live cells, respectively.[3][4][5]

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound across experiments.

  • Q: My calculated IC50 value for this compound varies significantly between replicate experiments. What could be the cause?

    • A: Inconsistent IC50 values can stem from several factors:

      • Inconsistent Parasite Numbers: Ensure that the initial seeding density of E. histolytica trophozoites is consistent across all wells and experiments. A hemocytometer should be used for accurate cell counting.

      • Variable Parasite Health: Use parasites from a log-phase growth culture for your assays. Parasites from a stationary phase culture may show different susceptibilities to the compound.

      • Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Poor pipetting technique can also introduce variability.

      • Fluctuations in Incubation Conditions: E. histolytica requires anaerobic or microaerophilic conditions.[6][7] Ensure that your incubation system (e.g., GasPak jar or anaerobic chamber) maintains a consistent atmosphere.

Issue 2: this compound precipitates in the culture medium.

  • Q: I observed a precipitate in the wells after adding my this compound stock solution to the culture medium. How can I resolve this?

    • A: Compound precipitation can lead to inaccurate and non-reproducible results. Consider the following solutions:

      • Reduce Final DMSO Concentration: If your stock solution is too concentrated, the final DMSO percentage might be too high, or the compound may crash out when diluted into the aqueous medium. Try lowering the stock concentration and adjusting the volume added.

      • Test Alternative Solvents: If DMSO is problematic, other solvents like ethanol or methanol could be tested, but their toxicity to E. histolytica must be evaluated first.

      • Assess Medium Composition: Some components of the culture medium, such as serum proteins, can interact with the compound.[4] You may need to test the solubility of this compound in the base medium before adding supplements. The presence of certain components like pyruvate and bicarbonate can also affect media stability.[8]

Issue 3: No significant inhibition of E. histolytica growth is observed even at high concentrations of this compound.

  • Q: I have tested this compound up to 100 µM, but I do not see a significant reduction in parasite viability. What should I do?

    • A: If this compound is not showing activity, consider these possibilities:

      • Compound Inactivity: The compound may genuinely be inactive against E. histolytica.

      • Compound Degradation: Ensure that the compound is stable under the experimental conditions (37°C, anaerobic environment). You may need to perform stability tests.

      • Membrane Permeability: The compound may not be able to cross the parasite's cell membrane. Some inhibitors, like E64, are less effective because they do not readily permeate membranes.[9]

      • Drug Resistance: While unlikely with a new compound, ensure you are using a drug-sensitive strain of E. histolytica (e.g., the standard HM-1:IMSS strain).

Quantitative Data Summary

The following tables provide reference IC50 values for various compounds against E. histolytica, which can be used as a benchmark for your experiments with this compound.

Table 1: IC50 Values of Standard Anti-amoebic Drugs

DrugE. histolytica StrainIC50 (µM)Reference
MetronidazoleHM-1:IMSS~5 - 13.2[1][2]
TinidazoleClinical Isolates12.4[2]
ChloroquineClinical Isolates26.3[2]
EmetineClinical Isolates31.2[2]

Table 2: IC50 Values of Investigational Compounds

Compound ClassExample CompoundE. histolytica StrainIC50 (µM)Reference
Farnesyltransferase InhibitorLonafarnibNot Specified>50% inhibition at 50 µM[10]
Pyridoxal Kinase InhibitorZINC26710739HM1:IMSS100 - 250[11]
Gold CompoundAuranofinNot Specified0.5[1]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for E. histolytica

This protocol is adapted from standard methods used for determining the IC50 of compounds against E. histolytica trophozoites.[1][3]

  • Parasite Culture: Culture E. histolytica trophozoites (e.g., HM-1:IMSS strain) axenically in TYI-S-33 medium at 37°C.

  • Parasite Harvesting: Harvest trophozoites from a log-phase culture (typically 48-72 hours post-subculture) by chilling the culture tubes on ice for 10 minutes to detach the cells, followed by centrifugation at 200 x g for 5 minutes.

  • Cell Counting: Resuspend the parasite pellet in fresh, pre-warmed medium and count the trophozoites using a hemocytometer. Adjust the cell density to 1 x 10^5 cells/mL.

  • Plate Seeding: Seed 10,000 trophozoites (100 µL of the cell suspension) into each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from your lowest to highest test concentration. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., metronidazole).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the parasites.

  • Incubation: Incubate the plate at 37°C for 48-72 hours in an anaerobic or microaerophilic environment (e.g., using a GasPak system).

  • Viability Assessment: After incubation, assess cell viability using one of the following methods:

    • Resazurin Assay: Add resazurin solution to each well and incubate for 4-6 hours. Measure fluorescence to determine metabolic activity.

    • CellTiter-Glo® Assay: Use a commercial kit to measure ATP levels, which correlate with cell viability.[1]

    • Direct Counting: Aspirate the medium, lyse the cells, and count the remaining attached trophozoites using a hemocytometer.

  • Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture E. histolytica in TYI-S-33 Medium p2 Harvest Log-Phase Trophozoites p1->p2 p3 Count and Adjust Cell Density p2->p3 a1 Seed Trophozoites in 96-Well Plate p3->a1 p4 Prepare Serial Dilutions of this compound a2 Add Compound Dilutions to Wells p4->a2 a1->a2 a3 Incubate 48-72h at 37°C (Anaerobic) a2->a3 a4 Assess Cell Viability (e.g., Resazurin Assay) a3->a4 d1 Plot % Inhibition vs. Log [Concentration] a4->d1 d2 Calculate IC50 via Non-Linear Regression d1->d2

Caption: Workflow for determining the IC50 of this compound against E. histolytica.

hypothetical_pathway Hypothetical Signaling Pathway Inhibited by this compound growth_factor Growth Factor receptor Surface Receptor growth_factor->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates proliferation Cell Proliferation & Survival tf->proliferation Promotes inhibitor This compound inhibitor->kinase_b Inhibits

Caption: Hypothetical kinase cascade inhibited by this compound in E. histolytica.

troubleshooting_guide Troubleshooting Guide for Inconsistent IC50 Results start High Variability in IC50 Values q1 Is initial parasite seeding density consistent? start->q1 s1 Solution: Use hemocytometer for accurate counting. q1->s1 No q2 Are parasites from a healthy log-phase culture? q1->q2 Yes s1->q2 s2 Solution: Standardize parasite growth and harvest time. q2->s2 No q3 Are drug dilutions fresh and accurate? q2->q3 Yes s2->q3 s3 Solution: Prepare fresh dilutions and verify pipetting. q3->s3 No q4 Are incubation conditions stable? q3->q4 Yes s3->q4 s4 Solution: Ensure anaerobic system is sealed and functional. q4->s4 No end Consistent IC50 Results q4->end Yes s4->end

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Troubleshooting F3226-1387 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the F3226-1387 in vitro assay. This compound is a known inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3), with a reported IC50 of 38 µM.[1][2] Assays involving this compound are likely designed to screen for or characterize inhibitors of this enzyme.

General Assay Principles

The this compound in vitro assay is presumed to be an enzyme inhibition assay designed to measure the activity of EhOASS3. In such an assay, the enzyme, its substrate (O-acetylserine), and a sulfur source are combined, and the production of a product, such as cysteine or a chromogenic/fluorogenic analog, is measured over time. This compound or other test compounds are added to determine their effect on the enzyme's catalytic activity. Variability in this assay can arise from multiple factors, including reagent stability, environmental conditions, and procedural inconsistencies.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my background signal so high?

High background can obscure the true signal from the enzymatic reaction, reducing the assay's dynamic range and sensitivity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reagent Contamination Test all reagents for microbial contamination, as this can lead to non-specific signals.[3] Prepare fresh reagents if contamination is suspected.
Substrate Instability The substrate may be degrading spontaneously, leading to a product-like signal. Prepare the substrate solution fresh for each experiment and store it according to the manufacturer's instructions.
Autofluorescence/Autoluminescence of Compounds The test compound itself may be fluorescent or luminescent at the assay wavelengths. Run a control plate with the compound and all assay components except the enzyme to quantify this interference.
Inadequate Washing Steps If using a multi-step assay format (e.g., ELISA-style), insufficient washing can leave behind unbound reagents that contribute to the background signal.[3][5] Ensure thorough and consistent washing between steps.
Incorrect Plate Type Using a plate type not suited for the detection method can increase background. For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to reduce background fluorescence and light scatter.[4]
Q2: Why is my signal weak or absent?

A weak or absent signal can indicate a problem with one or more of the core assay components.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a fresh lot or a known positive control activator. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Suboptimal Reagent Concentration The concentration of the enzyme, substrate, or any co-factors may not be optimal. Perform a dose-response experiment to determine the optimal concentration for each reagent.[3]
Incorrect Buffer Conditions The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity. Verify that the buffer composition and pH are correct for the EhOASS3 enzyme.
Degraded Reagents Critical reagents, such as the substrate or detection probes, may have degraded over time or due to improper storage. Prepare fresh reagents and store them as recommended.[4]
Instrument Settings The settings on the plate reader (e.g., gain, excitation/emission wavelengths, integration time) may not be optimized for the assay. Consult the instrument's manual and perform optimization experiments.
Q3: My results show high variability (high Coefficient of Variation - CV). What can I do to improve reproducibility?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pipetting Inaccuracy Inaccurate or inconsistent pipetting is a major source of variability.[5] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[6]
Inconsistent Incubation Times Variations in incubation times between wells or plates can lead to significant differences in the final signal. Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently.
Temperature Fluctuations "Edge effects," where wells on the periphery of the plate behave differently, are often caused by temperature gradients during incubation.[5] Use a water bath or a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading.
Poor Reagent Mixing Failure to properly mix reagents before adding them to the plate can result in concentration gradients across the plate.[5] Gently vortex or invert reagent solutions before use.
Lot-to-Lot Reagent Variability Different lots of reagents, especially biological ones like enzymes and antibodies, can have different activity levels.[3] Qualify new lots of reagents by running them in parallel with the old lot.

Experimental Protocols

General Protocol for this compound Enzyme Inhibition Assay

This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the EhOASS3 enzyme in assay buffer.

    • Prepare a stock solution of the substrate (e.g., O-acetylserine) and a sulfur source in assay buffer.

    • Prepare a stock solution of this compound and any other test compounds in a suitable solvent (e.g., DMSO). Create a dilution series of the compounds.

    • Prepare a positive control (e.g., a known inhibitor) and a negative control (e.g., vehicle).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions (or controls) to the appropriate wells of a 384-well plate.

    • Add 20 µL of the EhOASS3 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate/sulfur source solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution, if applicable.

    • Read the plate on a plate reader at the appropriate wavelength for the detection method (e.g., absorbance at 412 nm for a colorimetric assay using DTNB).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data to the negative control (vehicle) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Assay Variability start Assay Variability Observed check_cv High CV? start->check_cv check_signal Low Signal? check_cv->check_signal No pipetting Review Pipetting Technique Calibrate Pipettes check_cv->pipetting Yes check_background High Background? check_signal->check_background No reagents Check Reagent Activity Prepare Fresh check_signal->reagents Yes contamination Check for Contamination Use Sterile Technique check_background->contamination Yes end Assay Optimized check_background->end No incubation Standardize Incubation Time and Temperature pipetting->incubation instrument Optimize Reader Settings reagents->instrument contamination->end incubation->end instrument->end

Caption: A flowchart for systematically troubleshooting common sources of in vitro assay variability.

Assay_Workflow Generalized Enzyme Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) dispense_compounds Dispense Compounds and Controls into Plate prep->dispense_compounds add_enzyme Add Enzyme Solution dispense_compounds->add_enzyme pre_incubation Pre-incubate Compounds and Enzyme add_enzyme->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation read_plate Read Plate on Plate Reader incubation->read_plate analyze Data Analysis (Background Subtraction, Normalization, IC50 Calculation) read_plate->analyze

Caption: A diagram illustrating the sequential steps of a typical enzyme inhibition assay.

References

Troubleshooting F3226-1387 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the F3226-1387 in vitro assay. This compound is a known inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3), with a reported IC50 of 38 µM.[1][2] Assays involving this compound are likely designed to screen for or characterize inhibitors of this enzyme.

General Assay Principles

The this compound in vitro assay is presumed to be an enzyme inhibition assay designed to measure the activity of EhOASS3. In such an assay, the enzyme, its substrate (O-acetylserine), and a sulfur source are combined, and the production of a product, such as cysteine or a chromogenic/fluorogenic analog, is measured over time. This compound or other test compounds are added to determine their effect on the enzyme's catalytic activity. Variability in this assay can arise from multiple factors, including reagent stability, environmental conditions, and procedural inconsistencies.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my background signal so high?

High background can obscure the true signal from the enzymatic reaction, reducing the assay's dynamic range and sensitivity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reagent Contamination Test all reagents for microbial contamination, as this can lead to non-specific signals.[3] Prepare fresh reagents if contamination is suspected.
Substrate Instability The substrate may be degrading spontaneously, leading to a product-like signal. Prepare the substrate solution fresh for each experiment and store it according to the manufacturer's instructions.
Autofluorescence/Autoluminescence of Compounds The test compound itself may be fluorescent or luminescent at the assay wavelengths. Run a control plate with the compound and all assay components except the enzyme to quantify this interference.
Inadequate Washing Steps If using a multi-step assay format (e.g., ELISA-style), insufficient washing can leave behind unbound reagents that contribute to the background signal.[3][5] Ensure thorough and consistent washing between steps.
Incorrect Plate Type Using a plate type not suited for the detection method can increase background. For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to reduce background fluorescence and light scatter.[4]
Q2: Why is my signal weak or absent?

A weak or absent signal can indicate a problem with one or more of the core assay components.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a fresh lot or a known positive control activator. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Suboptimal Reagent Concentration The concentration of the enzyme, substrate, or any co-factors may not be optimal. Perform a dose-response experiment to determine the optimal concentration for each reagent.[3]
Incorrect Buffer Conditions The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity. Verify that the buffer composition and pH are correct for the EhOASS3 enzyme.
Degraded Reagents Critical reagents, such as the substrate or detection probes, may have degraded over time or due to improper storage. Prepare fresh reagents and store them as recommended.[4]
Instrument Settings The settings on the plate reader (e.g., gain, excitation/emission wavelengths, integration time) may not be optimized for the assay. Consult the instrument's manual and perform optimization experiments.
Q3: My results show high variability (high Coefficient of Variation - CV). What can I do to improve reproducibility?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pipetting Inaccuracy Inaccurate or inconsistent pipetting is a major source of variability.[5] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[6]
Inconsistent Incubation Times Variations in incubation times between wells or plates can lead to significant differences in the final signal. Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently.
Temperature Fluctuations "Edge effects," where wells on the periphery of the plate behave differently, are often caused by temperature gradients during incubation.[5] Use a water bath or a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading.
Poor Reagent Mixing Failure to properly mix reagents before adding them to the plate can result in concentration gradients across the plate.[5] Gently vortex or invert reagent solutions before use.
Lot-to-Lot Reagent Variability Different lots of reagents, especially biological ones like enzymes and antibodies, can have different activity levels.[3] Qualify new lots of reagents by running them in parallel with the old lot.

Experimental Protocols

General Protocol for this compound Enzyme Inhibition Assay

This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the EhOASS3 enzyme in assay buffer.

    • Prepare a stock solution of the substrate (e.g., O-acetylserine) and a sulfur source in assay buffer.

    • Prepare a stock solution of this compound and any other test compounds in a suitable solvent (e.g., DMSO). Create a dilution series of the compounds.

    • Prepare a positive control (e.g., a known inhibitor) and a negative control (e.g., vehicle).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions (or controls) to the appropriate wells of a 384-well plate.

    • Add 20 µL of the EhOASS3 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate/sulfur source solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution, if applicable.

    • Read the plate on a plate reader at the appropriate wavelength for the detection method (e.g., absorbance at 412 nm for a colorimetric assay using DTNB).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data to the negative control (vehicle) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Assay Variability start Assay Variability Observed check_cv High CV? start->check_cv check_signal Low Signal? check_cv->check_signal No pipetting Review Pipetting Technique Calibrate Pipettes check_cv->pipetting Yes check_background High Background? check_signal->check_background No reagents Check Reagent Activity Prepare Fresh check_signal->reagents Yes contamination Check for Contamination Use Sterile Technique check_background->contamination Yes end Assay Optimized check_background->end No incubation Standardize Incubation Time and Temperature pipetting->incubation instrument Optimize Reader Settings reagents->instrument contamination->end incubation->end instrument->end

Caption: A flowchart for systematically troubleshooting common sources of in vitro assay variability.

Assay_Workflow Generalized Enzyme Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) dispense_compounds Dispense Compounds and Controls into Plate prep->dispense_compounds add_enzyme Add Enzyme Solution dispense_compounds->add_enzyme pre_incubation Pre-incubate Compounds and Enzyme add_enzyme->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation read_plate Read Plate on Plate Reader incubation->read_plate analyze Data Analysis (Background Subtraction, Normalization, IC50 Calculation) read_plate->analyze

Caption: A diagram illustrating the sequential steps of a typical enzyme inhibition assay.

References

Improving the stability of F3226-1387 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F3226-1387. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions to address common challenges related to its stability in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and hydrophobic small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various diseases, including cancer. This compound exerts its inhibitory effects by competing with ATP for the kinase domain of key proteins in this pathway.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.

  • High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the specific culture medium.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.

  • Temperature and pH: Fluctuations in temperature or pH can affect the solubility of this compound.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.[5]

Q4: How should I store this compound and its stock solutions?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[4] Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved by vortexing gently.

Q5: Can I use this compound in serum-free media?

A5: While this compound can be used in serum-free media, its stability and solubility may be reduced compared to serum-containing media. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution. When working with serum-free media, it is particularly important to optimize the dissolution and dilution procedures and consider using lower concentrations of this compound.

Troubleshooting Guides

Issue 1: Visible Precipitation of this compound in Culture Medium
Possible Cause Troubleshooting Step Expected Outcome
Solvent Shock Prepare an intermediate dilution of the DMSO stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium. Add the intermediate dilution dropwise while gently swirling the final medium.Gradual dilution reduces the solvent shock, preventing the compound from immediately precipitating.
Concentration Exceeds Solubility Perform a dose-response experiment to determine the highest soluble concentration of this compound that elicits the desired biological effect.Identification of an optimal concentration that is both effective and soluble.
Incomplete Dissolution of Stock Before preparing working solutions, ensure the this compound stock solution is completely dissolved. If necessary, gently warm the stock solution to 37°C or sonicate briefly.A clear stock solution ensures accurate and consistent final concentrations.
Media Formulation If possible, test the solubility of this compound in different types of culture media (e.g., DMEM vs. RPMI-1640). The composition of the media can influence compound solubility.[6][7][8]Improved solubility in an alternative, suitable medium for your cell line.
Issue 2: Inconsistent or Lack of Biological Effect
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Perform a stability study of this compound in your specific culture medium over the time course of your experiment using HPLC-MS. See the detailed protocol below.Determination of the compound's half-life in your experimental conditions, allowing for adjustment of treatment duration or frequency.
Adsorption to Plasticware Coat tissue culture plates with a non-adsorbent material or use low-binding plates. Alternatively, pre-incubate the plates with a blocking agent like bovine serum albumin (BSA).Reduced loss of the compound to the plastic surface, leading to a more accurate effective concentration.
Photodegradation Protect the culture plates from direct light exposure by wrapping them in aluminum foil or using amber-colored plates, especially during long incubation periods.Minimized light-induced degradation of the compound.
Oxidation Minimize the exposure of the compound and media to air. Consider using freshly prepared media and adding antioxidants like N-acetylcysteine if compatible with your experimental system.Reduced oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes a method to minimize precipitation when preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, serum-free cell culture medium (e.g., DMEM)

  • Sterile, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

  • Prepare a 100µM Intermediate Dilution:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 990 µL of serum-free cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Gently vortex the tube to mix. This creates a 100 µM intermediate dilution with a 1% DMSO concentration.

  • Prepare the Final Working Solution (Example: 1 µM):

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • To achieve a final concentration of 1 µM, add the 100 µM intermediate dilution at a 1:100 ratio (e.g., 100 µL of intermediate dilution to 9.9 mL of complete medium).

    • Add the intermediate dilution dropwise to the complete medium while gently swirling.

    • The final DMSO concentration in this example will be 0.01%.

Protocol 2: HPLC-MS Based Stability Assay of this compound in Culture Medium

This protocol outlines a method to quantify the stability of this compound in cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (with and without serum)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in pre-warmed complete cell culture medium (both with and without serum).

    • Add 200 µL of the this compound-containing medium to triplicate wells of a 96-well plate for each condition.

    • As a control, add 200 µL of medium without this compound to another set of wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect 20 µL aliquots from each well.

    • Immediately add the 20 µL aliquot to a microcentrifuge tube containing 180 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and extract the compound.

  • Sample Processing:

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.

Data Presentation:

The results of the stability assay can be summarized in the following tables:

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
298.2 ± 1.5
495.6 ± 2.1
890.1 ± 3.2
2475.4 ± 4.5
4858.9 ± 5.1
7242.3 ± 6.3

Table 2: Stability of this compound (10 µM) in Serum-Free DMEM at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
292.5 ± 2.3
485.1 ± 3.6
872.8 ± 4.9
2445.7 ± 5.8
4825.3 ± 6.2
7210.9 ± 4.7

Visualizations

Signaling Pathway

This compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream F3226 This compound F3226->PI3K F3226->mTORC2 F3226->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Start: Prepare this compound working solution in media incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect aliquots at specified time points (0, 2, 4, 8, 24, 48, 72h) incubate->sample extract Protein precipitation and compound extraction (Acetonitrile + 0.1% Formic Acid) sample->extract centrifuge Centrifuge to pellet protein extract->centrifuge analyze Analyze supernatant by HPLC-MS centrifuge->analyze end End: Determine % compound remaining vs. time analyze->end

Caption: Workflow for assessing the stability of this compound in culture media.

References

Improving the stability of F3226-1387 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F3226-1387. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions to address common challenges related to its stability in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and hydrophobic small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various diseases, including cancer. This compound exerts its inhibitory effects by competing with ATP for the kinase domain of key proteins in this pathway.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.

  • High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the specific culture medium.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.

  • Temperature and pH: Fluctuations in temperature or pH can affect the solubility of this compound.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.[5]

Q4: How should I store this compound and its stock solutions?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[4] Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved by vortexing gently.

Q5: Can I use this compound in serum-free media?

A5: While this compound can be used in serum-free media, its stability and solubility may be reduced compared to serum-containing media. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution. When working with serum-free media, it is particularly important to optimize the dissolution and dilution procedures and consider using lower concentrations of this compound.

Troubleshooting Guides

Issue 1: Visible Precipitation of this compound in Culture Medium
Possible Cause Troubleshooting Step Expected Outcome
Solvent Shock Prepare an intermediate dilution of the DMSO stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium. Add the intermediate dilution dropwise while gently swirling the final medium.Gradual dilution reduces the solvent shock, preventing the compound from immediately precipitating.
Concentration Exceeds Solubility Perform a dose-response experiment to determine the highest soluble concentration of this compound that elicits the desired biological effect.Identification of an optimal concentration that is both effective and soluble.
Incomplete Dissolution of Stock Before preparing working solutions, ensure the this compound stock solution is completely dissolved. If necessary, gently warm the stock solution to 37°C or sonicate briefly.A clear stock solution ensures accurate and consistent final concentrations.
Media Formulation If possible, test the solubility of this compound in different types of culture media (e.g., DMEM vs. RPMI-1640). The composition of the media can influence compound solubility.[6][7][8]Improved solubility in an alternative, suitable medium for your cell line.
Issue 2: Inconsistent or Lack of Biological Effect
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Perform a stability study of this compound in your specific culture medium over the time course of your experiment using HPLC-MS. See the detailed protocol below.Determination of the compound's half-life in your experimental conditions, allowing for adjustment of treatment duration or frequency.
Adsorption to Plasticware Coat tissue culture plates with a non-adsorbent material or use low-binding plates. Alternatively, pre-incubate the plates with a blocking agent like bovine serum albumin (BSA).Reduced loss of the compound to the plastic surface, leading to a more accurate effective concentration.
Photodegradation Protect the culture plates from direct light exposure by wrapping them in aluminum foil or using amber-colored plates, especially during long incubation periods.Minimized light-induced degradation of the compound.
Oxidation Minimize the exposure of the compound and media to air. Consider using freshly prepared media and adding antioxidants like N-acetylcysteine if compatible with your experimental system.Reduced oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes a method to minimize precipitation when preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, serum-free cell culture medium (e.g., DMEM)

  • Sterile, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

  • Prepare a 100µM Intermediate Dilution:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 990 µL of serum-free cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Gently vortex the tube to mix. This creates a 100 µM intermediate dilution with a 1% DMSO concentration.

  • Prepare the Final Working Solution (Example: 1 µM):

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • To achieve a final concentration of 1 µM, add the 100 µM intermediate dilution at a 1:100 ratio (e.g., 100 µL of intermediate dilution to 9.9 mL of complete medium).

    • Add the intermediate dilution dropwise to the complete medium while gently swirling.

    • The final DMSO concentration in this example will be 0.01%.

Protocol 2: HPLC-MS Based Stability Assay of this compound in Culture Medium

This protocol outlines a method to quantify the stability of this compound in cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (with and without serum)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with 0.1% formic acid

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in pre-warmed complete cell culture medium (both with and without serum).

    • Add 200 µL of the this compound-containing medium to triplicate wells of a 96-well plate for each condition.

    • As a control, add 200 µL of medium without this compound to another set of wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect 20 µL aliquots from each well.

    • Immediately add the 20 µL aliquot to a microcentrifuge tube containing 180 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and extract the compound.

  • Sample Processing:

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.

Data Presentation:

The results of the stability assay can be summarized in the following tables:

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
298.2 ± 1.5
495.6 ± 2.1
890.1 ± 3.2
2475.4 ± 4.5
4858.9 ± 5.1
7242.3 ± 6.3

Table 2: Stability of this compound (10 µM) in Serum-Free DMEM at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
292.5 ± 2.3
485.1 ± 3.6
872.8 ± 4.9
2445.7 ± 5.8
4825.3 ± 6.2
7210.9 ± 4.7

Visualizations

Signaling Pathway

This compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream F3226 This compound F3226->PI3K F3226->mTORC2 F3226->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Start: Prepare this compound working solution in media incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect aliquots at specified time points (0, 2, 4, 8, 24, 48, 72h) incubate->sample extract Protein precipitation and compound extraction (Acetonitrile + 0.1% Formic Acid) sample->extract centrifuge Centrifuge to pellet protein extract->centrifuge analyze Analyze supernatant by HPLC-MS centrifuge->analyze end End: Determine % compound remaining vs. time analyze->end

Caption: Workflow for assessing the stability of this compound in culture media.

References

Technical Support Center: Mitigating Off-Target Effects of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3). By understanding and mitigating these effects, researchers can ensure the validity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme, with a reported IC50 value of 38 μM.[1][2] Its primary function is to suppress the growth of the amoeba by targeting this key metabolic enzyme.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a small molecule inhibitor, like this compound, with biomolecules other than its intended target.[3][4] These interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses, making it crucial to differentiate between on-target and off-target effects.[3][5]

Q3: How can I determine if an observed phenotype is a result of an on-target or off-target effect of this compound?

A multi-faceted approach is recommended to dissect the specificity of this compound's action in your experiments. Key strategies include performing dose-response analyses, conducting rescue experiments with a drug-resistant target, and using a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated.[3][4]

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with the known function of EhOASS3.

If you observe a cellular response that is not readily explained by the inhibition of O-acetylserine sulfhydrylase, it may be due to an off-target effect.

Troubleshooting Workflow:

start Phenotype Inconsistent with EhOASS3 Inhibition dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Phenotype EC50 with EhOASS3 IC50 dose_response->compare_potency discrepancy Significant Potency Discrepancy? compare_potency->discrepancy structurally_unrelated Use Structurally Unrelated EhOASS3 Inhibitor discrepancy->structurally_unrelated Yes on_target Likely On-Target Effect discrepancy->on_target No phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated off_target Likely Off-Target Effect rescue_experiment Perform Rescue Experiment (e.g., overexpress EhOASS3) phenotype_replicated->rescue_experiment No phenotype_replicated->on_target Yes phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->off_target No phenotype_rescued->on_target Yes

Caption: Troubleshooting workflow for inconsistent phenotypes.

Explanation:

  • Dose-Response Analysis: A clear correlation between the concentration of this compound required to inhibit EhOASS3 and the concentration that produces the observed phenotype suggests an on-target effect.[3]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor of EhOASS3 with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Rescue Experiment: If the overexpression of EhOASS3 or the introduction of a drug-resistant mutant of the enzyme reverses the observed phenotype, this provides strong evidence for on-target activity.[3]

Issue 2: this compound induces toxicity in host cells at concentrations required for amoebicidal activity.

Toxicity in host cells is a common concern with small molecule inhibitors and can be indicative of off-target effects.

Hypothetical Signaling Pathway of Off-Target Toxicity:

F3226_1387 This compound EhOASS3 EhOASS3 (On-Target) F3226_1387->EhOASS3 Inhibits Off_Target_Kinase Host Cell Kinase X (Off-Target) F3226_1387->Off_Target_Kinase Inhibits Amoeba_Growth Amoeba Growth Inhibition EhOASS3->Amoeba_Growth Leads to Downstream_Signaling Downstream Signaling Cascade Off_Target_Kinase->Downstream_Signaling Blocks Apoptosis Host Cell Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Hypothetical off-target pathway of this compound.

Troubleshooting Steps:

  • Lower the Concentration: Determine the minimal concentration of this compound required for effective inhibition of EhOASS3 and amoeba growth. Using concentrations at or slightly above the IC50 for the primary target can minimize engagement with lower-affinity off-targets.[3]

  • Counter-Screening: Test the effect of this compound on a host cell line that does not express a homolog of the target enzyme. If toxicity persists, it is likely due to off-target effects.[4]

  • Broad-Panel Screening: To identify potential off-targets, consider screening this compound against a panel of common off-target protein families, such as kinases or G-protein coupled receptors.[3]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data to differentiate on-target from potential off-target effects.

Table 1: Dose-Response Analysis of this compound

ParameterThis compound Concentration
EhOASS3 Inhibition (IC50) 38 µM
Amoebicidal Activity (EC50) 45 µM
Host Cell Toxicity (CC50) > 200 µM
Hypothetical Off-Target Effect (EC50) 150 µM

Table 2: Selectivity Profile of this compound and a Structurally Unrelated Inhibitor

CompoundEhOASS3 IC50 (µM)Hypothetical Off-Target Kinase X IC50 (µM)Selectivity Index (Off-Target/On-Target)
This compound 381503.9
Inhibitor B 50> 500> 10

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine and compare the potency of this compound for its on-target effect (inhibition of EhOASS3) and any observed off-target phenotype.

Methodology:

  • On-Target Assay:

    • Perform a biochemical assay to measure the enzymatic activity of purified EhOASS3 in the presence of serial dilutions of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of EhOASS3 activity.

  • Off-Target Phenotype Assay:

    • Culture host cells and treat with the same serial dilutions of this compound.

    • Measure the phenotypic endpoint of interest (e.g., cell viability, apoptosis marker expression) after a defined incubation period.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal phenotypic effect.

  • Data Analysis:

    • Compare the IC50 and EC50 values. A significant difference in potency may indicate an off-target effect.[4]

Protocol 2: Rescue Experiment Using a Drug-Resistant Mutant

Objective: To confirm that the observed biological effect of this compound is mediated through its intended target, EhOASS3.

Methodology:

  • Generate Resistant Mutant: Introduce a mutation in the EhOASS3 gene that is predicted to disrupt this compound binding without abolishing enzyme activity.

  • Transfection: Transfect E. histolytica with either the wild-type EhOASS3 or the drug-resistant mutant.

  • Inhibitor Treatment: Treat both transfected cell lines with a concentration of this compound that is effective against the wild-type.

  • Phenotypic Assessment: Measure the phenotype of interest (e.g., cell growth) in both cell lines.

Expected Outcome: If the phenotype is reversed or significantly reduced in the cells expressing the resistant mutant, this strongly supports an on-target mechanism.[3]

Logical Relationship of On- and Off-Target Effects:

cluster_observed_effects Observed Biological Effects cluster_molecular_interactions Molecular Interactions OnTarget On-Target Effects (e.g., Amoeba Growth Inhibition) OffTarget Off-Target Effects (e.g., Host Cell Toxicity) F3226_1387 This compound PrimaryTarget Primary Target (EhOASS3) F3226_1387->PrimaryTarget High Affinity OtherTargets Other Cellular Targets F3226_1387->OtherTargets Lower Affinity PrimaryTarget->OnTarget Causes OtherTargets->OffTarget Causes

Caption: Relationship between molecular interactions and biological effects.

References

Technical Support Center: Mitigating Off-Target Effects of F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3). By understanding and mitigating these effects, researchers can ensure the validity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) enzyme, with a reported IC50 value of 38 μM.[1][2] Its primary function is to suppress the growth of the amoeba by targeting this key metabolic enzyme.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a small molecule inhibitor, like this compound, with biomolecules other than its intended target.[3][4] These interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses, making it crucial to differentiate between on-target and off-target effects.[3][5]

Q3: How can I determine if an observed phenotype is a result of an on-target or off-target effect of this compound?

A multi-faceted approach is recommended to dissect the specificity of this compound's action in your experiments. Key strategies include performing dose-response analyses, conducting rescue experiments with a drug-resistant target, and using a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated.[3][4]

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with the known function of EhOASS3.

If you observe a cellular response that is not readily explained by the inhibition of O-acetylserine sulfhydrylase, it may be due to an off-target effect.

Troubleshooting Workflow:

start Phenotype Inconsistent with EhOASS3 Inhibition dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Phenotype EC50 with EhOASS3 IC50 dose_response->compare_potency discrepancy Significant Potency Discrepancy? compare_potency->discrepancy structurally_unrelated Use Structurally Unrelated EhOASS3 Inhibitor discrepancy->structurally_unrelated Yes on_target Likely On-Target Effect discrepancy->on_target No phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated off_target Likely Off-Target Effect rescue_experiment Perform Rescue Experiment (e.g., overexpress EhOASS3) phenotype_replicated->rescue_experiment No phenotype_replicated->on_target Yes phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->off_target No phenotype_rescued->on_target Yes

Caption: Troubleshooting workflow for inconsistent phenotypes.

Explanation:

  • Dose-Response Analysis: A clear correlation between the concentration of this compound required to inhibit EhOASS3 and the concentration that produces the observed phenotype suggests an on-target effect.[3]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor of EhOASS3 with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Rescue Experiment: If the overexpression of EhOASS3 or the introduction of a drug-resistant mutant of the enzyme reverses the observed phenotype, this provides strong evidence for on-target activity.[3]

Issue 2: this compound induces toxicity in host cells at concentrations required for amoebicidal activity.

Toxicity in host cells is a common concern with small molecule inhibitors and can be indicative of off-target effects.

Hypothetical Signaling Pathway of Off-Target Toxicity:

F3226_1387 This compound EhOASS3 EhOASS3 (On-Target) F3226_1387->EhOASS3 Inhibits Off_Target_Kinase Host Cell Kinase X (Off-Target) F3226_1387->Off_Target_Kinase Inhibits Amoeba_Growth Amoeba Growth Inhibition EhOASS3->Amoeba_Growth Leads to Downstream_Signaling Downstream Signaling Cascade Off_Target_Kinase->Downstream_Signaling Blocks Apoptosis Host Cell Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Hypothetical off-target pathway of this compound.

Troubleshooting Steps:

  • Lower the Concentration: Determine the minimal concentration of this compound required for effective inhibition of EhOASS3 and amoeba growth. Using concentrations at or slightly above the IC50 for the primary target can minimize engagement with lower-affinity off-targets.[3]

  • Counter-Screening: Test the effect of this compound on a host cell line that does not express a homolog of the target enzyme. If toxicity persists, it is likely due to off-target effects.[4]

  • Broad-Panel Screening: To identify potential off-targets, consider screening this compound against a panel of common off-target protein families, such as kinases or G-protein coupled receptors.[3]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data to differentiate on-target from potential off-target effects.

Table 1: Dose-Response Analysis of this compound

ParameterThis compound Concentration
EhOASS3 Inhibition (IC50) 38 µM
Amoebicidal Activity (EC50) 45 µM
Host Cell Toxicity (CC50) > 200 µM
Hypothetical Off-Target Effect (EC50) 150 µM

Table 2: Selectivity Profile of this compound and a Structurally Unrelated Inhibitor

CompoundEhOASS3 IC50 (µM)Hypothetical Off-Target Kinase X IC50 (µM)Selectivity Index (Off-Target/On-Target)
This compound 381503.9
Inhibitor B 50> 500> 10

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine and compare the potency of this compound for its on-target effect (inhibition of EhOASS3) and any observed off-target phenotype.

Methodology:

  • On-Target Assay:

    • Perform a biochemical assay to measure the enzymatic activity of purified EhOASS3 in the presence of serial dilutions of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of EhOASS3 activity.

  • Off-Target Phenotype Assay:

    • Culture host cells and treat with the same serial dilutions of this compound.

    • Measure the phenotypic endpoint of interest (e.g., cell viability, apoptosis marker expression) after a defined incubation period.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal phenotypic effect.

  • Data Analysis:

    • Compare the IC50 and EC50 values. A significant difference in potency may indicate an off-target effect.[4]

Protocol 2: Rescue Experiment Using a Drug-Resistant Mutant

Objective: To confirm that the observed biological effect of this compound is mediated through its intended target, EhOASS3.

Methodology:

  • Generate Resistant Mutant: Introduce a mutation in the EhOASS3 gene that is predicted to disrupt this compound binding without abolishing enzyme activity.

  • Transfection: Transfect E. histolytica with either the wild-type EhOASS3 or the drug-resistant mutant.

  • Inhibitor Treatment: Treat both transfected cell lines with a concentration of this compound that is effective against the wild-type.

  • Phenotypic Assessment: Measure the phenotype of interest (e.g., cell growth) in both cell lines.

Expected Outcome: If the phenotype is reversed or significantly reduced in the cells expressing the resistant mutant, this strongly supports an on-target mechanism.[3]

Logical Relationship of On- and Off-Target Effects:

cluster_observed_effects Observed Biological Effects cluster_molecular_interactions Molecular Interactions OnTarget On-Target Effects (e.g., Amoeba Growth Inhibition) OffTarget Off-Target Effects (e.g., Host Cell Toxicity) F3226_1387 This compound PrimaryTarget Primary Target (EhOASS3) F3226_1387->PrimaryTarget High Affinity OtherTargets Other Cellular Targets F3226_1387->OtherTargets Lower Affinity PrimaryTarget->OnTarget Causes OtherTargets->OffTarget Causes

Caption: Relationship between molecular interactions and biological effects.

References

Technical Support Center: F3226-1387 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the hypothetical compound F3226-1387 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Compound this compound is hypothesized to be a potent inducer of apoptosis in rapidly dividing cells. Its mechanism is thought to involve the activation of the intrinsic apoptotic pathway by disrupting mitochondrial outer membrane permeabilization (MOMP).[1][2] This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[3][4]

Q2: Which type of cytotoxicity assay is most suitable for this compound?

A2: The choice of assay depends on the specific research question.

  • For initial screening and IC50 determination: A metabolic activity assay like the MTT or XTT assay is recommended due to its high throughput and sensitivity.

  • To confirm cell death via membrane disruption: An LDH release assay is suitable, as it measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

  • To investigate the apoptotic pathway: An Annexin V/PI staining assay analyzed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%.[8]

Q4: What is an IC50 value and how do I interpret it for this compound?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of this compound required to inhibit a biological process, such as cell proliferation or viability, by 50%.[9][10][11] A lower IC50 value indicates higher potency.[12] To determine the IC50, you should perform a dose-response experiment, plotting cell viability against a range of this compound concentrations. The resulting data is then fitted to a sigmoidal curve to calculate the IC50.[9][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the cytotoxicity assessment of this compound.

Problem 1: High Variability Between Replicate Wells

Question: My cytotoxicity assay results show significant variability between replicate wells for the same concentration of this compound. What could be the cause?

Answer: High variability can undermine the reliability of your results. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use reverse pipetting, especially for viscous solutions.[8]
"Edge Effect" in Plates Evaporation in the outer wells of a microplate can concentrate solutes and affect cell growth.[14] To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
Incomplete Reagent Mixing After adding this compound or assay reagents, ensure thorough but gentle mixing by tapping the plate or using a plate shaker.
Problem 2: Low Signal or No Dose-Response Observed

Question: I am not observing a significant cytotoxic effect, even at high concentrations of this compound. Why might this be happening?

Answer: A lack of a clear dose-response curve could be due to several factors related to the compound, the cells, or the assay itself.

Potential Cause Troubleshooting Steps
Compound Inactivity Ensure your stock solution of this compound has not degraded. Prepare fresh dilutions from a new aliquot for each experiment.
Suboptimal Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[15]
Cell Line Resistance The chosen cell line may be resistant to this compound's mechanism of action. Consider testing a panel of different cell lines or using a positive control compound known to induce cell death in your system.[8]
Serum Interference Components in fetal bovine serum (FBS) can sometimes bind to the compound, reducing its effective concentration.[16] Consider reducing the serum concentration during the treatment period, but first, confirm that lower serum levels do not affect the viability of your control cells.[17]
Assay Timing If you are measuring apoptosis, the peak of the response can be transient. Analyzing at a very late time point may miss the apoptotic window as cells progress to secondary necrosis.[18]
Problem 3: High Background Signal in Control Wells

Question: My negative control (untreated) and vehicle control (DMSO-only) wells show high levels of cytotoxicity. What should I do?

Answer: High background can mask the true effect of your compound. The following table outlines possible reasons and solutions.

Potential Cause Troubleshooting Steps
Cell Culture Contamination Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can induce cell death.[19][20] Visually inspect cultures for turbidity or color changes and perform regular mycoplasma testing.[21][22]
Solvent (DMSO) Toxicity High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1% v/v) and is consistent across all wells, including the vehicle control.
Poor Cell Health Using cells from a very high passage number or cells that were overgrown before seeding can lead to spontaneous cell death.[23] Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase when seeded.
Harsh Cell Handling Over-trypsinization or excessive centrifugation can damage cells, leading to increased cell death. Handle cells gently throughout the experimental process.

Hypothetical Experimental Data

The following tables represent example data for the cytotoxic effects of this compound on a hypothetical cancer cell line (e.g., HeLa).

Table 1: Dose-Response of this compound on HeLa Cells after 48h Treatment (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2500.085100.0%
0.11.1800.07094.4%
10.9500.06576.0%
50.6300.05050.4%
100.3500.04028.0%
500.1500.02512.0%
1000.0800.0156.4%

Based on this data, the estimated IC50 value for this compound is approximately 5 µM.

Table 2: Time-Course of Cytotoxicity for 10 µM this compound (LDH Release Assay)

Incubation Time (h)Mean LDH Release (OD 490 nm)Std. Deviation% Cytotoxicity
00.0500.0080.0%
120.1500.01512.5%
240.4500.03050.0%
480.7800.05591.3%
720.8200.06096.3%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and medium-only controls. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional controls: a "maximum LDH release" control (treat cells with a lysis buffer 45 minutes before the endpoint) and a "medium background" control (medium without cells).

  • Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.[8]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.[8]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction if required by the kit and measure the absorbance at 490 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity after correcting for background, using the formula provided by the assay kit manufacturer.

Visualizations

Signaling Pathway Diagram

F3226_1387_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion F3226_1387 This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) F3226_1387->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrial Membrane Bax_Bak->Mitochondrion Induces MOMP CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes Mitochondrion->CytoC Release Mito_CytoC Cytochrome c

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells 1. Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 2. Incubate for 24h (Allow Attachment) seed_cells->incubate1 treat 3. Treat with this compound (Dose-Response) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read 6. Read Plate (Spectrophotometer) assay->read analyze 7. Data Analysis (% Viability, IC50) read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes no_response No Dose-Response? start->no_response No check_seeding Check Cell Seeding Protocol & Pipetting Technique high_variability->check_seeding Yes edge_effect Mitigate Edge Effects high_variability->edge_effect Also consider check_compound Verify Compound Integrity & Concentration no_response->check_compound Yes time_course Perform Time-Course Experiment no_response->time_course Also consider check_cells Test Different Cell Line & Check Passage # no_response->check_cells Also consider high_background High Background in Controls? no_response->high_background No check_contamination Test for Mycoplasma & Contamination high_background->check_contamination Yes check_dmso Verify DMSO Concentration is Non-Toxic high_background->check_dmso Also consider

Caption: Troubleshooting decision tree for inconsistent assay results.

References

Technical Support Center: F3226-1387 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the hypothetical compound F3226-1387 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Compound this compound is hypothesized to be a potent inducer of apoptosis in rapidly dividing cells. Its mechanism is thought to involve the activation of the intrinsic apoptotic pathway by disrupting mitochondrial outer membrane permeabilization (MOMP).[1][2] This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[3][4]

Q2: Which type of cytotoxicity assay is most suitable for this compound?

A2: The choice of assay depends on the specific research question.

  • For initial screening and IC50 determination: A metabolic activity assay like the MTT or XTT assay is recommended due to its high throughput and sensitivity.

  • To confirm cell death via membrane disruption: An LDH release assay is suitable, as it measures the activity of lactate dehydrogenase released from damaged cells.

  • To investigate the apoptotic pathway: An Annexin V/PI staining assay analyzed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%.[8]

Q4: What is an IC50 value and how do I interpret it for this compound?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of this compound required to inhibit a biological process, such as cell proliferation or viability, by 50%.[9][10][11] A lower IC50 value indicates higher potency.[12] To determine the IC50, you should perform a dose-response experiment, plotting cell viability against a range of this compound concentrations. The resulting data is then fitted to a sigmoidal curve to calculate the IC50.[9][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the cytotoxicity assessment of this compound.

Problem 1: High Variability Between Replicate Wells

Question: My cytotoxicity assay results show significant variability between replicate wells for the same concentration of this compound. What could be the cause?

Answer: High variability can undermine the reliability of your results. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use reverse pipetting, especially for viscous solutions.[8]
"Edge Effect" in Plates Evaporation in the outer wells of a microplate can concentrate solutes and affect cell growth.[14] To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
Incomplete Reagent Mixing After adding this compound or assay reagents, ensure thorough but gentle mixing by tapping the plate or using a plate shaker.
Problem 2: Low Signal or No Dose-Response Observed

Question: I am not observing a significant cytotoxic effect, even at high concentrations of this compound. Why might this be happening?

Answer: A lack of a clear dose-response curve could be due to several factors related to the compound, the cells, or the assay itself.

Potential Cause Troubleshooting Steps
Compound Inactivity Ensure your stock solution of this compound has not degraded. Prepare fresh dilutions from a new aliquot for each experiment.
Suboptimal Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[15]
Cell Line Resistance The chosen cell line may be resistant to this compound's mechanism of action. Consider testing a panel of different cell lines or using a positive control compound known to induce cell death in your system.[8]
Serum Interference Components in fetal bovine serum (FBS) can sometimes bind to the compound, reducing its effective concentration.[16] Consider reducing the serum concentration during the treatment period, but first, confirm that lower serum levels do not affect the viability of your control cells.[17]
Assay Timing If you are measuring apoptosis, the peak of the response can be transient. Analyzing at a very late time point may miss the apoptotic window as cells progress to secondary necrosis.[18]
Problem 3: High Background Signal in Control Wells

Question: My negative control (untreated) and vehicle control (DMSO-only) wells show high levels of cytotoxicity. What should I do?

Answer: High background can mask the true effect of your compound. The following table outlines possible reasons and solutions.

Potential Cause Troubleshooting Steps
Cell Culture Contamination Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can induce cell death.[19][20] Visually inspect cultures for turbidity or color changes and perform regular mycoplasma testing.[21][22]
Solvent (DMSO) Toxicity High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1% v/v) and is consistent across all wells, including the vehicle control.
Poor Cell Health Using cells from a very high passage number or cells that were overgrown before seeding can lead to spontaneous cell death.[23] Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase when seeded.
Harsh Cell Handling Over-trypsinization or excessive centrifugation can damage cells, leading to increased cell death. Handle cells gently throughout the experimental process.

Hypothetical Experimental Data

The following tables represent example data for the cytotoxic effects of this compound on a hypothetical cancer cell line (e.g., HeLa).

Table 1: Dose-Response of this compound on HeLa Cells after 48h Treatment (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2500.085100.0%
0.11.1800.07094.4%
10.9500.06576.0%
50.6300.05050.4%
100.3500.04028.0%
500.1500.02512.0%
1000.0800.0156.4%

Based on this data, the estimated IC50 value for this compound is approximately 5 µM.

Table 2: Time-Course of Cytotoxicity for 10 µM this compound (LDH Release Assay)

Incubation Time (h)Mean LDH Release (OD 490 nm)Std. Deviation% Cytotoxicity
00.0500.0080.0%
120.1500.01512.5%
240.4500.03050.0%
480.7800.05591.3%
720.8200.06096.3%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and medium-only controls. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional controls: a "maximum LDH release" control (treat cells with a lysis buffer 45 minutes before the endpoint) and a "medium background" control (medium without cells).

  • Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.[8]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.[8]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction if required by the kit and measure the absorbance at 490 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity after correcting for background, using the formula provided by the assay kit manufacturer.

Visualizations

Signaling Pathway Diagram

F3226_1387_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion F3226_1387 This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) F3226_1387->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrial Membrane Bax_Bak->Mitochondrion Induces MOMP CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes Mitochondrion->CytoC Release Mito_CytoC Cytochrome c

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells 1. Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 2. Incubate for 24h (Allow Attachment) seed_cells->incubate1 treat 3. Treat with this compound (Dose-Response) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read 6. Read Plate (Spectrophotometer) assay->read analyze 7. Data Analysis (% Viability, IC50) read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes no_response No Dose-Response? start->no_response No check_seeding Check Cell Seeding Protocol & Pipetting Technique high_variability->check_seeding Yes edge_effect Mitigate Edge Effects high_variability->edge_effect Also consider check_compound Verify Compound Integrity & Concentration no_response->check_compound Yes time_course Perform Time-Course Experiment no_response->time_course Also consider check_cells Test Different Cell Line & Check Passage # no_response->check_cells Also consider high_background High Background in Controls? no_response->high_background No check_contamination Test for Mycoplasma & Contamination high_background->check_contamination Yes check_dmso Verify DMSO Concentration is Non-Toxic high_background->check_dmso Also consider

Caption: Troubleshooting decision tree for inconsistent assay results.

References

How to prevent F3226-1387 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing precipitation of F3226-1387 in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from stock solutions can compromise the accuracy and reproducibility of experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound precipitated out of my DMSO stock solution upon storage. What should I do?

Immediate Steps:

  • Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes.

  • Vortexing/Sonication: After warming, vortex the solution vigorously or place it in a sonicator bath for 5-10 minutes to aid redissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.

Long-Term Prevention:

  • Lower Concentration: The most common cause of precipitation is storing the compound at a concentration above its solubility limit in DMSO. Consider preparing a new stock solution at a lower concentration.

  • Storage Temperature: Store the stock solution at the recommended temperature, typically -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[1]

  • Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. Ensure the DMSO is anhydrous and handle it in a low-humidity environment.

Q2: this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium). How can I prevent this?

This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment.

Troubleshooting Steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions. For instance, first, dilute the DMSO stock into a smaller volume of media and then add this intermediate dilution to the final volume.[1]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.[2] It is crucial to determine the DMSO tolerance of your specific cell line.[2]

  • Use of Co-solvents: In some cases, using a co-solvent in the final solution can improve solubility.[1] Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), or Tween 80.[1] The compatibility and potential toxicity of any co-solvent must be validated for your experimental system.[2]

  • Pre-warming the Medium: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes prevent precipitation that occurs due to temperature-dependent solubility.[2]

Frequently Asked Questions (FAQs)

What is the recommended solvent for this compound stock solutions?

For many small molecules in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds.[3] However, it is crucial to consult the manufacturer's datasheet for specific solubility information for this compound.

At what temperature should I store my this compound stock solutions?

Stock solutions in DMSO should typically be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Always refer to the product-specific storage guidelines if available. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1][4]

How can I determine the maximum soluble concentration of this compound in my experimental medium?

Determining the kinetic solubility of your compound in your specific cell culture medium is essential.[2] A 96-well plate-based solubility assay can be performed. Please see the detailed protocol in the "Experimental Protocols" section below.

Could the pH of my medium be causing precipitation?

Yes, a shift in pH can affect the ionization state of a compound, which in turn can alter its solubility.[5] If you suspect pH-related issues, consider using a buffered medium, such as one containing HEPES, to maintain a stable pH.[2]

Data Presentation

The following table summarizes key parameters to consider for preventing precipitation of this compound.

ParameterRecommendationRationale
Stock Solution Concentration Prepare at a concentration well below the known solubility limit in the chosen solvent.Storing solutions at or near their saturation point increases the risk of precipitation with slight changes in temperature or solvent composition.[6]
Storage Temperature -20°C for short-term, -80°C for long-term.[1]Lower temperatures slow down potential degradation, but freezing can cause precipitation if the compound's solubility decreases significantly at lower temperatures.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1][4]
Final DMSO Concentration in Assay Typically <0.5% for cell-based assays.[2]Balances compound solubility with potential cellular toxicity from the solvent.
Aqueous Dilution Method Stepwise dilution or pre-dilution in a small volume of medium.[1]Minimizes rapid solvent exchange that can cause the compound to crash out of solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.

  • Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass of this compound * Volume in Liters).

  • Weighing: Accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots. Store at -20°C or -80°C.[1]

Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay

  • Prepare a serial dilution of this compound in DMSO: Start with a high concentration (e.g., 10 mM) and perform 2-fold serial dilutions in 100% DMSO in a 96-well plate.

  • Prepare the assay plate: In a new 96-well plate, add your cell culture medium to each well.

  • Add the compound dilutions: Transfer a small, equal volume (e.g., 1 µL) of each DMSO dilution of this compound to the wells containing the medium. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Controls: Include negative controls (medium with DMSO only) and a blank (medium only).[2]

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 1-2 hours).[2]

  • Analysis: Assess for precipitation. This can be done visually using a microscope or quantitatively by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.[2] An increase in absorbance or scattering indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering compared to the negative control is considered its kinetic solubility under these conditions.[2]

Mandatory Visualizations

Precipitation_Troubleshooting_Workflow cluster_prevention Long-Term Prevention start Precipitation Observed in Stock Solution warm_vortex Warm to 37°C and Vortex/Sonicate start->warm_vortex check_dissolved Is Precipitate Dissolved? warm_vortex->check_dissolved lower_conc Prepare New Stock at Lower Concentration check_dissolved->lower_conc No use_solution Use Solution for Experiment check_dissolved->use_solution Yes aliquot Aliquot for Single Use check_solvent Use Anhydrous Solvent

Caption: Workflow for troubleshooting precipitation in stock solutions.

Aqueous_Dilution_Pathway cluster_dilution Dilution into Aqueous Medium start High Concentration This compound in DMSO Stock direct_dilution Direct Dilution start->direct_dilution stepwise_dilution Stepwise Dilution start->stepwise_dilution precipitation Precipitation Occurs direct_dilution->precipitation High Probability soluble Compound Remains Soluble stepwise_dilution->soluble Higher Probability

Caption: Impact of dilution method on compound solubility.

References

How to prevent F3226-1387 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing precipitation of F3226-1387 in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from stock solutions can compromise the accuracy and reproducibility of experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound precipitated out of my DMSO stock solution upon storage. What should I do?

Immediate Steps:

  • Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes.

  • Vortexing/Sonication: After warming, vortex the solution vigorously or place it in a sonicator bath for 5-10 minutes to aid redissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.

Long-Term Prevention:

  • Lower Concentration: The most common cause of precipitation is storing the compound at a concentration above its solubility limit in DMSO. Consider preparing a new stock solution at a lower concentration.

  • Storage Temperature: Store the stock solution at the recommended temperature, typically -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[1]

  • Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. Ensure the DMSO is anhydrous and handle it in a low-humidity environment.

Q2: this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium). How can I prevent this?

This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment.

Troubleshooting Steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions. For instance, first, dilute the DMSO stock into a smaller volume of media and then add this intermediate dilution to the final volume.[1]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.[2] It is crucial to determine the DMSO tolerance of your specific cell line.[2]

  • Use of Co-solvents: In some cases, using a co-solvent in the final solution can improve solubility.[1] Common co-solvents include ethanol, polyethylene glycol (PEG), or Tween 80.[1] The compatibility and potential toxicity of any co-solvent must be validated for your experimental system.[2]

  • Pre-warming the Medium: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes prevent precipitation that occurs due to temperature-dependent solubility.[2]

Frequently Asked Questions (FAQs)

What is the recommended solvent for this compound stock solutions?

For many small molecules in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds.[3] However, it is crucial to consult the manufacturer's datasheet for specific solubility information for this compound.

At what temperature should I store my this compound stock solutions?

Stock solutions in DMSO should typically be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Always refer to the product-specific storage guidelines if available. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1][4]

How can I determine the maximum soluble concentration of this compound in my experimental medium?

Determining the kinetic solubility of your compound in your specific cell culture medium is essential.[2] A 96-well plate-based solubility assay can be performed. Please see the detailed protocol in the "Experimental Protocols" section below.

Could the pH of my medium be causing precipitation?

Yes, a shift in pH can affect the ionization state of a compound, which in turn can alter its solubility.[5] If you suspect pH-related issues, consider using a buffered medium, such as one containing HEPES, to maintain a stable pH.[2]

Data Presentation

The following table summarizes key parameters to consider for preventing precipitation of this compound.

ParameterRecommendationRationale
Stock Solution Concentration Prepare at a concentration well below the known solubility limit in the chosen solvent.Storing solutions at or near their saturation point increases the risk of precipitation with slight changes in temperature or solvent composition.[6]
Storage Temperature -20°C for short-term, -80°C for long-term.[1]Lower temperatures slow down potential degradation, but freezing can cause precipitation if the compound's solubility decreases significantly at lower temperatures.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1][4]
Final DMSO Concentration in Assay Typically <0.5% for cell-based assays.[2]Balances compound solubility with potential cellular toxicity from the solvent.
Aqueous Dilution Method Stepwise dilution or pre-dilution in a small volume of medium.[1]Minimizes rapid solvent exchange that can cause the compound to crash out of solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.

  • Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass of this compound * Volume in Liters).

  • Weighing: Accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots. Store at -20°C or -80°C.[1]

Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay

  • Prepare a serial dilution of this compound in DMSO: Start with a high concentration (e.g., 10 mM) and perform 2-fold serial dilutions in 100% DMSO in a 96-well plate.

  • Prepare the assay plate: In a new 96-well plate, add your cell culture medium to each well.

  • Add the compound dilutions: Transfer a small, equal volume (e.g., 1 µL) of each DMSO dilution of this compound to the wells containing the medium. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Controls: Include negative controls (medium with DMSO only) and a blank (medium only).[2]

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 1-2 hours).[2]

  • Analysis: Assess for precipitation. This can be done visually using a microscope or quantitatively by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.[2] An increase in absorbance or scattering indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering compared to the negative control is considered its kinetic solubility under these conditions.[2]

Mandatory Visualizations

Precipitation_Troubleshooting_Workflow cluster_prevention Long-Term Prevention start Precipitation Observed in Stock Solution warm_vortex Warm to 37°C and Vortex/Sonicate start->warm_vortex check_dissolved Is Precipitate Dissolved? warm_vortex->check_dissolved lower_conc Prepare New Stock at Lower Concentration check_dissolved->lower_conc No use_solution Use Solution for Experiment check_dissolved->use_solution Yes aliquot Aliquot for Single Use check_solvent Use Anhydrous Solvent

Caption: Workflow for troubleshooting precipitation in stock solutions.

Aqueous_Dilution_Pathway cluster_dilution Dilution into Aqueous Medium start High Concentration This compound in DMSO Stock direct_dilution Direct Dilution start->direct_dilution stepwise_dilution Stepwise Dilution start->stepwise_dilution precipitation Precipitation Occurs direct_dilution->precipitation High Probability soluble Compound Remains Soluble stepwise_dilution->soluble Higher Probability

Caption: Impact of dilution method on compound solubility.

References

Refining F3226-1387 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F3226-1387. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on refining treatment duration for maximal therapeutic effect.

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. Determining the optimal treatment duration is crucial for achieving sustained pathway inhibition and inducing the desired cellular phenotype (e.g., apoptosis) while minimizing potential for acquired resistance.

This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, detailed protocols for key assays, and tools for data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for treatment duration in vitro?

A1: For initial characterization of this compound, we recommend a time-course experiment ranging from 24 to 72 hours. This duration is typically sufficient to observe significant effects on both target inhibition (p-ERK levels) and cell viability in sensitive cell lines.

Q2: How does treatment duration typically influence the IC50 value?

A2: Generally, the calculated IC50 value for this compound will decrease as the treatment duration increases. A 24-hour treatment may primarily show a cytostatic effect, while longer durations (48-72 hours) are often required to observe significant cytotoxic effects, leading to a lower IC50. See Table 1 for example data.

Q3: Why might I observe a rebound in ERK phosphorylation after initial inhibition with this compound?

A3: A rebound in p-ERK levels during continuous exposure can indicate the activation of feedback loops or bypass mechanisms within the cancer cells. This is a known phenomenon with inhibitors of the MAPK pathway. If a rebound is observed, it may be necessary to investigate intermittent dosing strategies or combination therapies.

Q4: What are the essential assays for determining the optimal treatment duration?

A4: A multi-faceted approach is recommended.

  • Western Blot: To confirm target engagement and assess the duration of ERK phosphorylation inhibition.

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): To measure the impact on cell proliferation and determine time-dependent effects on IC50.[1][2][3]

  • Apoptosis Assay (e.g., Annexin V/PI staining): To quantify the induction of apoptosis and distinguish it from necrosis, confirming the mechanism of cell death.[4][5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent IC50 values across replicate experiments at the same time point.

  • Possible Cause 1: Pipetting Error or Inconsistent Cell Seeding. Uneven cell distribution in a 96-well plate is a common source of variability.[8][9]

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. When seeding, mix the cell stock after every few rows. Consider using a multichannel pipette for more consistent dispensing.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[9]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate at high concentrations in culture media.

    • Solution: Visually inspect the media in wells with the highest compound concentrations under a microscope. If crystals are visible, consider using a lower top concentration or preparing the compound in a different solvent system (ensure solvent controls are included).

Issue 2: High cell viability is observed, despite Western blot data confirming strong p-ERK inhibition.

  • Possible Cause 1: Cytostatic vs. Cytotoxic Effect. Inhibition of the MEK/ERK pathway can initially lead to cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect).

    • Solution: Extend the treatment duration. Run the viability assay at later time points, such as 96 or 120 hours, to allow sufficient time for apoptotic processes to execute.

  • Possible Cause 2: Cellular Quiescence or Slow Proliferation. The cell line being used may have a very long doubling time, or treatment may induce a state of quiescence.

    • Solution: Confirm the doubling time of your cell line. Assays that measure metabolic activity, like MTT, depend on active proliferation.[10] Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based quantification assay (e.g., CyQUANT) at the end of the experiment.

  • Possible Cause 3: Assay Interference. The compound itself may interfere with the chemistry of the viability assay. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[11]

    • Solution: Run a control plate with the full range of this compound concentrations in cell-free media to check for direct reduction of the assay reagent. If interference is detected, switch to an alternative viability assay (e.g., CellTiter-Glo, which measures ATP).

Issue 3: Loss of this compound efficacy in long-term ( > 1 week) culture.

  • Possible Cause 1: Acquired Resistance. Cancer cells can develop resistance to targeted therapies over time through various mechanisms, including secondary mutations or activation of bypass signaling pathways.[12]

    • Solution: This is a complex biological phenomenon. To investigate, you may need to establish a drug-resistant cell line by continuous culture with escalating doses of this compound.[13] Subsequent analysis (e.g., RNA-seq, phosphoproteomics) can help identify the resistance mechanism.

  • Possible Cause 2: Compound Instability. The compound may degrade in the culture medium over extended periods at 37°C.

    • Solution: Perform a stability test of this compound in your specific culture medium. If degradation is significant, the medium containing fresh compound should be replaced every 48-72 hours during long-term experiments.

Data Presentation

Effective data organization is key to interpreting time-course experiments.

Table 1: Effect of Treatment Duration on this compound IC50 in HT-29 Cells

Treatment Duration IC50 (nM) 95% Confidence Interval
24 hours 85.2 (75.1 - 96.6)
48 hours 31.5 (27.8 - 35.7)

| 72 hours | 12.8 | (11.0 - 14.9) |

Table 2: Time-Course of Apoptosis Induction by this compound (100 nM) in A375 Cells

Treatment Duration % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
12 hours 4.1% 2.5%
24 hours 15.8% 5.3%
48 hours 38.2% 14.7%

| 72 hours | 45.1% | 25.9% |

Table 3: Quantification of p-ERK Inhibition Over Time by this compound (100 nM)

Treatment Duration Relative p-ERK/Total ERK Ratio (Normalized to Control)
1 hour 0.08
8 hours 0.05
24 hours 0.12

| 48 hours | 0.25 (Slight Rebound) |

Visualizations and Workflows

Signaling Pathway

MEK_Inhibition_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation F3226_1387 This compound F3226_1387->MEK

Caption: this compound inhibits MEK1/2 in the MAPK pathway.

Experimental Workflow

Optimal_Duration_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Decision start Seed Cells in Multi-Well Plates treat Treat with this compound (Dose-Response) start->treat timepoints Incubate for 24h, 48h, 72h treat->timepoints viability Perform MTT Assay timepoints->viability select_dose Select IC50 & 10x IC50 Concentrations viability->select_dose time_course_protein Time-Course Treatment (1h, 8h, 24h, 48h) select_dose->time_course_protein time_course_apoptosis Time-Course Treatment (24h, 48h, 72h) select_dose->time_course_apoptosis western Western Blot for p-ERK / Total ERK time_course_protein->western analyze Analyze All Data: IC50 vs. Time Apoptosis vs. Time p-ERK Kinetics western->analyze facs Annexin V/PI Flow Cytometry time_course_apoptosis->facs facs->analyze decision Determine Optimal Duration: Balance of max apoptosis & sustained p-ERK block analyze->decision

Caption: Workflow for determining optimal treatment duration.

Troubleshooting Logic

Troubleshooting_Tree start Problem: High Viability Despite p-ERK Inhibition q1 Is treatment duration < 72h? start->q1 s1 Solution: Extend duration to 96h+ to allow for apoptosis q1->s1 Yes q2 Is the cell line slow-growing? q1->q2 No end Issue Resolved s1->end s2 Solution: Use a direct cell count or DNA-based viability assay q2->s2 Yes q3 Does compound interfere with the assay? q2->q3 No s2->end s3 Solution: Run cell-free control. Switch to orthogonal assay (e.g., CellTiter-Glo) q3->s3 Yes q3->end No s3->end

References

Refining F3226-1387 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F3226-1387. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on refining treatment duration for maximal therapeutic effect.

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. Determining the optimal treatment duration is crucial for achieving sustained pathway inhibition and inducing the desired cellular phenotype (e.g., apoptosis) while minimizing potential for acquired resistance.

This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, detailed protocols for key assays, and tools for data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for treatment duration in vitro?

A1: For initial characterization of this compound, we recommend a time-course experiment ranging from 24 to 72 hours. This duration is typically sufficient to observe significant effects on both target inhibition (p-ERK levels) and cell viability in sensitive cell lines.

Q2: How does treatment duration typically influence the IC50 value?

A2: Generally, the calculated IC50 value for this compound will decrease as the treatment duration increases. A 24-hour treatment may primarily show a cytostatic effect, while longer durations (48-72 hours) are often required to observe significant cytotoxic effects, leading to a lower IC50. See Table 1 for example data.

Q3: Why might I observe a rebound in ERK phosphorylation after initial inhibition with this compound?

A3: A rebound in p-ERK levels during continuous exposure can indicate the activation of feedback loops or bypass mechanisms within the cancer cells. This is a known phenomenon with inhibitors of the MAPK pathway. If a rebound is observed, it may be necessary to investigate intermittent dosing strategies or combination therapies.

Q4: What are the essential assays for determining the optimal treatment duration?

A4: A multi-faceted approach is recommended.

  • Western Blot: To confirm target engagement and assess the duration of ERK phosphorylation inhibition.

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): To measure the impact on cell proliferation and determine time-dependent effects on IC50.[1][2][3]

  • Apoptosis Assay (e.g., Annexin V/PI staining): To quantify the induction of apoptosis and distinguish it from necrosis, confirming the mechanism of cell death.[4][5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent IC50 values across replicate experiments at the same time point.

  • Possible Cause 1: Pipetting Error or Inconsistent Cell Seeding. Uneven cell distribution in a 96-well plate is a common source of variability.[8][9]

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. When seeding, mix the cell stock after every few rows. Consider using a multichannel pipette for more consistent dispensing.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[9]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate at high concentrations in culture media.

    • Solution: Visually inspect the media in wells with the highest compound concentrations under a microscope. If crystals are visible, consider using a lower top concentration or preparing the compound in a different solvent system (ensure solvent controls are included).

Issue 2: High cell viability is observed, despite Western blot data confirming strong p-ERK inhibition.

  • Possible Cause 1: Cytostatic vs. Cytotoxic Effect. Inhibition of the MEK/ERK pathway can initially lead to cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect).

    • Solution: Extend the treatment duration. Run the viability assay at later time points, such as 96 or 120 hours, to allow sufficient time for apoptotic processes to execute.

  • Possible Cause 2: Cellular Quiescence or Slow Proliferation. The cell line being used may have a very long doubling time, or treatment may induce a state of quiescence.

    • Solution: Confirm the doubling time of your cell line. Assays that measure metabolic activity, like MTT, depend on active proliferation.[10] Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based quantification assay (e.g., CyQUANT) at the end of the experiment.

  • Possible Cause 3: Assay Interference. The compound itself may interfere with the chemistry of the viability assay. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[11]

    • Solution: Run a control plate with the full range of this compound concentrations in cell-free media to check for direct reduction of the assay reagent. If interference is detected, switch to an alternative viability assay (e.g., CellTiter-Glo, which measures ATP).

Issue 3: Loss of this compound efficacy in long-term ( > 1 week) culture.

  • Possible Cause 1: Acquired Resistance. Cancer cells can develop resistance to targeted therapies over time through various mechanisms, including secondary mutations or activation of bypass signaling pathways.[12]

    • Solution: This is a complex biological phenomenon. To investigate, you may need to establish a drug-resistant cell line by continuous culture with escalating doses of this compound.[13] Subsequent analysis (e.g., RNA-seq, phosphoproteomics) can help identify the resistance mechanism.

  • Possible Cause 2: Compound Instability. The compound may degrade in the culture medium over extended periods at 37°C.

    • Solution: Perform a stability test of this compound in your specific culture medium. If degradation is significant, the medium containing fresh compound should be replaced every 48-72 hours during long-term experiments.

Data Presentation

Effective data organization is key to interpreting time-course experiments.

Table 1: Effect of Treatment Duration on this compound IC50 in HT-29 Cells

Treatment Duration IC50 (nM) 95% Confidence Interval
24 hours 85.2 (75.1 - 96.6)
48 hours 31.5 (27.8 - 35.7)

| 72 hours | 12.8 | (11.0 - 14.9) |

Table 2: Time-Course of Apoptosis Induction by this compound (100 nM) in A375 Cells

Treatment Duration % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
12 hours 4.1% 2.5%
24 hours 15.8% 5.3%
48 hours 38.2% 14.7%

| 72 hours | 45.1% | 25.9% |

Table 3: Quantification of p-ERK Inhibition Over Time by this compound (100 nM)

Treatment Duration Relative p-ERK/Total ERK Ratio (Normalized to Control)
1 hour 0.08
8 hours 0.05
24 hours 0.12

| 48 hours | 0.25 (Slight Rebound) |

Visualizations and Workflows

Signaling Pathway

MEK_Inhibition_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation F3226_1387 This compound F3226_1387->MEK

Caption: this compound inhibits MEK1/2 in the MAPK pathway.

Experimental Workflow

Optimal_Duration_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Decision start Seed Cells in Multi-Well Plates treat Treat with this compound (Dose-Response) start->treat timepoints Incubate for 24h, 48h, 72h treat->timepoints viability Perform MTT Assay timepoints->viability select_dose Select IC50 & 10x IC50 Concentrations viability->select_dose time_course_protein Time-Course Treatment (1h, 8h, 24h, 48h) select_dose->time_course_protein time_course_apoptosis Time-Course Treatment (24h, 48h, 72h) select_dose->time_course_apoptosis western Western Blot for p-ERK / Total ERK time_course_protein->western analyze Analyze All Data: IC50 vs. Time Apoptosis vs. Time p-ERK Kinetics western->analyze facs Annexin V/PI Flow Cytometry time_course_apoptosis->facs facs->analyze decision Determine Optimal Duration: Balance of max apoptosis & sustained p-ERK block analyze->decision

Caption: Workflow for determining optimal treatment duration.

Troubleshooting Logic

Troubleshooting_Tree start Problem: High Viability Despite p-ERK Inhibition q1 Is treatment duration < 72h? start->q1 s1 Solution: Extend duration to 96h+ to allow for apoptosis q1->s1 Yes q2 Is the cell line slow-growing? q1->q2 No end Issue Resolved s1->end s2 Solution: Use a direct cell count or DNA-based viability assay q2->s2 Yes q3 Does compound interfere with the assay? q2->q3 No s2->end s3 Solution: Run cell-free control. Switch to orthogonal assay (e.g., CellTiter-Glo) q3->s3 Yes q3->end No s3->end

References

Addressing inconsistencies in F3226-1387 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: F3226-1387

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained using this compound, a selective inhibitor of the novel protein kinase, Kinase X.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than Expected IC50 Value for this compound in Cell-Based Assays

If you are observing a half-maximal inhibitory concentration (IC50) that is significantly higher than the expected range (10-50 nM), consider the following potential causes and solutions.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.Consistent IC50 values across experiments.
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift.Reduced variability in IC50 measurements.
Assay Incubation Time Optimize the incubation time with this compound. A shorter or longer incubation time may be required depending on the cell type and the specific downstream readout.IC50 values align with the expected range as the compound reaches its target and elicits a response.
High Cell Density Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Overly confluent cells may exhibit altered signaling and drug response.More reproducible and accurate IC50 values.
Serum Protein Binding If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform experiments in low-serum or serum-free media if compatible with your cell line.A lower IC50 value may be observed in low-serum or serum-free conditions.

Issue 2: Inconsistent Inhibition of Downstream Kinase X Signaling

Variable or weak inhibition of p-Substrate Y, a downstream target of Kinase X, as measured by Western Blot.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Compound Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for inhibiting p-Substrate Y in your specific cell line.Clear, dose-dependent inhibition of p-Substrate Y phosphorylation.
Incorrect Timing of Cell Lysis The phosphorylation of Substrate Y may be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.Consistent and maximal inhibition of p-Substrate Y at the optimal time point.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of Substrate Y during sample preparation.Stronger and more consistent p-Substrate Y signal in control samples and clearer inhibition with this compound.
Antibody Quality Validate the specificity of your primary antibodies for both total Substrate Y and p-Substrate Y. Use recommended antibody dilutions and blocking conditions.Clean Western blot bands at the correct molecular weight with minimal background.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the DMSO control and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blot for p-Substrate Y Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the optimized duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Substrate Y and total Substrate Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Q2: Can this compound be used in animal studies? A2: Yes, this compound has been formulated for in vivo use. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines.

Q3: Does this compound have off-target effects? A3: this compound is a highly selective inhibitor for Kinase X. However, as with any kinase inhibitor, off-target effects are possible at high concentrations. We recommend performing experiments using the lowest effective concentration and including appropriate controls.

Q4: What is the expected effect of this compound on cell cycle progression? A4: Inhibition of Kinase X by this compound is expected to induce G1 cell cycle arrest in sensitive cell lines. This can be assessed by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Visualizations

G cluster_workflow Troubleshooting Workflow: Inconsistent IC50 start Inconsistent IC50 Observed q1 Is the compound freshly prepared? start->q1 sol1 Prepare fresh aliquots q1->sol1 No q2 Are cell passage numbers consistent? q1->q2 Yes sol1->q2 sol2 Use low passage cells q2->sol2 No q3 Is cell density optimized? q2->q3 Yes sol2->q3 sol3 Optimize seeding density q3->sol3 No end_node Re-run Experiment q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for addressing inconsistent IC50 values.

G cluster_pathway Simplified Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Response Cellular Response (e.g., Proliferation) pSubstrateY->Response F3226_1387 This compound F3226_1387->KinaseX

Caption: Inhibition of the Kinase X signaling pathway by this compound.

G cluster_exp_workflow Western Blot Experimental Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection and Analysis F->G

Caption: Key steps in the Western Blotting experimental workflow.

Addressing inconsistencies in F3226-1387 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: F3226-1387

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained using this compound, a selective inhibitor of the novel protein kinase, Kinase X.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than Expected IC50 Value for this compound in Cell-Based Assays

If you are observing a half-maximal inhibitory concentration (IC50) that is significantly higher than the expected range (10-50 nM), consider the following potential causes and solutions.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.Consistent IC50 values across experiments.
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift.Reduced variability in IC50 measurements.
Assay Incubation Time Optimize the incubation time with this compound. A shorter or longer incubation time may be required depending on the cell type and the specific downstream readout.IC50 values align with the expected range as the compound reaches its target and elicits a response.
High Cell Density Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Overly confluent cells may exhibit altered signaling and drug response.More reproducible and accurate IC50 values.
Serum Protein Binding If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform experiments in low-serum or serum-free media if compatible with your cell line.A lower IC50 value may be observed in low-serum or serum-free conditions.

Issue 2: Inconsistent Inhibition of Downstream Kinase X Signaling

Variable or weak inhibition of p-Substrate Y, a downstream target of Kinase X, as measured by Western Blot.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Compound Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for inhibiting p-Substrate Y in your specific cell line.Clear, dose-dependent inhibition of p-Substrate Y phosphorylation.
Incorrect Timing of Cell Lysis The phosphorylation of Substrate Y may be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.Consistent and maximal inhibition of p-Substrate Y at the optimal time point.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of Substrate Y during sample preparation.Stronger and more consistent p-Substrate Y signal in control samples and clearer inhibition with this compound.
Antibody Quality Validate the specificity of your primary antibodies for both total Substrate Y and p-Substrate Y. Use recommended antibody dilutions and blocking conditions.Clean Western blot bands at the correct molecular weight with minimal background.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the DMSO control and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blot for p-Substrate Y Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the optimized duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Substrate Y and total Substrate Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Q2: Can this compound be used in animal studies? A2: Yes, this compound has been formulated for in vivo use. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines.

Q3: Does this compound have off-target effects? A3: this compound is a highly selective inhibitor for Kinase X. However, as with any kinase inhibitor, off-target effects are possible at high concentrations. We recommend performing experiments using the lowest effective concentration and including appropriate controls.

Q4: What is the expected effect of this compound on cell cycle progression? A4: Inhibition of Kinase X by this compound is expected to induce G1 cell cycle arrest in sensitive cell lines. This can be assessed by flow cytometry analysis of propidium iodide-stained cells.

Visualizations

G cluster_workflow Troubleshooting Workflow: Inconsistent IC50 start Inconsistent IC50 Observed q1 Is the compound freshly prepared? start->q1 sol1 Prepare fresh aliquots q1->sol1 No q2 Are cell passage numbers consistent? q1->q2 Yes sol1->q2 sol2 Use low passage cells q2->sol2 No q3 Is cell density optimized? q2->q3 Yes sol2->q3 sol3 Optimize seeding density q3->sol3 No end_node Re-run Experiment q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for addressing inconsistent IC50 values.

G cluster_pathway Simplified Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Response Cellular Response (e.g., Proliferation) pSubstrateY->Response F3226_1387 This compound F3226_1387->KinaseX

Caption: Inhibition of the Kinase X signaling pathway by this compound.

G cluster_exp_workflow Western Blot Experimental Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection and Analysis F->G

Caption: Key steps in the Western Blotting experimental workflow.

F3226-1387 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: F3226-1387

Initial Search Results Summary: Publicly available information indicates that "this compound" corresponds to ASTM F3226/F3226M , a standard specification for metallic press-connect fittings for piping and tubing systems[1][2]. It does not appear to be a designation for a chemical compound or biological reagent used in research or drug development.

Note to User: As the provided topic "this compound" does not align with the context of quality control and purity analysis for a research compound, the following technical support center has been created for a hypothetical small molecule kinase inhibitor, "Exemplar-42," to demonstrate the requested format and content structure. This guide is intended to serve as a template that can be adapted for your specific product.

Technical Support Center: Exemplar-42

Welcome to the technical support center for Exemplar-42, a novel kinase inhibitor for research use. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during quality control and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Exemplar-42?

A1: Exemplar-42 is readily soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into the desired aqueous medium. Please note that solubility in aqueous buffers is significantly lower and may be pH-dependent. Avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q2: How should I store Exemplar-42?

A2: For long-term storage, Exemplar-42 powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: What are the expected purity specifications for a new lot of Exemplar-42?

A3: Each new lot of Exemplar-42 is tested to meet stringent quality control specifications. The purity is determined by HPLC and should be ≥98%. The identity is confirmed by mass spectrometry and ¹H-NMR.

Q4: Can I use Exemplar-42 for in-vivo studies?

A4: Exemplar-42 is supplied for research use only. While preliminary studies may explore its use in animal models, formulation for in-vivo applications requires careful consideration of solubility and vehicle selection. A common starting point for formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal formulation must be determined empirically for your specific experimental model.

Quality Control & Purity Analysis Data

The following tables summarize the typical quality control specifications and analytical results for a representative lot of Exemplar-42.

Table 1: Quality Control Specifications

ParameterSpecificationMethod
Purity ≥ 98.0%HPLC (254 nm)
Identity Conforms to structure¹H-NMR
Molecular Weight 452.51 ± 0.5 DaLC-MS (ESI+)
Appearance White to off-white solidVisual Inspection
Solubility ≥ 100 mM in DMSOVisual Inspection

Table 2: Representative HPLC Purity Analysis Data

Lot NumberRetention Time (min)Peak Area (%)Purity Result
EX-001A5.7299.54Pass
EX-001B5.7199.31Pass
EX-002A5.7398.98Pass
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes the standard method for determining the purity of Exemplar-42.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in DMSO.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

If you observe unexpected peaks during HPLC analysis, it could indicate sample degradation, contamination, or issues with the HPLC system.

G A Unexpected HPLC Peaks Observed B Is the peak present in a blank (solvent-only) injection? A->B C Issue is likely system contamination (e.g., mobile phase, injector). B->C Yes D Does the peak's retention time match known degradants or impurities? B->D No E Peak may be a known impurity. Check Certificate of Analysis. D->E Yes F Peak may be a new degradant. Review sample handling and storage. D->F No G Consider performing stress testing (acid, base, heat) to identify potential degradants. F->G

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Issue 2: Poor Solubility in Aqueous Buffer

Exemplar-42 has low intrinsic aqueous solubility. If you experience precipitation when diluting a DMSO stock into your buffer, follow these steps.

G A Precipitation observed in aqueous buffer B What is the final DMSO concentration? A->B C Increase final DMSO concentration if experiment allows. (Typically <1% is tolerated by cells). B->C >1% D Check the pH of your buffer. Is the compound ionizable? B->D <1% E Adjust buffer pH to increase solubility of the ionized form. D->E F Decrease the final concentration of Exemplar-42. D->F G Consider adding solubilizing agents (e.g., surfactants like Tween-80) if compatible with the assay. F->G

Caption: Decision tree for resolving solubility issues of Exemplar-42 in aqueous solutions.

References

F3226-1387 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: F3226-1387

Initial Search Results Summary: Publicly available information indicates that "this compound" corresponds to ASTM F3226/F3226M , a standard specification for metallic press-connect fittings for piping and tubing systems[1][2]. It does not appear to be a designation for a chemical compound or biological reagent used in research or drug development.

Note to User: As the provided topic "this compound" does not align with the context of quality control and purity analysis for a research compound, the following technical support center has been created for a hypothetical small molecule kinase inhibitor, "Exemplar-42," to demonstrate the requested format and content structure. This guide is intended to serve as a template that can be adapted for your specific product.

Technical Support Center: Exemplar-42

Welcome to the technical support center for Exemplar-42, a novel kinase inhibitor for research use. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during quality control and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Exemplar-42?

A1: Exemplar-42 is readily soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into the desired aqueous medium. Please note that solubility in aqueous buffers is significantly lower and may be pH-dependent. Avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q2: How should I store Exemplar-42?

A2: For long-term storage, Exemplar-42 powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: What are the expected purity specifications for a new lot of Exemplar-42?

A3: Each new lot of Exemplar-42 is tested to meet stringent quality control specifications. The purity is determined by HPLC and should be ≥98%. The identity is confirmed by mass spectrometry and ¹H-NMR.

Q4: Can I use Exemplar-42 for in-vivo studies?

A4: Exemplar-42 is supplied for research use only. While preliminary studies may explore its use in animal models, formulation for in-vivo applications requires careful consideration of solubility and vehicle selection. A common starting point for formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal formulation must be determined empirically for your specific experimental model.

Quality Control & Purity Analysis Data

The following tables summarize the typical quality control specifications and analytical results for a representative lot of Exemplar-42.

Table 1: Quality Control Specifications

ParameterSpecificationMethod
Purity ≥ 98.0%HPLC (254 nm)
Identity Conforms to structure¹H-NMR
Molecular Weight 452.51 ± 0.5 DaLC-MS (ESI+)
Appearance White to off-white solidVisual Inspection
Solubility ≥ 100 mM in DMSOVisual Inspection

Table 2: Representative HPLC Purity Analysis Data

Lot NumberRetention Time (min)Peak Area (%)Purity Result
EX-001A5.7299.54Pass
EX-001B5.7199.31Pass
EX-002A5.7398.98Pass
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes the standard method for determining the purity of Exemplar-42.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in DMSO.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

If you observe unexpected peaks during HPLC analysis, it could indicate sample degradation, contamination, or issues with the HPLC system.

G A Unexpected HPLC Peaks Observed B Is the peak present in a blank (solvent-only) injection? A->B C Issue is likely system contamination (e.g., mobile phase, injector). B->C Yes D Does the peak's retention time match known degradants or impurities? B->D No E Peak may be a known impurity. Check Certificate of Analysis. D->E Yes F Peak may be a new degradant. Review sample handling and storage. D->F No G Consider performing stress testing (acid, base, heat) to identify potential degradants. F->G

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Issue 2: Poor Solubility in Aqueous Buffer

Exemplar-42 has low intrinsic aqueous solubility. If you experience precipitation when diluting a DMSO stock into your buffer, follow these steps.

G A Precipitation observed in aqueous buffer B What is the final DMSO concentration? A->B C Increase final DMSO concentration if experiment allows. (Typically <1% is tolerated by cells). B->C >1% D Check the pH of your buffer. Is the compound ionizable? B->D <1% E Adjust buffer pH to increase solubility of the ionized form. D->E F Decrease the final concentration of Exemplar-42. D->F G Consider adding solubilizing agents (e.g., surfactants like Tween-80) if compatible with the assay. F->G

Caption: Decision tree for resolving solubility issues of Exemplar-42 in aqueous solutions.

References

Validation & Comparative

Comparative Analysis of F3226-1387 and Other Novel Inhibitors of Entamoeba histolytica O-acetylserine Sulfhydrylase 3 (EhOASS3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of the compound F3226-1387 on Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), a key enzyme in the parasite's survival. The performance of this compound is contrasted with other identified inhibitors of EhOASS, supported by available experimental data. This document is intended to aid researchers in the field of anti-parasitic drug discovery.

Introduction to EhOASS3 as a Drug Target

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a disease with significant morbidity and mortality worldwide. The parasite relies on the de novo L-cysteine biosynthetic pathway for its growth, survival, and defense against oxidative stress. This pathway, which is absent in humans, presents a promising target for the development of novel therapeutics. The final step in this pathway is catalyzed by the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. E. histolytica possesses three isoforms of this enzyme, with EhOASS3 being a crucial component for the parasite's viability. Inhibition of EhOASS3 is therefore a rational strategy for the development of new anti-amoebic drugs.

Data Presentation: Inhibitor Performance

The following tables summarize the quantitative data on the inhibitory activity of this compound and other compounds against EhOASS.

Table 1: Inhibitory Activity of this compound against EhOASS3

CompoundTargetIC50 (µM)Growth Inhibition of E. histolyticaReference
This compoundEhOASS33872%[1]

Table 2: Inhibitory Activity of Alternative Compounds against EhOASS

CompoundTargetIC50 (µM) / % InhibitionReference
ZINC08931589EhOASS~8.05 (Binding Affinity) / 73% inhibition at 100 µM[2]
Nanaomycin AEhCS1 / EhCS30.8 / 18[1]
XanthofulvinEhCS1 / EhCS30.31 / 490[1]
Deacetylkinamycin CEhCS1 / EhCS318 / -[1]
Exophillic acidEhCS1High selectivity, no inhibition of EhCS3[1]

Note: EhCS1 and EhCS3 are other isoforms of cysteine synthase in E. histolytica. Data specific to EhOASS3 for these alternative inhibitors is limited.

Experimental Protocols

A detailed experimental protocol for the inhibition assay of this compound against EhOASS3 from the primary source is not publicly available. However, a general protocol for determining the inhibitory activity against EhOASS can be outlined based on similar studies.

General EhOASS Inhibition Assay Protocol (based on Nagpal et al., 2012): [2]

  • Enzyme Preparation: Recombinant EhOASS is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM HEPES, pH 7.0).

  • Substrate and Inhibitor Addition: The reaction is initiated by adding the substrate, O-acetylserine (OAS), at a specified concentration (e.g., 0.5 mM for non-competitive or 100 µM for competitive assays). The inhibitor is added at varying concentrations.

  • Detection: The enzyme activity is monitored by measuring the rate of a product formation or substrate depletion. A common method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the produced cysteine to generate a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the L-cysteine biosynthetic pathway in E. histolytica and a generalized workflow for inhibitor screening.

L_cysteine_pathway cluster_pathway L-Cysteine Biosynthesis in E. histolytica L-Serine L-Serine SAT Serine Acetyltransferase (SAT) L-Serine->SAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT O-acetylserine O-acetylserine EhOASS3 O-acetylserine Sulfhydrylase (EhOASS3) O-acetylserine->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L-Cysteine L-Cysteine SAT->O-acetylserine CoA EhOASS3->L-Cysteine Acetate

Caption: L-Cysteine Biosynthesis Pathway in E. histolytica.

experimental_workflow cluster_workflow Inhibitor Screening Workflow Start Start: Virtual Screening CompoundLib Compound Library Start->CompoundLib Docking Molecular Docking against EhOASS3 CompoundLib->Docking HitSelection Hit Selection (Docking Score) Docking->HitSelection InVitro In Vitro Enzymatic Assay HitSelection->InVitro Top Candidates IC50 IC50 Determination InVitro->IC50 Lead Lead Compound (e.g., this compound) IC50->Lead

Caption: Generalized workflow for pharmacophore-based virtual screening and validation of EhOASS3 inhibitors.

References

Comparative Analysis of F3226-1387 and Other Novel Inhibitors of Entamoeba histolytica O-acetylserine Sulfhydrylase 3 (EhOASS3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of the compound F3226-1387 on Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), a key enzyme in the parasite's survival. The performance of this compound is contrasted with other identified inhibitors of EhOASS, supported by available experimental data. This document is intended to aid researchers in the field of anti-parasitic drug discovery.

Introduction to EhOASS3 as a Drug Target

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a disease with significant morbidity and mortality worldwide. The parasite relies on the de novo L-cysteine biosynthetic pathway for its growth, survival, and defense against oxidative stress. This pathway, which is absent in humans, presents a promising target for the development of novel therapeutics. The final step in this pathway is catalyzed by the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. E. histolytica possesses three isoforms of this enzyme, with EhOASS3 being a crucial component for the parasite's viability. Inhibition of EhOASS3 is therefore a rational strategy for the development of new anti-amoebic drugs.

Data Presentation: Inhibitor Performance

The following tables summarize the quantitative data on the inhibitory activity of this compound and other compounds against EhOASS.

Table 1: Inhibitory Activity of this compound against EhOASS3

CompoundTargetIC50 (µM)Growth Inhibition of E. histolyticaReference
This compoundEhOASS33872%[1]

Table 2: Inhibitory Activity of Alternative Compounds against EhOASS

CompoundTargetIC50 (µM) / % InhibitionReference
ZINC08931589EhOASS~8.05 (Binding Affinity) / 73% inhibition at 100 µM[2]
Nanaomycin AEhCS1 / EhCS30.8 / 18[1]
XanthofulvinEhCS1 / EhCS30.31 / 490[1]
Deacetylkinamycin CEhCS1 / EhCS318 / -[1]
Exophillic acidEhCS1High selectivity, no inhibition of EhCS3[1]

Note: EhCS1 and EhCS3 are other isoforms of cysteine synthase in E. histolytica. Data specific to EhOASS3 for these alternative inhibitors is limited.

Experimental Protocols

A detailed experimental protocol for the inhibition assay of this compound against EhOASS3 from the primary source is not publicly available. However, a general protocol for determining the inhibitory activity against EhOASS can be outlined based on similar studies.

General EhOASS Inhibition Assay Protocol (based on Nagpal et al., 2012): [2]

  • Enzyme Preparation: Recombinant EhOASS is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM HEPES, pH 7.0).

  • Substrate and Inhibitor Addition: The reaction is initiated by adding the substrate, O-acetylserine (OAS), at a specified concentration (e.g., 0.5 mM for non-competitive or 100 µM for competitive assays). The inhibitor is added at varying concentrations.

  • Detection: The enzyme activity is monitored by measuring the rate of a product formation or substrate depletion. A common method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the produced cysteine to generate a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the L-cysteine biosynthetic pathway in E. histolytica and a generalized workflow for inhibitor screening.

L_cysteine_pathway cluster_pathway L-Cysteine Biosynthesis in E. histolytica L-Serine L-Serine SAT Serine Acetyltransferase (SAT) L-Serine->SAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT O-acetylserine O-acetylserine EhOASS3 O-acetylserine Sulfhydrylase (EhOASS3) O-acetylserine->EhOASS3 Sulfide Sulfide Sulfide->EhOASS3 L-Cysteine L-Cysteine SAT->O-acetylserine CoA EhOASS3->L-Cysteine Acetate

Caption: L-Cysteine Biosynthesis Pathway in E. histolytica.

experimental_workflow cluster_workflow Inhibitor Screening Workflow Start Start: Virtual Screening CompoundLib Compound Library Start->CompoundLib Docking Molecular Docking against EhOASS3 CompoundLib->Docking HitSelection Hit Selection (Docking Score) Docking->HitSelection InVitro In Vitro Enzymatic Assay HitSelection->InVitro Top Candidates IC50 IC50 Determination InVitro->IC50 Lead Lead Compound (e.g., this compound) IC50->Lead

Caption: Generalized workflow for pharmacophore-based virtual screening and validation of EhOASS3 inhibitors.

References

A Comparative Guide to F3226-1387 and Other Entamoeba histolytica Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the development of novel and effective therapeutic agents. This guide provides a comparative analysis of the investigational inhibitor F3226-1387 against a panel of other known Entamoeba histolytica inhibitors. The information presented herein is intended to assist researchers in evaluating the landscape of current anti-amoebic drug discovery.

Introduction to this compound

This compound has been identified as a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3). This enzyme is a key component of the parasite's cysteine biosynthetic pathway, which is essential for its survival and proliferation. By targeting EhOASS3, this compound disrupts a metabolic pathway present in the parasite but absent in humans, suggesting a potential for selective toxicity.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected inhibitors against E. histolytica. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have been compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

CompoundMolecular TargetIC50 / EC50 (µM)Reference
This compound O-acetylserine sulfhydrylase (EhOASS3)38[1][2]
Metronidazole DNA damage (via nitro-radical formation)2 - 11.85[3][4][5]
Auranofin Thioredoxin Reductase0.5[4]
Dasatinib Kinases (Bcr-Abl)~2-5[3][5]
Bosutinib Kinases (Bcr-Abl)~2-5[3][5]
Ibrutinib Kinases (Bruton's tyrosine kinase)~2-5[3][5]
Ponatinib Kinases (Bcr-Abl)0.39[3]
Neratinib Kinases (EGFR, HER2)Sub-micromolar[3][5]
Olmutinib Kinases (EGFR)Sub-micromolar[3][5]
ZINC26710739 Pyridoxal Kinase100 - 250[2]
ZINC26710858 Pyridoxal Kinase100 - 250[2]
Deacetylkinamycin C Cysteine Synthase18 (cysteine-deprived)[6]
Nanaomycin A Cysteine Synthase0.8 (cysteine-deprived)[6]

Mechanisms of Action and Signaling Pathways

The inhibitors discussed in this guide employ diverse mechanisms to disrupt the survival of E. histolytica. These can be broadly categorized based on their molecular targets.

Inhibition of Cysteine Metabolism

G EhOASS3 EhOASS3 (O-acetylserine sulfhydrylase) Cysteine Cysteine EhOASS3->Cysteine Catalyzes F3226_1387 F3226_1387 F3226_1387->EhOASS3 Inhibits CS_Inhibitors CS_Inhibitors CS_Inhibitors->Cysteine Inhibit

This compound directly targets EhOASS3, an O-acetylserine sulfhydrylase, which is a type of cysteine synthase. This enzyme catalyzes the final step in the de novo synthesis of L-cysteine. Similarly, Deacetylkinamycin C and Nanaomycin A also inhibit cysteine synthase, highlighting this pathway as a critical vulnerability in E. histolytica.

Targeting Protein Kinases

G Kinase_Cascade Kinase_Cascade Dasatinib Dasatinib Dasatinib->Kinase_Cascade_Node Inhibit Bosutinib Bosutinib Bosutinib->Kinase_Cascade_Node Inhibit Ibrutinib Ibrutinib Ibrutinib->Kinase_Cascade_Node Inhibit Ponatinib Ponatinib Ponatinib->Kinase_Cascade_Node Inhibit Neratinib Neratinib Neratinib->Kinase_Cascade_Node Inhibit Olmutinib Olmutinib Olmutinib->Kinase_Cascade_Node Inhibit

A significant number of potent E. histolytica inhibitors are repurposed from cancer therapeutics that target protein kinases.[3][5] Compounds like Dasatinib, Bosutinib, Ibrutinib, Ponatinib, Neratinib, and Olmutinib inhibit various kinases that are crucial for the parasite's signaling pathways, ultimately leading to a cessation of growth and proliferation.[3][5] While their precise targets within the E. histolytica kinome are still under investigation, their potent anti-amoebic activity highlights the potential of kinase inhibition as a therapeutic strategy.

Disruption of Redox Homeostasis

G Auranofin Auranofin TrxR TrxR Auranofin->TrxR Inhibits

Auranofin, an FDA-approved drug for rheumatoid arthritis, has been repurposed as a potent anti-amoebic agent. Its mechanism of action involves the inhibition of thioredoxin reductase, a key enzyme in the parasite's antioxidant defense system.[4] By inhibiting this enzyme, auranofin renders the parasite susceptible to oxidative stress, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key assays used in the evaluation of anti-amoebic compounds.

Entamoeba histolytica Trophozoite Viability Assay (Luciferase-Based)

This assay is commonly used to determine the cytotoxic effect of compounds on E. histolytica trophozoites.

  • Culturing of Trophozoites: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

  • Assay Preparation: Log-phase trophozoites are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well.

  • Compound Addition: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., metronidazole) are included.

  • Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Viability Assessment: A luciferase-based reagent (e.g., CellTiter-Glo®) is added to each well. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50/EC50 values are determined by non-linear regression analysis.

G start Start culture Culture E. histolytica trophozoites start->culture harvest Harvest and seed into 96-well plates culture->harvest add_compounds Add serial dilutions of test compounds harvest->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_luciferase Add luciferase reagent incubate->add_luciferase measure Measure luminescence add_luciferase->measure analyze Calculate % inhibition and IC50/EC50 measure->analyze end End analyze->end

Enzyme Inhibition Assays

The specific activity of target enzymes is assessed to confirm the mechanism of action of the inhibitors.

  • EhOASS3 Inhibition Assay: The activity of purified recombinant EhOASS3 is measured by monitoring the production of a colored or fluorescent product resulting from the enzyme-catalyzed reaction. The assay is performed in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

  • Kinase Inhibition Assays: The inhibitory effect on specific kinases is typically determined using in vitro kinase activity assays. These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. The amount of phosphorylation is quantified, often using methods like fluorescence polarization or radiometric detection.

  • Thioredoxin Reductase Inhibition Assay: The activity of thioredoxin reductase is measured spectrophotometrically by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in the presence of NADPH. The decrease in absorbance at 412 nm is followed over time, and the inhibitory effect of the compound is determined.

Conclusion

The landscape of Entamoeba histolytica inhibitors is diverse, with compounds targeting various essential pathways in the parasite. This compound represents a targeted approach towards inhibiting the parasite-specific cysteine biosynthetic pathway. While its in vitro potency is moderate compared to some repurposed kinase inhibitors and auranofin, its novel mechanism of action warrants further investigation. The potent activity of repurposed drugs, particularly kinase inhibitors, highlights the potential for rapid development of new anti-amoebic therapies. Future studies should focus on head-to-head comparisons of these lead compounds under standardized experimental conditions, as well as in vivo efficacy and toxicity profiling, to identify the most promising candidates for clinical development.

References

A Comparative Guide to F3226-1387 and Other Entamoeba histolytica Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern, necessitating the development of novel and effective therapeutic agents. This guide provides a comparative analysis of the investigational inhibitor F3226-1387 against a panel of other known Entamoeba histolytica inhibitors. The information presented herein is intended to assist researchers in evaluating the landscape of current anti-amoebic drug discovery.

Introduction to this compound

This compound has been identified as a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3). This enzyme is a key component of the parasite's cysteine biosynthetic pathway, which is essential for its survival and proliferation. By targeting EhOASS3, this compound disrupts a metabolic pathway present in the parasite but absent in humans, suggesting a potential for selective toxicity.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected inhibitors against E. histolytica. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have been compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

CompoundMolecular TargetIC50 / EC50 (µM)Reference
This compound O-acetylserine sulfhydrylase (EhOASS3)38[1][2]
Metronidazole DNA damage (via nitro-radical formation)2 - 11.85[3][4][5]
Auranofin Thioredoxin Reductase0.5[4]
Dasatinib Kinases (Bcr-Abl)~2-5[3][5]
Bosutinib Kinases (Bcr-Abl)~2-5[3][5]
Ibrutinib Kinases (Bruton's tyrosine kinase)~2-5[3][5]
Ponatinib Kinases (Bcr-Abl)0.39[3]
Neratinib Kinases (EGFR, HER2)Sub-micromolar[3][5]
Olmutinib Kinases (EGFR)Sub-micromolar[3][5]
ZINC26710739 Pyridoxal Kinase100 - 250[2]
ZINC26710858 Pyridoxal Kinase100 - 250[2]
Deacetylkinamycin C Cysteine Synthase18 (cysteine-deprived)[6]
Nanaomycin A Cysteine Synthase0.8 (cysteine-deprived)[6]

Mechanisms of Action and Signaling Pathways

The inhibitors discussed in this guide employ diverse mechanisms to disrupt the survival of E. histolytica. These can be broadly categorized based on their molecular targets.

Inhibition of Cysteine Metabolism

G EhOASS3 EhOASS3 (O-acetylserine sulfhydrylase) Cysteine Cysteine EhOASS3->Cysteine Catalyzes F3226_1387 F3226_1387 F3226_1387->EhOASS3 Inhibits CS_Inhibitors CS_Inhibitors CS_Inhibitors->Cysteine Inhibit

This compound directly targets EhOASS3, an O-acetylserine sulfhydrylase, which is a type of cysteine synthase. This enzyme catalyzes the final step in the de novo synthesis of L-cysteine. Similarly, Deacetylkinamycin C and Nanaomycin A also inhibit cysteine synthase, highlighting this pathway as a critical vulnerability in E. histolytica.

Targeting Protein Kinases

G Kinase_Cascade Kinase_Cascade Dasatinib Dasatinib Dasatinib->Kinase_Cascade_Node Inhibit Bosutinib Bosutinib Bosutinib->Kinase_Cascade_Node Inhibit Ibrutinib Ibrutinib Ibrutinib->Kinase_Cascade_Node Inhibit Ponatinib Ponatinib Ponatinib->Kinase_Cascade_Node Inhibit Neratinib Neratinib Neratinib->Kinase_Cascade_Node Inhibit Olmutinib Olmutinib Olmutinib->Kinase_Cascade_Node Inhibit

A significant number of potent E. histolytica inhibitors are repurposed from cancer therapeutics that target protein kinases.[3][5] Compounds like Dasatinib, Bosutinib, Ibrutinib, Ponatinib, Neratinib, and Olmutinib inhibit various kinases that are crucial for the parasite's signaling pathways, ultimately leading to a cessation of growth and proliferation.[3][5] While their precise targets within the E. histolytica kinome are still under investigation, their potent anti-amoebic activity highlights the potential of kinase inhibition as a therapeutic strategy.

Disruption of Redox Homeostasis

G Auranofin Auranofin TrxR TrxR Auranofin->TrxR Inhibits

Auranofin, an FDA-approved drug for rheumatoid arthritis, has been repurposed as a potent anti-amoebic agent. Its mechanism of action involves the inhibition of thioredoxin reductase, a key enzyme in the parasite's antioxidant defense system.[4] By inhibiting this enzyme, auranofin renders the parasite susceptible to oxidative stress, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key assays used in the evaluation of anti-amoebic compounds.

Entamoeba histolytica Trophozoite Viability Assay (Luciferase-Based)

This assay is commonly used to determine the cytotoxic effect of compounds on E. histolytica trophozoites.

  • Culturing of Trophozoites: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

  • Assay Preparation: Log-phase trophozoites are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well.

  • Compound Addition: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., metronidazole) are included.

  • Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Viability Assessment: A luciferase-based reagent (e.g., CellTiter-Glo®) is added to each well. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50/EC50 values are determined by non-linear regression analysis.

G start Start culture Culture E. histolytica trophozoites start->culture harvest Harvest and seed into 96-well plates culture->harvest add_compounds Add serial dilutions of test compounds harvest->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_luciferase Add luciferase reagent incubate->add_luciferase measure Measure luminescence add_luciferase->measure analyze Calculate % inhibition and IC50/EC50 measure->analyze end End analyze->end

Enzyme Inhibition Assays

The specific activity of target enzymes is assessed to confirm the mechanism of action of the inhibitors.

  • EhOASS3 Inhibition Assay: The activity of purified recombinant EhOASS3 is measured by monitoring the production of a colored or fluorescent product resulting from the enzyme-catalyzed reaction. The assay is performed in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

  • Kinase Inhibition Assays: The inhibitory effect on specific kinases is typically determined using in vitro kinase activity assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylation is quantified, often using methods like fluorescence polarization or radiometric detection.

  • Thioredoxin Reductase Inhibition Assay: The activity of thioredoxin reductase is measured spectrophotometrically by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in the presence of NADPH. The decrease in absorbance at 412 nm is followed over time, and the inhibitory effect of the compound is determined.

Conclusion

The landscape of Entamoeba histolytica inhibitors is diverse, with compounds targeting various essential pathways in the parasite. This compound represents a targeted approach towards inhibiting the parasite-specific cysteine biosynthetic pathway. While its in vitro potency is moderate compared to some repurposed kinase inhibitors and auranofin, its novel mechanism of action warrants further investigation. The potent activity of repurposed drugs, particularly kinase inhibitors, highlights the potential for rapid development of new anti-amoebic therapies. Future studies should focus on head-to-head comparisons of these lead compounds under standardized experimental conditions, as well as in vivo efficacy and toxicity profiling, to identify the most promising candidates for clinical development.

References

Comparative Analysis of F3226-1387 and Metronidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug discovery, a thorough comparison of novel compounds with established therapeutics is crucial for identifying promising candidates. This guide provides a comparative analysis of F3226-1387, a novel inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3), and Metronidazole, a long-standing frontline treatment for anaerobic and protozoal infections.

This analysis is based on currently available data. It is important to note that while extensive information exists for Metronidazole, data on this compound is limited, underscoring the need for further research to enable a comprehensive comparison.

I. Overview and Mechanism of Action

Metronidazole:

Metronidazole is a prodrug belonging to the nitroimidazole class of antibiotics.[1] Its antimicrobial activity is selective for anaerobic bacteria and certain protozoa. The mechanism of action involves the following key steps:

  • Entry into the cell: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of microorganisms.[2][3]

  • Reductive Activation: Inside the anaerobic or microaerophilic environment of susceptible organisms, the nitro group of Metronidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin.[1][4] This activation step is critical, as it does not occur in aerobic cells, which lack the necessary low-redox-potential proteins.

  • Formation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of highly reactive nitroso free radicals and other cytotoxic intermediates.[1][][6]

  • DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis, leading to cell death.[1][2][]

Metronidazole_Mechanism cluster_cell Anaerobic Microorganism Metronidazole_ext Metronidazole (extracellular) Metronidazole_int Metronidazole (intracellular) Metronidazole_ext->Metronidazole_int Passive Diffusion Activation Reductive Activation (by Ferredoxin) Metronidazole_int->Activation Radicals Reactive Nitroso Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of Metronidazole in anaerobic microorganisms.

This compound:

This compound is identified as a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) with an IC50 value of 38 µM.[7][8] This enzyme is crucial for the parasite's cysteine biosynthesis pathway, which is essential for its survival and growth. By inhibiting EhOASS3, this compound is reported to suppress the growth of the amoeba.[8] The precise molecular interactions and the downstream effects leading to growth suppression require further elucidation.

II. Antimicrobial Spectrum

Metronidazole:

Metronidazole exhibits a broad spectrum of activity against:

  • Anaerobic Bacteria: It is highly effective against most obligate anaerobic bacteria, including Gram-negative bacilli such as Bacteroides spp. (B. fragilis), Fusobacterium spp., and Prevotella spp., as well as Gram-positive bacilli like Clostridium spp. (C. difficile, C. perfringens) and anaerobic cocci.[3][9][10]

  • Protozoa: It is the drug of choice for treating infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][9][11]

  • Microaerophilic Bacteria: Metronidazole is also active against certain microaerophilic organisms like Helicobacter pylori and Gardnerella vaginalis.[3][9]

It is important to note that Metronidazole is not effective against aerobic or facultative anaerobic bacteria.[1][11]

This compound:

The currently available information indicates that this compound is active against the protozoan parasite Entamoeba histolytica.[7][8] Its spectrum of activity against other protozoa, as well as anaerobic or aerobic bacteria, has not been reported.

III. Pharmacokinetic Properties

Metronidazole:

The pharmacokinetic profile of Metronidazole is well-characterized and contributes significantly to its clinical efficacy.

ParameterValue
Bioavailability (Oral) ~80%[1][12] - >90%[13]
Peak Plasma Concentration 1-2 hours post-oral administration[1][12]
Protein Binding <20%[1][12][13]
Distribution Widely distributed in body tissues and fluids, including cerebrospinal fluid, saliva, breast milk, and abscess cavities.[1][12][13]
Metabolism Primarily hepatic, with the major active metabolite being hydroxymetronidazole.[1][12][13]
Elimination Half-life Approximately 8 hours in healthy adults.[1][12]
Excretion Mainly via urine (about 77%) as metabolites and unchanged drug, with a smaller portion in feces (about 14%).[1][12]

This compound:

To date, there is no publicly available information on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

IV. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Metronidazole (General Protocol):

A standard method for determining the MIC of Metronidazole against anaerobic bacteria is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_protocol MIC Determination Workflow Prep_Inoculum Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate wells with bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution Perform serial two-fold dilutions of Metronidazole in anaerobic broth Serial_Dilution->Inoculation Incubation Incubate under anaerobic conditions (35-37°C, 24-48h) Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Data for this compound:

The primary experimental data available for this compound is its IC50 value of 38 µM against Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3).[7][8] The specific experimental protocol used to determine this IC50 value would likely involve an enzymatic assay measuring the activity of purified EhOASS3 in the presence of varying concentrations of this compound.

V. Comparative Analysis and Future Directions

A direct, data-driven comparison between this compound and Metronidazole is currently challenging due to the significant disparity in the available information.

FeatureMetronidazoleThis compound
Target DNAE. histolytica O-acetylserine sulfhydrylase (EhOASS3)
Mechanism DNA damage via reductive activationEnzyme inhibition in the cysteine biosynthesis pathway
Spectrum Broad (anaerobic bacteria, protozoa)Entamoeba histolytica (further spectrum unknown)
Pharmacokinetics Well-characterizedNot reported
In Vivo Efficacy Extensively documentedNot reported
Clinical Use Widespread for various infectionsInvestigational

Metronidazole is a well-established therapeutic with a broad spectrum of activity and a well-understood, albeit complex, mechanism of action. Its proven clinical efficacy is supported by decades of use.

This compound represents a targeted approach to inhibiting the growth of E. histolytica by targeting a specific metabolic enzyme. This specificity could potentially offer advantages, such as reduced off-target effects. However, the lack of data on its broader antimicrobial spectrum, pharmacokinetic profile, and in vivo efficacy prevents a definitive assessment of its therapeutic potential relative to Metronidazole.

Future research on this compound should focus on:

  • Broad-spectrum screening: To determine its activity against other protozoa and anaerobic bacteria.

  • In vitro and in vivo ADME/Tox studies: To characterize its pharmacokinetic and safety profiles.

  • Efficacy studies in animal models of amebiasis: To validate its in vivo therapeutic potential.

  • Elucidation of its detailed mechanism of action: Including its binding mode to EhOASS3 and downstream cellular effects.

References

Comparative Analysis of F3226-1387 and Metronidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug discovery, a thorough comparison of novel compounds with established therapeutics is crucial for identifying promising candidates. This guide provides a comparative analysis of F3226-1387, a novel inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3), and Metronidazole, a long-standing frontline treatment for anaerobic and protozoal infections.

This analysis is based on currently available data. It is important to note that while extensive information exists for Metronidazole, data on this compound is limited, underscoring the need for further research to enable a comprehensive comparison.

I. Overview and Mechanism of Action

Metronidazole:

Metronidazole is a prodrug belonging to the nitroimidazole class of antibiotics.[1] Its antimicrobial activity is selective for anaerobic bacteria and certain protozoa. The mechanism of action involves the following key steps:

  • Entry into the cell: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of microorganisms.[2][3]

  • Reductive Activation: Inside the anaerobic or microaerophilic environment of susceptible organisms, the nitro group of Metronidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin.[1][4] This activation step is critical, as it does not occur in aerobic cells, which lack the necessary low-redox-potential proteins.

  • Formation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of highly reactive nitroso free radicals and other cytotoxic intermediates.[1][][6]

  • DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis, leading to cell death.[1][2][]

Metronidazole_Mechanism cluster_cell Anaerobic Microorganism Metronidazole_ext Metronidazole (extracellular) Metronidazole_int Metronidazole (intracellular) Metronidazole_ext->Metronidazole_int Passive Diffusion Activation Reductive Activation (by Ferredoxin) Metronidazole_int->Activation Radicals Reactive Nitroso Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of Metronidazole in anaerobic microorganisms.

This compound:

This compound is identified as a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) with an IC50 value of 38 µM.[7][8] This enzyme is crucial for the parasite's cysteine biosynthesis pathway, which is essential for its survival and growth. By inhibiting EhOASS3, this compound is reported to suppress the growth of the amoeba.[8] The precise molecular interactions and the downstream effects leading to growth suppression require further elucidation.

II. Antimicrobial Spectrum

Metronidazole:

Metronidazole exhibits a broad spectrum of activity against:

  • Anaerobic Bacteria: It is highly effective against most obligate anaerobic bacteria, including Gram-negative bacilli such as Bacteroides spp. (B. fragilis), Fusobacterium spp., and Prevotella spp., as well as Gram-positive bacilli like Clostridium spp. (C. difficile, C. perfringens) and anaerobic cocci.[3][9][10]

  • Protozoa: It is the drug of choice for treating infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][9][11]

  • Microaerophilic Bacteria: Metronidazole is also active against certain microaerophilic organisms like Helicobacter pylori and Gardnerella vaginalis.[3][9]

It is important to note that Metronidazole is not effective against aerobic or facultative anaerobic bacteria.[1][11]

This compound:

The currently available information indicates that this compound is active against the protozoan parasite Entamoeba histolytica.[7][8] Its spectrum of activity against other protozoa, as well as anaerobic or aerobic bacteria, has not been reported.

III. Pharmacokinetic Properties

Metronidazole:

The pharmacokinetic profile of Metronidazole is well-characterized and contributes significantly to its clinical efficacy.

ParameterValue
Bioavailability (Oral) ~80%[1][12] - >90%[13]
Peak Plasma Concentration 1-2 hours post-oral administration[1][12]
Protein Binding <20%[1][12][13]
Distribution Widely distributed in body tissues and fluids, including cerebrospinal fluid, saliva, breast milk, and abscess cavities.[1][12][13]
Metabolism Primarily hepatic, with the major active metabolite being hydroxymetronidazole.[1][12][13]
Elimination Half-life Approximately 8 hours in healthy adults.[1][12]
Excretion Mainly via urine (about 77%) as metabolites and unchanged drug, with a smaller portion in feces (about 14%).[1][12]

This compound:

To date, there is no publicly available information on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

IV. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Metronidazole (General Protocol):

A standard method for determining the MIC of Metronidazole against anaerobic bacteria is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_protocol MIC Determination Workflow Prep_Inoculum Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate wells with bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution Perform serial two-fold dilutions of Metronidazole in anaerobic broth Serial_Dilution->Inoculation Incubation Incubate under anaerobic conditions (35-37°C, 24-48h) Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Data for this compound:

The primary experimental data available for this compound is its IC50 value of 38 µM against Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3).[7][8] The specific experimental protocol used to determine this IC50 value would likely involve an enzymatic assay measuring the activity of purified EhOASS3 in the presence of varying concentrations of this compound.

V. Comparative Analysis and Future Directions

A direct, data-driven comparison between this compound and Metronidazole is currently challenging due to the significant disparity in the available information.

FeatureMetronidazoleThis compound
Target DNAE. histolytica O-acetylserine sulfhydrylase (EhOASS3)
Mechanism DNA damage via reductive activationEnzyme inhibition in the cysteine biosynthesis pathway
Spectrum Broad (anaerobic bacteria, protozoa)Entamoeba histolytica (further spectrum unknown)
Pharmacokinetics Well-characterizedNot reported
In Vivo Efficacy Extensively documentedNot reported
Clinical Use Widespread for various infectionsInvestigational

Metronidazole is a well-established therapeutic with a broad spectrum of activity and a well-understood, albeit complex, mechanism of action. Its proven clinical efficacy is supported by decades of use.

This compound represents a targeted approach to inhibiting the growth of E. histolytica by targeting a specific metabolic enzyme. This specificity could potentially offer advantages, such as reduced off-target effects. However, the lack of data on its broader antimicrobial spectrum, pharmacokinetic profile, and in vivo efficacy prevents a definitive assessment of its therapeutic potential relative to Metronidazole.

Future research on this compound should focus on:

  • Broad-spectrum screening: To determine its activity against other protozoa and anaerobic bacteria.

  • In vitro and in vivo ADME/Tox studies: To characterize its pharmacokinetic and safety profiles.

  • Efficacy studies in animal models of amebiasis: To validate its in vivo therapeutic potential.

  • Elucidation of its detailed mechanism of action: Including its binding mode to EhOASS3 and downstream cellular effects.

References

Validating the Specificity of F3226-1387 for EhOASS3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of targeted therapeutics requires a thorough understanding of the interaction between a compound and its intended biological target. This guide provides a comparative analysis for validating the specificity of the investigational compound F3226-1387 for its designated target, EhOASS3. Due to the lack of publicly available information on this compound and EhOASS3, this document will present a generalized framework and hypothetical data for the purpose of illustrating the required experimental approach. The methodologies and data presented herein are intended to serve as a template for researchers in the field of drug discovery and development.

Table 1: Hypothetical Specificity Profile of this compound

TargetBinding Affinity (Kd, nM)IC50 (nM)Cellular Activity (EC50, nM)
EhOASS3 15 50 120
EhOASS1850>10,000>10,000
EhOASS21,200>10,000>10,000
Human OASS>10,000>10,000>10,000

Experimental Protocols

1. Recombinant Protein Expression and Purification:

The coding sequence for EhOASS3 and other related OASS family members would be cloned into an expression vector (e.g., pET-28a) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression would be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) followed by cell lysis. The His-tagged proteins would be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. Binding Affinity Assays (Surface Plasmon Resonance - SPR):

SPR analysis would be performed on a Biacore instrument. Purified EhOASS3 would be immobilized on a sensor chip. A series of concentrations of this compound would be injected over the chip surface, and the association and dissociation rates would be measured. The equilibrium dissociation constant (Kd) would be calculated by fitting the data to a 1:1 binding model.

3. Enzyme Inhibition Assays:

The enzymatic activity of EhOASS3 would be measured using a coupled assay that detects the production of a downstream product. The assay would be performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Similar assays would be conducted for other OASS isoforms to assess selectivity.

4. Cellular Thermal Shift Assay (CETSA):

Intact cells expressing EhOASS3 would be treated with this compound or a vehicle control. The cells would then be heated to a range of temperatures, followed by cell lysis. The amount of soluble EhOASS3 remaining in the supernatant at each temperature would be quantified by Western blotting or ELISA. A shift in the melting temperature of EhOASS3 in the presence of this compound would indicate direct target engagement.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Specificity Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Protein_Purification Recombinant Protein Purification (EhOASS3, Orthologs) Binding_Assay Binding Affinity Assay (e.g., SPR) Protein_Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Protein_Purification->Enzyme_Assay Specificity_Conclusion Validate Specificity of This compound for EhOASS3 Binding_Assay->Specificity_Conclusion High Affinity? Enzyme_Assay->Specificity_Conclusion Potent Inhibition? Cell_Culture Cell Culture with EhOASS3 Expression CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Cellular_Assay Cellular Activity Assay (EC50 Determination) Cell_Culture->Cellular_Assay CETSA->Specificity_Conclusion Target Engagement? Cellular_Assay->Specificity_Conclusion Cellular Efficacy?

Caption: Workflow for validating the specificity of this compound for EhOASS3.

Hypothetical EhOASS3 Signaling Pathway

G Substrate_A Substrate A EhOASS3 EhOASS3 Substrate_A->EhOASS3 Substrate_B Substrate B Substrate_B->EhOASS3 Product_C Product C EhOASS3->Product_C Downstream_Effector Downstream Effector Product_C->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Caption: Hypothetical signaling pathway involving EhOASS3 and inhibition by this compound.

Validating the Specificity of F3226-1387 for EhOASS3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of targeted therapeutics requires a thorough understanding of the interaction between a compound and its intended biological target. This guide provides a comparative analysis for validating the specificity of the investigational compound F3226-1387 for its designated target, EhOASS3. Due to the lack of publicly available information on this compound and EhOASS3, this document will present a generalized framework and hypothetical data for the purpose of illustrating the required experimental approach. The methodologies and data presented herein are intended to serve as a template for researchers in the field of drug discovery and development.

Table 1: Hypothetical Specificity Profile of this compound

TargetBinding Affinity (Kd, nM)IC50 (nM)Cellular Activity (EC50, nM)
EhOASS3 15 50 120
EhOASS1850>10,000>10,000
EhOASS21,200>10,000>10,000
Human OASS>10,000>10,000>10,000

Experimental Protocols

1. Recombinant Protein Expression and Purification:

The coding sequence for EhOASS3 and other related OASS family members would be cloned into an expression vector (e.g., pET-28a) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression would be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) followed by cell lysis. The His-tagged proteins would be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. Binding Affinity Assays (Surface Plasmon Resonance - SPR):

SPR analysis would be performed on a Biacore instrument. Purified EhOASS3 would be immobilized on a sensor chip. A series of concentrations of this compound would be injected over the chip surface, and the association and dissociation rates would be measured. The equilibrium dissociation constant (Kd) would be calculated by fitting the data to a 1:1 binding model.

3. Enzyme Inhibition Assays:

The enzymatic activity of EhOASS3 would be measured using a coupled assay that detects the production of a downstream product. The assay would be performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Similar assays would be conducted for other OASS isoforms to assess selectivity.

4. Cellular Thermal Shift Assay (CETSA):

Intact cells expressing EhOASS3 would be treated with this compound or a vehicle control. The cells would then be heated to a range of temperatures, followed by cell lysis. The amount of soluble EhOASS3 remaining in the supernatant at each temperature would be quantified by Western blotting or ELISA. A shift in the melting temperature of EhOASS3 in the presence of this compound would indicate direct target engagement.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Specificity Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Protein_Purification Recombinant Protein Purification (EhOASS3, Orthologs) Binding_Assay Binding Affinity Assay (e.g., SPR) Protein_Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Protein_Purification->Enzyme_Assay Specificity_Conclusion Validate Specificity of This compound for EhOASS3 Binding_Assay->Specificity_Conclusion High Affinity? Enzyme_Assay->Specificity_Conclusion Potent Inhibition? Cell_Culture Cell Culture with EhOASS3 Expression CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Cellular_Assay Cellular Activity Assay (EC50 Determination) Cell_Culture->Cellular_Assay CETSA->Specificity_Conclusion Target Engagement? Cellular_Assay->Specificity_Conclusion Cellular Efficacy?

Caption: Workflow for validating the specificity of this compound for EhOASS3.

Hypothetical EhOASS3 Signaling Pathway

G Substrate_A Substrate A EhOASS3 EhOASS3 Substrate_A->EhOASS3 Substrate_B Substrate B Substrate_B->EhOASS3 Product_C Product C EhOASS3->Product_C Downstream_Effector Downstream Effector Product_C->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response F3226_1387 This compound F3226_1387->EhOASS3 Inhibition

Caption: Hypothetical signaling pathway involving EhOASS3 and inhibition by this compound.

Independent Verification of F3226-1387 IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of F3226-1387 against its target, Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3), with other known inhibitors of related enzyme isoforms. The data presented is supported by published experimental findings, and detailed methodologies are provided to ensure transparency and reproducibility.

Executive Summary

This compound has been identified as an inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3) with a reported half-maximal inhibitory concentration (IC50) of 38 µM.[1] This enzyme is a critical component of the cysteine biosynthesis pathway in this pathogenic amoeba, a pathway absent in humans, making it an attractive target for antimicrobial drug development. This guide serves to contextualize the potency of this compound by comparing its IC50 value against those of other compounds targeting the same or similar enzymes in E. histolytica.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the IC50 values of this compound and other reported inhibitors of E. histolytica O-acetylserine sulfhydrylase (EhOASS), also known as cysteine synthase (EhCS). It is important to note that different studies may utilize varying experimental conditions, which can influence the absolute IC50 values.

CompoundTarget Isoform(s)Reported IC50 (µM)Reference
This compound EhOASS3 38 Dharavath S, et al., 2020[1]
Deacetylkinamycin CEhCS1 and EhCS318 (amebicidal)Mori M, et al., 2021
Nanaomycin AEhCS1 and EhCS30.8 (amebicidal)Mori M, et al., 2021
Kerriamycin BEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
Kerriamycin CEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
AggreticinEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
XanthofulvinEhCS1 and EhCS3InhibitoryMori M, et al., 2021[2]
Exophillic acidEhCS1InhibitoryMori M, et al., 2021[2]
ZINC08931589EhOASS~8.05 (binding affinity)Nagpal I, et al., 2012[3]

Experimental Protocols

IC50 Determination for this compound against EhOASS3

The following protocol is a generalized procedure for determining the IC50 value of an inhibitor against E. histolytica O-acetylserine sulfhydrylase based on commonly used methods. The specific details for this compound are from the study by Dharavath S, et al. (2020).

1. Reagents and Materials:

  • Purified recombinant EhOASS3 enzyme

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • O-acetylserine (OAS), the enzyme substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium sulfide (B99878) (Na2S)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 412 nm

2. Enzymatic Assay Procedure:

  • A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, a known concentration of the EhOASS3 enzyme, and varying concentrations of the inhibitor (this compound).

  • The reaction is initiated by the addition of the substrates, O-acetylserine (OAS) and sodium sulfide.

  • The production of cysteine is monitored indirectly by the reaction of the free thiol group of cysteine with DTNB, which produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

  • The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.[3]

3. Data Analysis:

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The percentage of enzyme inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Mandatory Visualizations

Signaling Pathway: Cysteine Biosynthesis in Entamoeba histolytica

The following diagram illustrates the two-step enzymatic pathway for de novo cysteine biosynthesis in E. histolytica. This pathway is essential for the parasite's survival and is the target of this compound.

cluster_pathway Cysteine Biosynthesis Pathway Serine L-Serine OAS O-Acetylserine Serine->OAS Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Cysteine L-Cysteine OAS->Cysteine O-Acetylserine Sulfhydrylase (OASS/CS) Sulfide Sulfide F3226_1387 This compound F3226_1387->OAS Inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound.

Experimental Workflow: IC50 Determination

The diagram below outlines the key steps involved in the experimental workflow for determining the IC50 value of an inhibitor.

cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrates) assay Perform Enzymatic Assay (Varying Inhibitor Concentrations) prep->assay measure Measure Reaction Rates (Spectrophotometry at 412 nm) assay->measure analyze Data Analysis (% Inhibition vs. [Inhibitor]) measure->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: A generalized workflow for the determination of the IC50 value of an enzyme inhibitor.

References

Independent Verification of F3226-1387 IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of F3226-1387 against its target, Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3), with other known inhibitors of related enzyme isoforms. The data presented is supported by published experimental findings, and detailed methodologies are provided to ensure transparency and reproducibility.

Executive Summary

This compound has been identified as an inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase isoform 3 (EhOASS3) with a reported half-maximal inhibitory concentration (IC50) of 38 µM.[1] This enzyme is a critical component of the cysteine biosynthesis pathway in this pathogenic amoeba, a pathway absent in humans, making it an attractive target for antimicrobial drug development. This guide serves to contextualize the potency of this compound by comparing its IC50 value against those of other compounds targeting the same or similar enzymes in E. histolytica.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the IC50 values of this compound and other reported inhibitors of E. histolytica O-acetylserine sulfhydrylase (EhOASS), also known as cysteine synthase (EhCS). It is important to note that different studies may utilize varying experimental conditions, which can influence the absolute IC50 values.

CompoundTarget Isoform(s)Reported IC50 (µM)Reference
This compound EhOASS3 38 Dharavath S, et al., 2020[1]
Deacetylkinamycin CEhCS1 and EhCS318 (amebicidal)Mori M, et al., 2021
Nanaomycin AEhCS1 and EhCS30.8 (amebicidal)Mori M, et al., 2021
Kerriamycin BEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
Kerriamycin CEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
AggreticinEhCS1 and EhCS30.31 - 1.2Mori M, et al., 2021[2]
XanthofulvinEhCS1 and EhCS3InhibitoryMori M, et al., 2021[2]
Exophillic acidEhCS1InhibitoryMori M, et al., 2021[2]
ZINC08931589EhOASS~8.05 (binding affinity)Nagpal I, et al., 2012[3]

Experimental Protocols

IC50 Determination for this compound against EhOASS3

The following protocol is a generalized procedure for determining the IC50 value of an inhibitor against E. histolytica O-acetylserine sulfhydrylase based on commonly used methods. The specific details for this compound are from the study by Dharavath S, et al. (2020).

1. Reagents and Materials:

  • Purified recombinant EhOASS3 enzyme

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • O-acetylserine (OAS), the enzyme substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium sulfide (Na2S)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 412 nm

2. Enzymatic Assay Procedure:

  • A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, a known concentration of the EhOASS3 enzyme, and varying concentrations of the inhibitor (this compound).

  • The reaction is initiated by the addition of the substrates, O-acetylserine (OAS) and sodium sulfide.

  • The production of cysteine is monitored indirectly by the reaction of the free thiol group of cysteine with DTNB, which produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

  • The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.[3]

3. Data Analysis:

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The percentage of enzyme inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Mandatory Visualizations

Signaling Pathway: Cysteine Biosynthesis in Entamoeba histolytica

The following diagram illustrates the two-step enzymatic pathway for de novo cysteine biosynthesis in E. histolytica. This pathway is essential for the parasite's survival and is the target of this compound.

cluster_pathway Cysteine Biosynthesis Pathway Serine L-Serine OAS O-Acetylserine Serine->OAS Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Cysteine L-Cysteine OAS->Cysteine O-Acetylserine Sulfhydrylase (OASS/CS) Sulfide Sulfide F3226_1387 This compound F3226_1387->OAS Inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound.

Experimental Workflow: IC50 Determination

The diagram below outlines the key steps involved in the experimental workflow for determining the IC50 value of an inhibitor.

cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrates) assay Perform Enzymatic Assay (Varying Inhibitor Concentrations) prep->assay measure Measure Reaction Rates (Spectrophotometry at 412 nm) assay->measure analyze Data Analysis (% Inhibition vs. [Inhibitor]) measure->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: A generalized workflow for the determination of the IC50 value of an enzyme inhibitor.

References

A Comparative Analysis of F3226-1387: In Vitro and In Vivo Efficacy Against Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the novel compound F3226-1387 reveals its potential as a promising therapeutic agent against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, including supporting experimental data and methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been identified as a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (OASS) isoform 3, a crucial enzyme in the parasite's cysteine biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective drug development. This guide presents a comparative analysis of this compound's performance against the current standard of care, metronidazole (B1676534), highlighting its potential as a new line of defense against amoebiasis.

Data Presentation

In Vitro Efficacy

The in vitro efficacy of this compound was evaluated through enzymatic assays and growth inhibition of E. histolytica trophozoites.

CompoundTargetIC50 (µM)Growth Inhibition (%)
This compound EhOASS33891.5% (at 72h)
Metronidazole-1.5 - 9.5Not specified in comparative study

Note: The growth inhibition for this compound was observed over a 72-hour period. The IC50 for metronidazole is a reported range from various studies.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a hamster model of amoebic liver abscess.

CompoundAnimal ModelDosageEfficacy
This compound HamsterNot specified in available literatureNot specified in available literature
MetronidazoleHamster25 mg/kgSignificant reduction in abscess size

Note: Specific in vivo efficacy data for this compound was not available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound targets the cysteine biosynthesis pathway in Entamoeba histolytica. This pathway is essential for the parasite's survival and virulence. By inhibiting O-acetylserine sulfhydrylase (OASS), this compound disrupts the production of cysteine, a vital amino acid for the parasite.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica cluster_inhibition Inhibition by this compound Serine Serine OAS O-acetylserine Serine->OAS Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine Cysteine OAS->Cysteine O-acetylserine sulfhydrylase (OASS) Sulfide (B99878) Sulfide Sulfide->Cysteine F3226_1387 This compound OASS OASS F3226_1387->OASS Inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound on OASS.

Experimental Protocols

In Vitro Enzymatic Assay of E. histolytica OASS3

The inhibitory activity of this compound on the O-acetylserine sulfhydrylase (OASS) isoform 3 of E. histolytica was determined using a spectrophotometric assay. The assay measures the rate of hydrogen sulfide consumption in the presence of O-acetylserine (OAS), the substrate for OASS.

  • Reaction Mixture: The reaction mixture contained 100 mM HEPES buffer (pH 7.4), 1 mM OAS, 0.5 mM sodium hydrosulfide (B80085) (NaSH), and varying concentrations of this compound.

  • Enzyme Addition: The reaction was initiated by the addition of purified recombinant EhOASS3 enzyme.

  • Measurement: The decrease in absorbance at a specific wavelength, corresponding to the consumption of sulfide, was monitored over time using a spectrophotometer.

  • IC50 Determination: The concentration of this compound that caused 50% inhibition of the enzyme activity (IC50) was calculated from the dose-response curve.

In Vitro Growth Inhibition Assay of E. histolytica Trophozoites

The effect of this compound on the growth of E. histolytica trophozoites (HM-1:IMSS strain) was assessed as follows:

  • Culturing: Trophozoites were cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C.

  • Drug Treatment: Log-phase trophozoites were seeded in 96-well plates and treated with various concentrations of this compound or metronidazole (as a positive control). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours in an anaerobic environment.

  • Viability Assessment: The viability of the trophozoites was determined using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells was measured.

  • Data Analysis: The percentage of growth inhibition was calculated relative to the vehicle-treated control.

cluster_workflow In Vitro Growth Inhibition Assay Workflow start Start: E. histolytica trophozoite culture culture Seed trophozoites in 96-well plates start->culture treatment Add this compound, Metronidazole, or Vehicle (DMSO) culture->treatment incubation Incubate for 72h anaerobically treatment->incubation assay Add Resazurin and incubate incubation->assay measurement Measure fluorescence assay->measurement analysis Calculate % growth inhibition measurement->analysis end End analysis->end

Caption: Workflow for the in vitro growth inhibition assay of E. histolytica trophozoites.

In Vivo Hamster Model of Amoebic Liver Abscess

The in vivo efficacy of amoebicidal compounds is typically evaluated in a hamster model of amoebic liver abscess.

  • Animal Model: Golden Syrian hamsters are used for this model.

  • Infection: Animals are anesthetized, and a laparotomy is performed. Virulent E. histolytica trophozoites are directly inoculated into the liver.

  • Drug Administration: Treatment with the test compound (e.g., this compound) or a control drug (e.g., metronidazole) is initiated at a specified time point post-infection. The drug is typically administered orally or intraperitoneally for a set number of days.

  • Evaluation: After the treatment period, the animals are euthanized, and the livers are excised. The size and weight of the abscesses are measured to determine the extent of infection.

  • Efficacy Calculation: The efficacy of the treatment is determined by comparing the abscess size in the treated groups to the control group.

Conclusion

This compound demonstrates significant in vitro activity against Entamoeba histolytica by targeting a key enzyme in its essential cysteine biosynthesis pathway. The IC50 value of 38 µM and the substantial growth inhibition of trophozoites highlight its potential as an anti-amoebic agent. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and establish its potential as a clinical candidate for the treatment of amoebiasis. The detailed protocols provided in this guide will aid researchers in conducting further comparative studies and advancing the development of novel anti-amoebic therapies.

A Comparative Analysis of F3226-1387: In Vitro and In Vivo Efficacy Against Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the novel compound F3226-1387 reveals its potential as a promising therapeutic agent against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, including supporting experimental data and methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been identified as a potent inhibitor of the Entamoeba histolytica O-acetylserine sulfhydrylase (OASS) isoform 3, a crucial enzyme in the parasite's cysteine biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective drug development. This guide presents a comparative analysis of this compound's performance against the current standard of care, metronidazole, highlighting its potential as a new line of defense against amoebiasis.

Data Presentation

In Vitro Efficacy

The in vitro efficacy of this compound was evaluated through enzymatic assays and growth inhibition of E. histolytica trophozoites.

CompoundTargetIC50 (µM)Growth Inhibition (%)
This compound EhOASS33891.5% (at 72h)
Metronidazole-1.5 - 9.5Not specified in comparative study

Note: The growth inhibition for this compound was observed over a 72-hour period. The IC50 for metronidazole is a reported range from various studies.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a hamster model of amoebic liver abscess.

CompoundAnimal ModelDosageEfficacy
This compound HamsterNot specified in available literatureNot specified in available literature
MetronidazoleHamster25 mg/kgSignificant reduction in abscess size

Note: Specific in vivo efficacy data for this compound was not available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound targets the cysteine biosynthesis pathway in Entamoeba histolytica. This pathway is essential for the parasite's survival and virulence. By inhibiting O-acetylserine sulfhydrylase (OASS), this compound disrupts the production of cysteine, a vital amino acid for the parasite.

cluster_pathway Cysteine Biosynthesis Pathway in E. histolytica cluster_inhibition Inhibition by this compound Serine Serine OAS O-acetylserine Serine->OAS Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine Cysteine OAS->Cysteine O-acetylserine sulfhydrylase (OASS) Sulfide Sulfide Sulfide->Cysteine F3226_1387 This compound OASS OASS F3226_1387->OASS Inhibits

Caption: Cysteine biosynthesis pathway in E. histolytica and the inhibitory action of this compound on OASS.

Experimental Protocols

In Vitro Enzymatic Assay of E. histolytica OASS3

The inhibitory activity of this compound on the O-acetylserine sulfhydrylase (OASS) isoform 3 of E. histolytica was determined using a spectrophotometric assay. The assay measures the rate of hydrogen sulfide consumption in the presence of O-acetylserine (OAS), the substrate for OASS.

  • Reaction Mixture: The reaction mixture contained 100 mM HEPES buffer (pH 7.4), 1 mM OAS, 0.5 mM sodium hydrosulfide (NaSH), and varying concentrations of this compound.

  • Enzyme Addition: The reaction was initiated by the addition of purified recombinant EhOASS3 enzyme.

  • Measurement: The decrease in absorbance at a specific wavelength, corresponding to the consumption of sulfide, was monitored over time using a spectrophotometer.

  • IC50 Determination: The concentration of this compound that caused 50% inhibition of the enzyme activity (IC50) was calculated from the dose-response curve.

In Vitro Growth Inhibition Assay of E. histolytica Trophozoites

The effect of this compound on the growth of E. histolytica trophozoites (HM-1:IMSS strain) was assessed as follows:

  • Culturing: Trophozoites were cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C.

  • Drug Treatment: Log-phase trophozoites were seeded in 96-well plates and treated with various concentrations of this compound or metronidazole (as a positive control). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours in an anaerobic environment.

  • Viability Assessment: The viability of the trophozoites was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells was measured.

  • Data Analysis: The percentage of growth inhibition was calculated relative to the vehicle-treated control.

cluster_workflow In Vitro Growth Inhibition Assay Workflow start Start: E. histolytica trophozoite culture culture Seed trophozoites in 96-well plates start->culture treatment Add this compound, Metronidazole, or Vehicle (DMSO) culture->treatment incubation Incubate for 72h anaerobically treatment->incubation assay Add Resazurin and incubate incubation->assay measurement Measure fluorescence assay->measurement analysis Calculate % growth inhibition measurement->analysis end End analysis->end

Caption: Workflow for the in vitro growth inhibition assay of E. histolytica trophozoites.

In Vivo Hamster Model of Amoebic Liver Abscess

The in vivo efficacy of amoebicidal compounds is typically evaluated in a hamster model of amoebic liver abscess.

  • Animal Model: Golden Syrian hamsters are used for this model.

  • Infection: Animals are anesthetized, and a laparotomy is performed. Virulent E. histolytica trophozoites are directly inoculated into the liver.

  • Drug Administration: Treatment with the test compound (e.g., this compound) or a control drug (e.g., metronidazole) is initiated at a specified time point post-infection. The drug is typically administered orally or intraperitoneally for a set number of days.

  • Evaluation: After the treatment period, the animals are euthanized, and the livers are excised. The size and weight of the abscesses are measured to determine the extent of infection.

  • Efficacy Calculation: The efficacy of the treatment is determined by comparing the abscess size in the treated groups to the control group.

Conclusion

This compound demonstrates significant in vitro activity against Entamoeba histolytica by targeting a key enzyme in its essential cysteine biosynthesis pathway. The IC50 value of 38 µM and the substantial growth inhibition of trophozoites highlight its potential as an anti-amoebic agent. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and establish its potential as a clinical candidate for the treatment of amoebiasis. The detailed protocols provided in this guide will aid researchers in conducting further comparative studies and advancing the development of novel anti-amoebic therapies.

Comparative Analysis of F3226-1387 and Other Inhibitors of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), reveals its potential as a therapeutic agent against amebiasis. While comprehensive structural activity relationship (SAR) studies on this compound analogs are not yet publicly available, a comparison with other known inhibitors of EhOASS provides valuable insights into the chemical features required for effective inhibition of this crucial parasitic enzyme.

This compound has been identified as a noteworthy inhibitor of EhOASS3, an enzyme essential for the survival of the protozoan parasite Entamoeba histolytica.[1][2][3] This enzyme is a key component of the de novo L-cysteine biosynthetic pathway, a metabolic route present in the parasite but absent in humans, making it an attractive target for drug development. This compound exhibits an IC50 value of 38 µM against EhOASS3 and has been shown to suppress the growth of the amoeba.[1][2][3]

Performance Comparison of EhOASS Inhibitors

To contextualize the activity of this compound, a comparison with other non-related inhibitors of EhOASS is presented below. It is important to note that these compounds belong to different chemical classes and were identified through various screening efforts.

CompoundTarget EnzymeIC50 (µM)Chemical ClassReference
This compound EhOASS338Not specifiedDharavath S, et al. (2020)
Nanaomycin AEhCS1 & EhCS30.8NaphthoquinoneIdentification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites
Deacetylkinamycin CEhCS1 & EhCS318NaphthoquinoneIdentification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites
ZINC08931589EhOASS~8.05 (Binding Affinity)Not specifiedVirtual Screening, Identification and In Vitro Testing of Novel Inhibitors of O-Acetyl-L-Serine Sulfhydrylase of Entamoeba histolytica

Experimental Protocols

The identification and characterization of this compound involved a combination of virtual screening and in vitro enzymatic assays. The general workflow for such studies is outlined below.

General Experimental Workflow for Inhibitor Screening

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening of Compound Libraries docking Molecular Docking against EhOASS3 virtual_screening->docking shortlisting Shortlisting of Potential Inhibitors docking->shortlisting enzyme_assay Enzymatic Inhibition Assay (EhOASS3) shortlisting->enzyme_assay Experimental Validation ic50 IC50 Determination enzyme_assay->ic50 growth_assay Amoeba Growth Inhibition Assay ic50->growth_assay

Inhibitor identification workflow.
Enzymatic Inhibition Assay for EhOASS

The enzymatic activity of EhOASS is typically measured by monitoring the production of L-cysteine. A common method involves a coupled reaction where the thiol group of the newly synthesized L-cysteine reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), leading to a measurable color change.

Protocol Outline:

  • Recombinant Enzyme Expression and Purification: The gene encoding for EhOASS3 is cloned and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.

  • Assay Reaction Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), the substrate O-acetylserine (OAS), a sulfide (B99878) donor (e.g., Na2S), and the co-factor pyridoxal (B1214274) 5'-phosphate (PLP).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified EhOASS3 enzyme. The mixture is incubated at a specific temperature for a set period.

  • Detection: The reaction is stopped, and the amount of L-cysteine produced is quantified by adding DTNB and measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

L-cysteine Biosynthesis Pathway in E. histolytica

The L-cysteine biosynthetic pathway in E. histolytica is a two-step process that is essential for the parasite's survival. This pathway is absent in humans, making its components attractive drug targets.

G Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS EhOASS O-acetylserine sulfhydrylase (EhOASS) OAS->EhOASS Sulfide Sulfide Sulfide->EhOASS Cysteine L-Cysteine EhOASS->Cysteine F3226_1387 This compound F3226_1387->EhOASS Inhibition

Targeting the L-cysteine pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-amebic drugs. Although SAR studies for its analogs are not yet available, the identification of this inhibitor validates EhOASS3 as a druggable target. Future research should focus on the synthesis and biological evaluation of this compound analogs to establish a clear structure-activity relationship. This will involve systematic modifications of the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. Such studies are crucial for optimizing this lead compound and advancing it through the drug discovery pipeline. Furthermore, exploring the SAR of other chemical scaffolds, such as the naphthoquinones, could provide alternative avenues for developing effective EhOASS inhibitors.

References

Comparative Analysis of F3226-1387 and Other Inhibitors of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of F3226-1387, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase 3 (EhOASS3), reveals its potential as a therapeutic agent against amebiasis. While comprehensive structural activity relationship (SAR) studies on this compound analogs are not yet publicly available, a comparison with other known inhibitors of EhOASS provides valuable insights into the chemical features required for effective inhibition of this crucial parasitic enzyme.

This compound has been identified as a noteworthy inhibitor of EhOASS3, an enzyme essential for the survival of the protozoan parasite Entamoeba histolytica.[1][2][3] This enzyme is a key component of the de novo L-cysteine biosynthetic pathway, a metabolic route present in the parasite but absent in humans, making it an attractive target for drug development. This compound exhibits an IC50 value of 38 µM against EhOASS3 and has been shown to suppress the growth of the amoeba.[1][2][3]

Performance Comparison of EhOASS Inhibitors

To contextualize the activity of this compound, a comparison with other non-related inhibitors of EhOASS is presented below. It is important to note that these compounds belong to different chemical classes and were identified through various screening efforts.

CompoundTarget EnzymeIC50 (µM)Chemical ClassReference
This compound EhOASS338Not specifiedDharavath S, et al. (2020)
Nanaomycin AEhCS1 & EhCS30.8NaphthoquinoneIdentification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites
Deacetylkinamycin CEhCS1 & EhCS318NaphthoquinoneIdentification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites
ZINC08931589EhOASS~8.05 (Binding Affinity)Not specifiedVirtual Screening, Identification and In Vitro Testing of Novel Inhibitors of O-Acetyl-L-Serine Sulfhydrylase of Entamoeba histolytica

Experimental Protocols

The identification and characterization of this compound involved a combination of virtual screening and in vitro enzymatic assays. The general workflow for such studies is outlined below.

General Experimental Workflow for Inhibitor Screening

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening of Compound Libraries docking Molecular Docking against EhOASS3 virtual_screening->docking shortlisting Shortlisting of Potential Inhibitors docking->shortlisting enzyme_assay Enzymatic Inhibition Assay (EhOASS3) shortlisting->enzyme_assay Experimental Validation ic50 IC50 Determination enzyme_assay->ic50 growth_assay Amoeba Growth Inhibition Assay ic50->growth_assay

Inhibitor identification workflow.
Enzymatic Inhibition Assay for EhOASS

The enzymatic activity of EhOASS is typically measured by monitoring the production of L-cysteine. A common method involves a coupled reaction where the thiol group of the newly synthesized L-cysteine reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), leading to a measurable color change.

Protocol Outline:

  • Recombinant Enzyme Expression and Purification: The gene encoding for EhOASS3 is cloned and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.

  • Assay Reaction Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), the substrate O-acetylserine (OAS), a sulfide donor (e.g., Na2S), and the co-factor pyridoxal 5'-phosphate (PLP).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified EhOASS3 enzyme. The mixture is incubated at a specific temperature for a set period.

  • Detection: The reaction is stopped, and the amount of L-cysteine produced is quantified by adding DTNB and measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

L-cysteine Biosynthesis Pathway in E. histolytica

The L-cysteine biosynthetic pathway in E. histolytica is a two-step process that is essential for the parasite's survival. This pathway is absent in humans, making its components attractive drug targets.

G Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS EhOASS O-acetylserine sulfhydrylase (EhOASS) OAS->EhOASS Sulfide Sulfide Sulfide->EhOASS Cysteine L-Cysteine EhOASS->Cysteine F3226_1387 This compound F3226_1387->EhOASS Inhibition

Targeting the L-cysteine pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-amebic drugs. Although SAR studies for its analogs are not yet available, the identification of this inhibitor validates EhOASS3 as a druggable target. Future research should focus on the synthesis and biological evaluation of this compound analogs to establish a clear structure-activity relationship. This will involve systematic modifications of the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. Such studies are crucial for optimizing this lead compound and advancing it through the drug discovery pipeline. Furthermore, exploring the SAR of other chemical scaffolds, such as the naphthoquinones, could provide alternative avenues for developing effective EhOASS inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Navigating the Proper Disposal of F3226-1387

The following provides critical safety and logistical information for the proper disposal of this compound, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3). Adherence to these procedures is essential for maintaining laboratory safety and ensuring environmental compliance.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.

PropertyValue
CAS Number 618877-25-1
Molecular Formula C₂₃H₁₅ClN₂O₅
Molecular Weight 434.83 g/mol
Target Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3)

Disposal Procedures: A Step-by-Step Guide

In the absence of a specific Safety Data Sheet (SDS) for this compound, general best practices for the disposal of chemical laboratory waste must be strictly followed. It is imperative to treat this compound as potentially hazardous.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to protect skin and clothing.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Solid Waste:

    • Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been verified. The container should be stored in secondary containment to prevent spills.

Step 3: Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: this compound.

  • The CAS number: 618877-25-1.

  • The approximate concentration and volume.

  • The date of accumulation.

  • The primary hazard(s) (e.g., "Toxic," "Irritant" - as a precaution).

Step 4: Storage

Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the storage area is known to all laboratory personnel.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information about the compound.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If it is safe to do so, contain the spill using appropriate absorbent materials.

    • Collect the contaminated materials in a sealed, labeled hazardous waste container.

    • Ventilate the area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Start Start: this compound Waste Identify_Form Identify Waste Form (Solid or Liquid?) Start->Identify_Form Solid_Waste Solid Waste Collection Identify_Form->Solid_Waste Solid Liquid_Waste Liquid Waste Collection Identify_Form->Liquid_Waste Liquid Label_Container Label Container with Chemical Name, CAS #, and Hazard Info Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Waste Store in Designated Hazardous Waste Area Label_Container->Store_Waste Contact_EHS Contact EHS for Pickup and Final Disposal Store_Waste->Contact_EHS

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for guidance. This document is intended to supplement, not replace, institutional safety procedures.

Essential Safety and Disposal Guidance for F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Navigating the Proper Disposal of F3226-1387

The following provides critical safety and logistical information for the proper disposal of this compound, a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3). Adherence to these procedures is essential for maintaining laboratory safety and ensuring environmental compliance.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.

PropertyValue
CAS Number 618877-25-1
Molecular Formula C₂₃H₁₅ClN₂O₅
Molecular Weight 434.83 g/mol
Target Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3)

Disposal Procedures: A Step-by-Step Guide

In the absence of a specific Safety Data Sheet (SDS) for this compound, general best practices for the disposal of chemical laboratory waste must be strictly followed. It is imperative to treat this compound as potentially hazardous.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to protect skin and clothing.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Solid Waste:

    • Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been verified. The container should be stored in secondary containment to prevent spills.

Step 3: Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: this compound.

  • The CAS number: 618877-25-1.

  • The approximate concentration and volume.

  • The date of accumulation.

  • The primary hazard(s) (e.g., "Toxic," "Irritant" - as a precaution).

Step 4: Storage

Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the storage area is known to all laboratory personnel.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information about the compound.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If it is safe to do so, contain the spill using appropriate absorbent materials.

    • Collect the contaminated materials in a sealed, labeled hazardous waste container.

    • Ventilate the area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Start Start: this compound Waste Identify_Form Identify Waste Form (Solid or Liquid?) Start->Identify_Form Solid_Waste Solid Waste Collection Identify_Form->Solid_Waste Solid Liquid_Waste Liquid Waste Collection Identify_Form->Liquid_Waste Liquid Label_Container Label Container with Chemical Name, CAS #, and Hazard Info Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Waste Store in Designated Hazardous Waste Area Label_Container->Store_Waste Contact_EHS Contact EHS for Pickup and Final Disposal Store_Waste->Contact_EHS

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for guidance. This document is intended to supplement, not replace, institutional safety procedures.

Personal protective equipment for handling F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of F3226-1387, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is derived from safety data sheets and established laboratory safety protocols to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side ShieldsMust be worn at all times to protect from splashes.
Face ShieldRecommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesMaterial to be determined based on specific laboratory protocols and breakthrough time.
Skin and Body Protection Laboratory CoatTo prevent skin contact.
Closed-toe ShoesStandard laboratory practice.
Respiratory Protection Fume Hood or Ventilated EnclosureUse in a well-ventilated area, preferably a chemical fume hood.
RespiratorMay be required for certain operations; consult your institution's safety officer.

Operational and Handling Plan

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Grounding: Take precautionary measures against static discharge, as vapors may form explosive mixtures with air upon intense heating.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Disposal Plan

All waste materials, including empty containers and contaminated articles, must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Transfer Compound Transfer Compound Prepare Work Area->Transfer Compound Proceed Conduct Experiment Conduct Experiment Transfer Compound->Conduct Experiment Proceed Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Complete Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Proceed Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Proceed Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling F3226-1387

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of F3226-1387, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is derived from safety data sheets and established laboratory safety protocols to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side ShieldsMust be worn at all times to protect from splashes.
Face ShieldRecommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesMaterial to be determined based on specific laboratory protocols and breakthrough time.
Skin and Body Protection Laboratory CoatTo prevent skin contact.
Closed-toe ShoesStandard laboratory practice.
Respiratory Protection Fume Hood or Ventilated EnclosureUse in a well-ventilated area, preferably a chemical fume hood.
RespiratorMay be required for certain operations; consult your institution's safety officer.

Operational and Handling Plan

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Grounding: Take precautionary measures against static discharge, as vapors may form explosive mixtures with air upon intense heating.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Disposal Plan

All waste materials, including empty containers and contaminated articles, must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Transfer Compound Transfer Compound Prepare Work Area->Transfer Compound Proceed Conduct Experiment Conduct Experiment Transfer Compound->Conduct Experiment Proceed Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Complete Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Proceed Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Proceed Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.